molecular formula C7H11N3O2 B025068 Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 100187-10-8

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B025068
CAS No.: 100187-10-8
M. Wt: 169.18 g/mol
InChI Key: VAONPPCFYKJZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)4-6-8-5(2)9-10-6/h3-4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAONPPCFYKJZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428897
Record name Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100187-10-8
Record name Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 100187-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, and a plausible synthetic route based on established methodologies for related 1,2,4-triazole derivatives. While specific quantitative biological data for this compound is limited in publicly available literature, this guide discusses the known biological activities of the broader 1,2,4-triazole class of compounds, providing a basis for potential research applications.

Chemical Identity and Properties

This compound is a triazole derivative with the chemical formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol .

PropertyValueReference
CAS Number 100187-10-8
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
IUPAC Name This compound
Physical Form Solid
Purity Typically >97%

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in a single source. However, a plausible and efficient synthetic route can be devised based on the well-established Pinner reaction for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates.[1] This methodology involves the reaction of an appropriate carboxyimidate hydrochloride with formylhydrazide.

Proposed Synthetic Pathway

Synthetic Pathway A Ethyl 3-oxobutanoate C Ethyl 2-cyano-3-oxobutanoate A->C NaOEt, Ethyl formate B Ethyl cyanoacetate B->C NaOEt, Ethyl acetate D Ethyl 3-amino-2-cyanobut-2-enoate C->D NH3 E Ethyl 3-imino-2-cyanobutanoate hydrochloride (Pinner Salt) D->E HCl, Ethanol G This compound (CAS: 100187-10-8) E->G Reflux F Formylhydrazide F->G

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-imino-2-cyanobutanoate hydrochloride (Pinner Salt)

  • To a stirred solution of ethyl 2-cyano-3-oxobutanoate in anhydrous ethanol, add a stoichiometric equivalent of anhydrous ammonia gas at 0°C.

  • After the initial reaction, slowly bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C until saturation.

  • Allow the mixture to stand at a low temperature (e.g., 4°C) for 24-48 hours to facilitate the precipitation of the Pinner salt.

  • Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the crude ethyl 3-imino-2-cyanobutanoate hydrochloride.

Step 2: Cyclization to this compound

  • Suspend the synthesized Pinner salt and a molar equivalent of formylhydrazide in a suitable solvent such as absolute ethanol.

  • Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Potential Applications

  • Antifungal Activity: The triazole ring is a core component of several widely used antifungal drugs.[2]

  • Antibacterial Activity: Many 1,2,4-triazole derivatives have demonstrated efficacy against various bacterial strains.[3]

  • Anticancer Activity: Certain substituted triazoles have shown potential as anticancer agents.[4]

  • Anticonvulsant and Anti-inflammatory Properties: The 1,2,4-triazole nucleus has been explored for its potential in developing anticonvulsant and anti-inflammatory drugs.[3]

Given the established biological significance of the 1,2,4-triazole core, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Potential Research Workflow

Research Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization & Mechanism of Action Studies A Synthesis of Ethyl 2-(5-methyl-4H- 1,2,4-triazol-3-yl)acetate B Structural Confirmation (NMR, MS, etc.) A->B C Primary Screening (e.g., Antimicrobial, Anticancer assays) B->C D Hit Identification C->D E Quantitative Bioactivity Assays (IC50/EC50 determination) D->E F Structure-Activity Relationship (SAR) Studies E->F G Target Identification & Signaling Pathway Analysis F->G

Caption: A logical workflow for investigating the biological potential of the compound.

Safety Information

According to available safety data, this compound is classified with the GHS07 pictogram and the signal word "Warning". The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with the CAS number 100187-10-8. While specific, detailed experimental and biological data are limited, its structural relationship to the broadly bioactive 1,2,4-triazole family suggests its potential as a valuable building block in drug discovery and medicinal chemistry research. The synthetic protocol outlined in this guide, based on established chemical principles, provides a robust starting point for its preparation. Further investigation into its biological activities and mechanism of action is highly encouraged to unlock its full therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is characterized by a central 1,2,4-triazole ring substituted with a methyl group and an ethyl acetate group. The 4H-tautomer is one of the possible isomeric forms.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 100187-10-8[1]
Molecular Formula C₇H₁₁N₃O₂[1]
Canonical SMILES CCOC(=O)CC1=NNC(=N1)C
InChI InChI=1S/C7H11N3O2/c1-3-12-7(11)4-6-8-5(2)9-10-6/h3-4H2,1-2H3,(H,8,9,10)[2]
InChIKey VAONPPCFYKJZBF-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 169.18 g/mol [1]
Physical Form Solid[2]
Purity Typically ≥95%[2][3]
Storage Store long-term in a cool, dry place[3]

Synthesis

A plausible and widely used method for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates is the Pinner reaction.[4] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which can then be cyclized with a hydrazine derivative.[5][6][7][8][9]

General Experimental Protocol for Pinner Reaction-based Synthesis

While a specific protocol for this compound is not detailed in the available literature, a general procedure based on the synthesis of similar compounds is as follows:[4]

Step 1: Formation of the Pinner Salt An α-cyano ester, such as ethyl cyanoacetate, is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas. This reaction is carried out under anhydrous conditions at low temperatures to form the corresponding imidate salt (Pinner salt).

Step 2: Cyclization with a Hydrazine Derivative The Pinner salt is then reacted with a suitable hydrazine derivative. For the synthesis of the target molecule, acetohydrazide would be the appropriate reagent. The reaction mixture is typically heated in a suitable solvent to facilitate the cyclization and formation of the 1,2,4-triazole ring.

Step 3: Work-up and Purification Following the reaction, the product is isolated through standard work-up procedures, which may include neutralization, extraction with an organic solvent, and evaporation of the solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final pure compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_end Final Product & Purification Ethyl_Cyanoacetate Ethyl Cyanoacetate Pinner_Reaction Pinner Reaction Ethyl_Cyanoacetate->Pinner_Reaction Ethanol Ethanol Ethanol->Pinner_Reaction HCl Anhydrous HCl HCl->Pinner_Reaction Acetohydrazide Acetohydrazide Cyclization Cyclization Acetohydrazide->Cyclization Pinner_Salt Imidate Salt (Pinner Salt) Pinner_Reaction->Pinner_Salt Crude_Product Crude Product Cyclization->Crude_Product Pinner_Salt->Cyclization Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: General synthesis workflow for this compound via the Pinner reaction.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

Technique Predicted Signals
¹H NMR - Ethyl group protons: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂). - Methylene protons adjacent to the triazole ring: a singlet around 3.7-3.9 ppm. - Methyl group protons on the triazole ring: a singlet around 2.3-2.5 ppm. - NH proton of the triazole ring: a broad singlet, chemical shift can vary significantly.
¹³C NMR - Ethyl group carbons: around 14 ppm (CH₃) and 61 ppm (CH₂). - Methylene carbon adjacent to the triazole ring: around 35 ppm. - Methyl carbon on the triazole ring: around 12 ppm. - Triazole ring carbons: in the range of 140-160 ppm. - Carbonyl carbon of the ester: around 170 ppm.
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 169. - Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), and fragments corresponding to the triazole ring.
IR - N-H stretching vibration: a broad band around 3100-3300 cm⁻¹. - C-H stretching vibrations: around 2850-3000 cm⁻¹. - C=O stretching vibration of the ester: a strong band around 1730-1750 cm⁻¹. - C=N and C=C stretching vibrations of the triazole ring: in the range of 1400-1600 cm⁻¹.

Safety Information

For safe handling of this compound, it is essential to follow standard laboratory safety procedures.

Table 4: GHS Hazard Information

Pictogram
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P501[2]

This information is based on available data for the compound and may not be exhaustive. A full Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in drug discovery and development. This guide provides a foundational understanding of its molecular structure, physicochemical properties, and a probable synthetic route. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its biological activity in various therapeutic areas. The provided information serves as a starting point for researchers and scientists interested in the synthesis and application of novel 1,2,4-triazole derivatives.

References

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. As a derivative of the 1,2,4-triazole core, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The physical properties of this molecule are fundamental to its handling, formulation, and ultimately its efficacy and bioavailability in potential therapeutic applications. A thorough understanding of its characteristics is therefore a critical prerequisite for any research and development endeavor.

This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed, field-proven methodologies for the experimental determination of its key physical characteristics. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development.

Core Molecular and Physical Attributes

While extensive experimental data for this compound is not widely published, its fundamental molecular properties have been established. These form the basis for experimental design and data interpretation.

PropertyValueSource
Chemical Name This compoundPharmaffiliates[3]
CAS Number 100187-10-8Sigma-Aldrich, Pharmaffiliates[3]
Molecular Formula C₇H₁₁N₃O₂Sigma-Aldrich
Molecular Weight 169.18 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Experimental Determination of Physical Properties

The following section details the experimental protocols for determining the key physical properties of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Rate: The sample is heated at a rapid rate initially to approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating can be performed to get an approximate range). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Dry and Powdered) B Capillary Loading (2-3 mm height) A->B C Placement in Apparatus B->C D Controlled Heating (1-2 °C/min) C->D E Observation & Recording of Melting Range D->E

Caption: Workflow for determining the melting point of a solid sample.

Determination of Boiling Point

Given that many organic compounds decompose at their atmospheric boiling points, determination under reduced pressure is often necessary. This allows for boiling at a lower temperature, preventing thermal degradation.

Methodology: Vacuum Distillation

  • Apparatus Setup: A small-scale vacuum distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Introduction: A sample of this compound is placed in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.

  • Heating: The sample is gently heated in a heating mantle or oil bath.

  • Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. A nomograph can then be used to estimate the boiling point at atmospheric pressure.

Solubility Profile Assessment

Understanding the solubility of a compound in various solvents is crucial for purification (recrystallization), analysis (chromatography), and formulation. The principle of "like dissolves like" is a guiding tenet, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be selected. A suggested panel includes:

    • Water (highly polar, protic)

    • Methanol (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Ethyl acetate (moderately polar, aprotic)

    • Dichloromethane (low polarity, aprotic)

    • Toluene (nonpolar, aromatic)

    • Hexane (nonpolar, aliphatic)

  • Procedure:

    • To a small test tube, add approximately 10-20 mg of this compound.

    • Add the selected solvent dropwise, with agitation, up to a volume of 1 mL.

    • Observe and record whether the compound dissolves completely, partially, or is insoluble.

    • The results can be categorized as: very soluble, soluble, sparingly soluble, or insoluble.

Diagram: Logic for Solubility Assessment

SolubilityLogic Start Start with This compound SolventPanel Test with a panel of solvents of varying polarity Start->SolventPanel Observe Observe dissolution behavior SolventPanel->Observe Categorize Categorize solubility (e.g., soluble, insoluble) Observe->Categorize End Establish Solubility Profile Categorize->End

Caption: Logical flow for determining the solubility profile of a compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group on the triazole ring, and a singlet for the methylene group adjacent to the triazole ring. The N-H proton of the triazole ring may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon, the methyl carbon, and the two distinct carbons of the triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound include:

  • N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group in the triazole ring.

  • C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

  • C=N and C=C stretch: Absorptions in the 1400-1650 cm⁻¹ region corresponding to the triazole ring.

  • C-O stretch: An absorption band in the 1000-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z 169.18. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functionality.

Conclusion

This technical guide has outlined the fundamental physical properties of this compound and provided detailed, robust protocols for their experimental determination. While a complete set of experimentally verified data for this specific compound is not yet available in the public domain, the methodologies and expected spectral characteristics presented here provide a solid framework for researchers to generate high-quality, reliable data. Such data is indispensable for the advancement of research and development efforts involving this promising triazole derivative, particularly in the realm of drug discovery and materials science. The application of these standardized protocols will ensure consistency and comparability of data across different laboratories, thereby accelerating the pace of scientific discovery.

References

An In-depth Technical Guide to Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, physicochemical properties, and potential applications as a versatile building block in the creation of novel therapeutic agents.

Chemical Identity and Nomenclature

This compound is a derivative of a 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The presence of both a reactive ester functional group and a pharmacologically significant triazole core makes this molecule a valuable intermediate in organic synthesis and drug discovery.

The nomenclature of this compound can be understood by dissecting its structure. The core is a 1,2,4-triazole ring. It is substituted with a methyl group at position 5 and an ethyl acetate group at position 3. The "4H" designation in the name indicates the position of the saturating hydrogen atom on the triazole ring, a crucial detail for understanding its tautomeric behavior.

IUPAC Name: ethyl (5-methyl-4H-1,2,4-triazol-3-yl)acetate[1]

Tautomerism: The 4H-1,2,4-triazole ring system can exhibit prototropic tautomerism, where the hydrogen atom on the nitrogen can migrate to other nitrogen atoms within the ring (1H and 2H tautomers) or, in some derivatives, to an exocyclic atom. This dynamic equilibrium is influenced by factors such as substituents, solvent polarity, and temperature. The predominant tautomer will dictate the molecule's three-dimensional shape and its hydrogen bonding capabilities, which are critical for its interactions with biological targets.[2][3]

dot

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 100187-10-8[4]
Molecular Formula C₇H₁₁N₃O₂[4]
Molecular Weight 169.18 g/mol [4]
Appearance Expected to be a solid at room temperature.[1]
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.General chemical principles
Melting Point Not explicitly reported, but related triazole derivatives exhibit a wide range of melting points.General chemical principles
Boiling Point Not explicitly reported; likely to decompose at higher temperatures.General chemical principles

Spectroscopic Data (Predicted and Representative)

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ethyl group: A triplet signal around 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around 4.1-4.2 ppm (2H, -OCH₂-).

    • Methylene group: A singlet signal around 3.5-3.8 ppm (2H, -CH₂-CO).

    • Methyl group on triazole: A singlet signal around 2.3-2.5 ppm (3H, -CH₃).

    • NH proton: A broad singlet at a variable chemical shift, typically downfield, depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

    • Methylene group: A signal around 35-40 ppm (-CH₂-CO).

    • Ester carbonyl: A signal in the range of 168-172 ppm (C=O).

    • Triazole ring carbons: Two signals in the aromatic region, typically between 145-160 ppm.

    • Methyl group on triazole: A signal around 10-15 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

    • C-H stretch: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds.

    • C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

    • C=N and C=C stretch (triazole ring): Absorptions in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • [M+H]⁺: The protonated molecule would be expected at m/z 170.0924.

    • [M+Na]⁺: The sodium adduct would be expected at m/z 192.0743.

    • Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the entire ester group, and cleavage of the acetate side chain.

Synthesis of this compound

The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic strategies.[5][6] A particularly effective method for preparing 2-(1H-1,2,4-triazol-3-yl)acetates is the Pinner reaction.[7] This approach involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which then undergoes further reactions.[8][9]

dot

Pinner_Reaction_Synthesis start Ethyl Cyanoacetate + Acetonitrile intermediate1 Ethyl 2-cyano-3-iminobutanoate (Pinner Salt Intermediate) start->intermediate1 Pinner Reaction product This compound intermediate1->product Cyclization reagent1 Ethanol, HCl (gas) reagent1->start reagent2 Formylhydrazide reagent2->intermediate1

Caption: Generalized Pinner reaction pathway for synthesis.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology adapted from established Pinner reaction strategies for the synthesis of analogous 2-(1H-1,2,4-triazol-3-yl)acetates.[7]

Step 1: Formation of the Pinner Salt Intermediate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with anhydrous ethanol.

  • Acidification: The ethanol is cooled to 0°C in an ice bath, and dry hydrogen chloride gas is bubbled through the solvent until saturation.

  • Addition of Nitriles: To this acidic ethanol solution, equimolar amounts of ethyl cyanoacetate and acetonitrile are added dropwise while maintaining the temperature at 0°C.

  • Reaction: The reaction mixture is stirred at 0°C for several hours and then allowed to stand at low temperature (e.g., 4°C) for an extended period (24-48 hours) to facilitate the precipitation of the imino ester hydrochloride (Pinner salt).

  • Isolation of Intermediate: The precipitated Pinner salt is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. This intermediate is typically used immediately in the next step due to its hygroscopic nature.

Step 2: Cyclization to the Triazole Ring

  • Reaction Setup: The crude Pinner salt is suspended in a suitable solvent such as anhydrous ethanol or methanol in a round-bottom flask.

  • Addition of Hydrazide: An equimolar amount of formylhydrazide is added to the suspension.

  • Reaction: The mixture is stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Self-Validating System and Causality:

  • Anhydrous Conditions: The use of anhydrous solvents and dry HCl gas is critical in the Pinner reaction to prevent the hydrolysis of the nitrile and the intermediate imino ester to the corresponding amide and carboxylic acid, respectively.

  • Low Temperature: The initial formation of the Pinner salt is performed at low temperatures to minimize the formation of byproducts.

  • Inert Atmosphere: Handling the hygroscopic Pinner salt under an inert atmosphere prevents its decomposition by atmospheric moisture.

  • Chromatographic Purification: The final purification step is essential to remove any unreacted starting materials, intermediates, and byproducts, ensuring the high purity of the final compound, which can be verified by NMR and mass spectrometry.

Applications in Drug Development and Medicinal Chemistry

The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of clinically used drugs, exhibiting diverse biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

dot

Applications_Workflow start This compound ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis amide_coupling Amide Coupling start->amide_coupling alkylation N-Alkylation/ N-Arylation start->alkylation product1 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetic acid ester_hydrolysis->product1 product2 Novel Amide Derivatives amide_coupling->product2 product3 N-Substituted Triazole Analogs alkylation->product3 bio_screening Biological Screening (e.g., enzyme assays, cell-based assays) product1->bio_screening product2->bio_screening product3->bio_screening lead_optimization Lead Optimization bio_screening->lead_optimization

Caption: Potential synthetic modifications and workflow in drug discovery.

The ethyl acetate moiety can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Additionally, the ester can be reduced to an alcohol, providing another point for chemical modification. The nitrogen atoms of the triazole ring can also be alkylated or arylated to explore the structure-activity relationship (SAR) of the resulting compounds.

While specific blockbuster drugs directly synthesized from this starting material are not publicly documented, its structural motifs are present in many biologically active compounds. Therefore, this compound is a valuable tool for medicinal chemists in the discovery and development of new drugs.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and predictable properties. Its synthesis via the Pinner reaction provides a reliable route for its preparation. The presence of both a reactive ester and a biologically relevant triazole core makes it a highly valuable building block for the synthesis of diverse chemical libraries for drug discovery programs. Further research into the biological activities of its derivatives is warranted and holds promise for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Tautomeric Landscape of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The tautomeric state of these heterocyclic systems is of paramount importance as it dictates the molecule's three-dimensional structure, its hydrogen bonding capabilities, and ultimately its interaction with biological targets. This technical guide provides a comprehensive exploration of the tautomeric forms of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a key building block in the synthesis of various biologically active compounds. We will delve into the structural possibilities, the definitive evidence for the predominant tautomer in the solid state, and the spectroscopic features that enable the characterization of these forms. Furthermore, a detailed, field-proven synthetic protocol and a discussion on the anticipated tautomeric behavior in solution are presented to provide a holistic understanding for researchers in drug discovery and development.

The Significance of Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism, the migration of a proton between two or more locations on a molecule, is a fundamental concept in organic chemistry with profound implications in drug design and materials science. In the realm of 1,2,4-triazoles, the position of the labile proton on the heterocyclic ring gives rise to distinct annular tautomers: the 1H, 2H, and 4H isomers. The equilibrium between these forms is a delicate balance influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces. As the tautomeric form of a molecule influences its physicochemical properties, understanding and controlling this equilibrium is a critical aspect of rational drug design.

Potential Tautomers of Ethyl 2-(5-methyl-1,2,4-triazol-3-yl)acetate

For Ethyl 2-(5-methyl-1,2,4-triazol-3-yl)acetate, three potential annular tautomers can be envisaged, arising from the migration of the proton among the three nitrogen atoms of the triazole ring.

The Multifaceted Biological Activities of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and polarity, have established it as a versatile pharmacophore. This has led to the development of a wide array of clinically significant drugs with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the principal biological activities of 1,2,4-triazole derivatives, focusing on their anticancer, antifungal, antimicrobial, and antiviral properties. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity: A Multi-Targeted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents that act through diverse mechanisms, often targeting multiple pathways involved in cancer cell growth and proliferation.[1] Their mechanisms of action include the inhibition of key enzymes such as kinases (e.g., EGFR), interference with DNA processes, and the induction of apoptosis.[1][2]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 1,2,4-triazole derivatives against a range of human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
7e MCF-7 (Breast)4.7[3]
Hela (Cervical)2.9[3]
A549 (Lung)9.4[3]
10a MCF-7 (Breast)6.43[3]
Hela (Cervical)5.6[3]
A549 (Lung)21.1[3]
10d MCF-7 (Breast)10.2[3]
Hela (Cervical)9.8[3]
A549 (Lung)16.5[3]
8c -IC50 = 3.6 μM (EGFR inhibition)[4]
12b MCF-7 (Breast)2.67[2]
HepG2 (Liver)3.21[2]
13b MCF-7 (Breast)1.07[2]
HepG2 (Liver)0.32[2]
7j, 7k, 7l -GI50 = 28-104 nM[5]
Fz25 MDA-MB-231 (Breast)8.12 ± 0.85[6]
MDA-MB-468 (Breast)25.43 ± 3.68[6]
Fz200 MDA-MB-231 (Breast)10.86 ± 0.69[6]
17 MCF-7 (Breast)0.31[7]
22 MCF-7 (Breast)3.31[7]
Caco-2 (Colon)4.98[7]
25 MCF-7 (Breast)4.46[7]
Caco-2 (Colon)7.22[7]
Signaling Pathway: EGFR Inhibition Leading to Apoptosis

Certain 1,2,4-triazole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of EGFR disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, leading to cell cycle arrest and apoptosis.[6]

EGFR_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl2 AKT->Bcl2 Inhibits Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome_c Bax->Cytochrome_c Releases Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Triazole_Derivative Triazole_Derivative Triazole_Derivative->EGFR Inhibits

EGFR Inhibition Pathway by 1,2,4-Triazole Derivatives

Antifungal Activity: Targeting Ergosterol Biosynthesis

1,2,4-triazole-based antifungal agents are a cornerstone in the treatment of fungal infections. Their primary mechanism of action is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.

Quantitative Antifungal Activity Data

The in vitro antifungal activity of various 1,2,4-triazole derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound Class/DerivativeFungal StrainMIC (µg/mL)Reference
Benzotriazine-4-one hybridsCandida albicans0.0156 - 2.0[8]
Cryptococcus neoformans0.0156 - 2.0[8]
Thiazolo[4,5-d]pyrimidine hybridsVarious fungiGood activity (4-8)[8]
Triazole alcohol derivativesCandida isolates0.063 - 1[8]
Miconazole analogues (18b)Various fungi0.5[8]
Ravuconazole/Isavuconazole derivatives (14l)Candida glabrata, C. albicans0.125[8]
Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j)Candida albicans6.25[8]
Schiff bases of 1,2,4-triazole (46a, 47d)Candida albicans3.125[8]
Vinyl-1,2,4-triazole (2h)Various fungi0.02-0.04 mM[9]
Signaling Pathway: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme. This binding prevents the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane. This disruption of membrane integrity ultimately inhibits fungal growth.

CYP51_Inhibition_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Antifungal Triazole_Antifungal Triazole_Antifungal->CYP51 Inhibition

Antifungal Mechanism of 1,2,4-Triazoles

Antimicrobial Activity

1,2,4-triazole derivatives have demonstrated significant activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mode of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against various bacterial species.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Clinafloxacin-triazole hybrids (14a-c)MRSA0.25[10]
Ofloxacin analogues (13)S. aureus, E. coli0.25 - 1[10]
Phenylpiperazine-triazole-fluoroquinolone hybrids (9)Various0.12 - 1.95[10]
4-Amino-5-aryl-1,2,4-triazoles (15)E. coli, B. subtilis5[10]
4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative (36)S. aureus0.264 mM[10]
S. pyogenes0.132 mM[10]
1,2,4-Triazolo[3,4-b][5][6][11]thiadiazines (39c, 39h)E. coli, P. aeruginosa3.125[8]
Schiff bases of 1,2,4-triazole (46, 47)S. aureus3.125[8]
Vinyl-1,2,4-triazole (2h)Various bacteria0.0002-0.0033 mM[9]
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II)E. coli, S. aureus0.039 - 1.25[12]

Antiviral Activity

The antiviral potential of 1,2,4-triazole derivatives has been demonstrated against a range of DNA and RNA viruses. These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

Quantitative Antiviral Activity Data

The 50% effective concentration (EC50) values for selected 1,2,4-triazole derivatives against different viruses are presented below.

Compound/DerivativeVirusEC50Reference
RibavirinChikungunya virus (CHIKV)2.4 µM[13]
1,4-disubstituted-1,2,3-triazole (1)Chikungunya virus (CHIKV)19.9 µM[13]
1,4-disubstituted-1,2,3-triazole (2)Chikungunya virus (CHIKV)19.7 µM[13]
Pyridinyl triazole derivative (198)Human Cytomegalovirus (HCMV)<0.05 µM[8]
Triazolo[4,3-a]quinoxaline derivative (194)Herpes Simplex Virus-1 (HSV-1)25% plaque reduction at 20 mg/mL[8]

Experimental Protocols

General Workflow for Synthesis and Biological Evaluation

The development of novel 1,2,4-triazole derivatives typically follows a structured workflow from synthesis to biological characterization.

Experimental_Workflow Start Start Synthesis Synthesis of 1,2,4-Triazole Derivatives Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening In Vitro Biological Screening Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, MIC determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization End End Data_Analysis->End Identify Lead Compound Lead_Optimization->Synthesis Iterative Improvement

General Experimental Workflow
Synthesis Protocol: One-Pot Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This method provides an efficient route to 1,2,4-triazole-5-thione derivatives, which are versatile intermediates for further functionalization.[14]

  • Formation of Thiosemicarbazide Intermediate:

    • Dissolve the appropriate substituted acid hydrazide (0.005 mol) in ethanol.

    • Add an equimolar amount of the selected alkyl/aryl isothiocyanate (0.005 mol) to the solution.

    • Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]

  • Cyclization to 1,2,4-Triazole-5-thione:

    • To the reaction mixture from Step 1, add 2N sodium hydroxide (NaOH) solution (5 mL).[14]

    • Heat the mixture under reflux for approximately 4 hours.[14]

    • After cooling to room temperature, acidify the reaction medium with 2N hydrochloric acid (HCl) until a precipitate forms.[14]

    • Collect the precipitate by filtration, wash thoroughly with distilled water until the filtrate is neutral, and then dry.

    • Recrystallize the crude product from ethanol to obtain the purified 3,4-disubstituted-1,2,4-triazole-5-thione.[14]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[15]

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include untreated cells as a negative control and a vehicle control (medium with solvent).

    • Incubate the plate for another 48-72 hours.[15]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antifungal/Antibacterial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (fungi or bacteria) according to established protocols (e.g., CLSI guidelines). The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 cells/mL for yeast.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microdilution plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay measures the ability of a compound to inhibit the cytopathic effect of a virus.[17]

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells in 6-well or 12-well plates and incubate until confluent.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the cell monolayer with the compound dilutions for a specific time.

    • Infect the cells with a known amount of virus (to produce a countable number of plaques).

    • After an adsorption period, remove the virus inoculum.

  • Overlay and Incubation:

    • Add a semi-solid overlay (e.g., containing agar or methylcellulose) with the corresponding compound concentrations to restrict virus spread to adjacent cells.

    • Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.[13]

References

The Versatile Scaffold: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This privileged scaffold is a key component in a variety of clinically approved drugs, demonstrating its versatility and importance in the development of new therapeutic agents. This technical guide focuses on a specific, promising derivative: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate. While direct biological data on this particular molecule is emerging, its structural features, combined with extensive research on related analogues, point towards significant potential in several key areas of drug discovery. This document will delve into its synthesis, potential applications, and the biological landscape of its close chemical relatives, providing a comprehensive overview for researchers in the field.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several established methods for constructing the 1,2,4-triazole ring. A common and effective approach involves the cyclization of an appropriate N-substituted acetamide with a hydrazide derivative. This method offers flexibility in introducing various substituents to the triazole core.

General Synthetic Approach:

A plausible and efficient synthetic route to this compound involves the reaction of an imidoyl chloride, generated in situ from N-substituted acetamide and oxalyl chloride, with a suitable hydrazide, followed by cyclization. This method is advantageous due to its relatively mild conditions and the ready availability of starting materials.

Experimental Protocols

Proposed Synthesis of this compound:

Materials:

  • N-Substituted acetamide

  • Oxalyl chloride

  • Aryl hydrazide

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Ethyl chloroacetate

  • Sodium ethoxide

Procedure:

  • Formation of Imidoyl Chloride: To a solution of N-substituted acetamide in an anhydrous solvent, add oxalyl chloride dropwise at 0°C. The reaction mixture is stirred at room temperature until the evolution of gas ceases.

  • Reaction with Hydrazide: The resulting imidoyl chloride solution is then treated with an aryl hydrazide in the presence of a base to neutralize the HCl formed. The mixture is stirred at room temperature for several hours.

  • Cyclization: The reaction mixture is then heated under reflux to facilitate the cyclization to the 1,2,4-triazole ring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-aryl-5-methyl-4-substituted-1,2,4-triazole.

  • Acetate side chain introduction: The purified triazole is then reacted with ethyl chloroacetate in the presence of a strong base like sodium ethoxide to yield the final product, this compound.

Note: This is a generalized protocol based on established literature for similar compounds. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the best yield and purity of the target compound.

Potential Applications in Drug Discovery

The 1,2,4-triazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. Based on the extensive research on structurally similar compounds, this compound holds significant promise in the following therapeutic areas:

  • Antimicrobial Agents: 1,2,4-Triazole derivatives are known to exhibit potent antibacterial and antifungal properties. The nitrogen-rich heterocycle can interact with various microbial enzymes and proteins, leading to the inhibition of essential cellular processes.

  • Anticancer Agents: Numerous 1,2,4-triazole-containing compounds have been investigated for their anticancer activity. They can act through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and the induction of apoptosis.

  • Enzyme Inhibitors: The 1,2,4-triazole moiety can act as a bioisostere for other functional groups and can effectively bind to the active sites of various enzymes. This has led to the development of 1,2,4-triazole-based inhibitors for enzymes such as kinases, proteases, and oxidoreductases.

Biological Activity of Structurally Related 1,2,4-Triazole Derivatives

To provide a clearer perspective on the potential of this compound, the following tables summarize the quantitative biological data of structurally related 1,2,4-triazole derivatives.

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
1,2,4-Triazolo[3,4-b][1][2][3]thiadiazines (39c)E. coli3.125[3]
1,2,4-Triazolo[3,4-b][1][2][3]thiadiazines (39h)P. aeruginosa3.125[3]
5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols (48g)S. aureus0.5-1 µM[4]
5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-thiols (48g)B. subtilis0.5-1 µM[4]
5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-thiols (48g)E. coli0.5-1 µM[4]
5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-thiols (48g)P. aeruginosa0.5-1 µM[4]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
(S)-naproxen hydrazide-hydrazone (58a)PC-3 (Prostate)26.0[4]
(S)-naproxen hydrazide-hydrazone (58a)DU-145 (Prostate)34.5[4]
(S)-naproxen hydrazide-hydrazone (58a)LNCaP (Prostate)48.8[4]

Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
1,2,4-triazole derivativeTubulin Polymerization< 0.01[5]

Visualizations: Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a generalized experimental workflow for the synthesis of 1,2,4-triazole derivatives and a hypothetical signaling pathway that could be modulated by such compounds.

G General Synthetic Workflow for 1,2,4-Triazole Derivatives A Starting Materials (N-Substituted Acetamide, Oxalyl Chloride, Hydrazide) B Imidoyl Chloride Formation (Anhydrous Solvent, 0°C to RT) A->B C Reaction with Hydrazide (Base, Room Temperature) B->C D Cyclization (Reflux) C->D E Purification (Column Chromatography) D->E F Introduction of Acetate Side Chain (Ethyl Chloroacetate, Base) E->F G Final Product This compound F->G G Hypothetical Signaling Pathway Modulation by a 1,2,4-Triazole Derivative cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition Triazole_Derivative This compound (Hypothetical Inhibitor) Triazole_Derivative->Kinase_Cascade Inhibition

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of substance-specific experimental data, this document emphasizes general principles of laboratory safety, information derived from available safety data sheets, and standardized testing protocols.

Hazard Identification and Classification

Available data indicates that this compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity, OralGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.
Acute Toxicity, DermalGHS07 (Exclamation Mark)WarningH312: Harmful in contact with skin.
Skin Corrosion/IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
Acute Toxicity, InhalationGHS07 (Exclamation Mark)WarningH332: Harmful if inhaled.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.

Precautionary Statements and Safe Handling

Adherence to the following precautionary measures is crucial to minimize risk when handling this compound.

Category Precautionary Statement Codes Measures
Prevention P261, P264, P270, P271, P280Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312+P330, P302+P352+P312, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362+P364IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Hazard Assessment

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[1][2]

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in 6-well plates containing maintenance medium.

  • Test Substance Application: A precise amount (e.g., 25 µL or 25 mg) of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[3] Following exposure, the tissues are thoroughly rinsed to remove the substance and transferred to fresh medium.

  • Post-Incubation: The tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.

  • Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[1]

This in vivo test is designed to determine the potential of a substance to cause irritation or severe damage to the eye.[4][5] It should only be conducted after a weight-of-evidence analysis of existing data suggests it is necessary.[4]

Methodology:

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Prior to the test, both eyes of each animal are examined to ensure they are free from defects. Systemic analgesics and topical anesthetics are administered to minimize pain and distress.[4][6]

  • Test Substance Instillation: A single dose (typically 0.1 mL of a liquid or 0.1 g of a solid) of this compound is instilled into the conjunctival sac of one eye of the animal.[7] The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[8] If effects persist, observations may continue for up to 21 days.

  • Scoring of Ocular Lesions: The degree of eye irritation is scored based on the cornea (opacity), iris, and conjunctiva (redness and chemosis).

  • Data Interpretation: The scores are used to classify the substance according to the GHS. A substance is classified as causing "Serious Eye Damage" (Category 1) if it produces irreversible effects or effects that are not fully reversible within 21 days. It is classified as an "Eye Irritant" (Category 2) if it produces reversible eye irritation.

Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing and managing the risks associated with a chemical substance like this compound.

G A Hazard Identification (Literature, SDS, GHS Classification) C Dose-Response Assessment (Toxicological Studies, e.g., OECD Guidelines) A->C D Risk Characterization (Integration of Hazard and Exposure Data) A->D B Exposure Assessment (Route, Duration, Frequency) B->D C->D E Risk Management & Control Measures D->E F Engineering Controls (Fume Hood, Ventilation) E->F G Administrative Controls (SOPs, Training) E->G H Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->H I Review and Re-evaluation F->I G->I H->I I->A Update with new data

A generalized workflow for chemical safety assessment and management.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately for treatment advice.

Spill and Leak Procedures:

In the event of a spill, evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal. Ensure the area is well-ventilated.

Fire-Fighting Measures

While specific fire hazard data for this compound is limited, general precautions for flammable organic compounds should be taken.

Aspect Recommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.
Unsuitable Extinguishing Media A direct water jet may spread the fire.
Specific Hazards Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

This document is intended to provide guidance and should be used in conjunction with a comprehensive risk assessment specific to the experimental conditions. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

Part 1: In Silico Solubility & Physicochemical Profile Prediction

Before embarking on laboratory experiments, a significant amount of insight can be gained through in silico prediction of the molecule's properties. These computational tools use the chemical structure to estimate various parameters that will guide solvent selection and experimental design.

Predicted Physicochemical Properties of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Based on its structure, several key properties can be predicted using established software platforms such as ChemAxon's Solubility Predictor or ACD/Labs PhysChem Suite.[1][2] These predictions provide a foundational understanding of the molecule's likely behavior.

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight 169.18 g/mol Low molecular weight generally favors solubility.
logP (Octanol-Water Partition Coefficient) ~0.5 - 1.5A low logP suggests a degree of hydrophilicity and potential solubility in polar solvents.
pKa (Acid Dissociation Constant) ~7.5 - 8.5 (for the triazole N-H)The compound is weakly acidic, meaning its ionization state and thus solubility will be influenced by the pH of the medium. In non-aqueous organic solvents, this has less of an impact.
Topological Polar Surface Area (TPSA) ~70-80 ŲA moderate TPSA indicates the presence of polar functional groups (the triazole ring and the ester) capable of hydrogen bonding, suggesting solubility in polar protic and aprotic solvents.
Physical Form SolidAs a solid, the dissolution process will be influenced by the compound's crystal lattice energy.

Note: These are estimated values and should be used as a guide for experimental design. Actual experimental values are required for definitive characterization.

Part 2: Strategic Solvent Selection for Solubility Screening

The choice of solvents for solubility determination should be systematic and cover a range of polarities and hydrogen bonding capabilities. This approach provides a comprehensive understanding of the solute-solvent interactions. The selection should also consider practical aspects relevant to the pharmaceutical industry, such as toxicity and environmental impact.[3]

Recommended Solvent Classes for Screening:

A well-rounded initial screening panel should include representatives from the following classes:

  • Polar Protic Solvents: These solvents can donate hydrogen bonds and are effective at solvating polar molecules with hydrogen bond-accepting groups.

    • Examples: Methanol, Ethanol, Isopropanol

  • Polar Aprotic Solvents: These solvents have high dipole moments but do not donate hydrogen bonds. They are good for dissolving polar compounds.

    • Examples: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone

  • Nonpolar Solvents: These solvents have low dielectric constants and are suitable for dissolving nonpolar compounds. Their ability to dissolve our target compound is expected to be low but is important to define the full solubility profile.

    • Examples: Toluene, Heptane, Cyclohexane

  • Intermediate Polarity Solvents: These solvents have properties that fall between the polar and nonpolar extremes.

    • Examples: Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF)

Part 3: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[4] This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vial Add excess solid this compound to a vial add_solvent Add a known volume of the selected organic solvent prep_vial->add_solvent shake Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter the supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute an aliquot of the clear filtrate with a suitable mobile phase filter->dilute hplc Quantify the concentration using a validated HPLC method dilute->hplc

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol for the Shake-Flask Method

1. Preparation of the Sample: a. Accurately weigh an amount of this compound that is in clear excess of its predicted solubility into a suitable container (e.g., a 4 mL glass vial with a screw cap). A preliminary test may be needed to estimate the required excess.[5] b. Pipette a precise volume (e.g., 2 mL) of the chosen organic solvent into the vial.

2. Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). c. Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which signifies that equilibrium has been reached.

3. Phase Separation: a. After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow for the settling of the excess solid. b. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for a wide range of organic solvents) into a clean vial. This step is critical to prevent any undissolved microparticles from being included in the analysis.

4. Quantification: a. Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical instrument. b. Quantify the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve should be prepared using standards of known concentrations.

5. Data Reporting: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Report the solubility in standard units, such as mg/mL or mol/L, and specify the solvent and the temperature at which the measurement was made.

Diagram of Key Considerations for Protocol Integrity

G cluster_input Inputs cluster_process Process Controls cluster_output Outputs & Validation compound Purity of Compound (>99%) temperature Precise Temperature Control (±0.5°C) compound->temperature solvent Anhydrous, High-Purity Solvents solvent->temperature time Sufficient Equilibration Time temperature->time agitation Consistent Agitation Rate time->agitation hplc Validated HPLC Method (Linearity, Accuracy, Precision) agitation->hplc replicates Multiple Replicates (n≥3) hplc->replicates

References

An In-depth Technical Guide to the Predicted Mechanism of Action of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive analysis of the mechanism of action for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate based on the well-established biological activities of the 1,2,4-triazole scaffold. The information presented is for research and informational purposes only and is not based on direct experimental data for the specific compound.

Introduction: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms and two carbon atoms.[1] This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antiviral, and anti-inflammatory properties.[2][3][4] The versatility of the 1,2,4-triazole nucleus allows it to serve as a bioisostere for amides, esters, and carboxylic acids, enabling diverse interactions with biological targets.[1]

This compound incorporates this key heterocyclic ring, suggesting its potential for significant biological activity. The ethyl acetate and methyl group substitutions on the core will influence its physicochemical properties, such as lipophilicity and steric profile, which in turn will determine its specific interactions with biological targets and its overall pharmacological profile.

Predicted Mechanisms of Action

Based on the extensive literature on 1,2,4-triazole derivatives, several potential mechanisms of action can be predicted for this compound. The most prominent of these are antifungal and anticancer activities.

Antifungal Activity: Inhibition of Lanosterol 14α-demethylase (CYP51)

A well-documented mechanism of action for many 1,2,4-triazole-containing compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By inhibiting CYP51, 1,2,4-triazole derivatives disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death. This is the mechanism of action for prominent antifungal drugs like fluconazole and itraconazole.[5][6]

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

acetyl_coa Acetyl-CoA hmg_coa_reductase HMG-CoA Reductase acetyl_coa->hmg_coa_reductase mevalonate_pathway Mevalonate Pathway hmg_coa_reductase->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane compound Ethyl 2-(5-methyl-4H- 1,2,4-triazol-3-yl)acetate (Predicted) compound->cyp51 Inhibition

Caption: Predicted inhibition of fungal CYP51 by this compound.

Anticancer Activity

1,2,4-triazole derivatives have demonstrated promising anticancer activities through various mechanisms.[1] These can include:

  • Enzyme Inhibition: Similar to their antifungal action, these compounds can inhibit enzymes crucial for cancer cell proliferation. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis.[2]

  • Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. 1,2,4-triazole derivatives have the potential to act as kinase inhibitors.

  • Induction of Apoptosis: These compounds may trigger programmed cell death (apoptosis) in cancer cells through various intracellular signaling cascades.

Signaling Pathway: Potential Anticancer Mechanisms

cluster_enzyme Enzyme Inhibition cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction compound Ethyl 2-(5-methyl-4H- 1,2,4-triazol-3-yl)acetate (Predicted) dhfr DHFR compound->dhfr Inhibition kinase Protein Kinase compound->kinase Inhibition caspase Caspase Activation compound->caspase Activation nucleotide Nucleotide Synthesis dhfr->nucleotide dna DNA Replication nucleotide->dna proliferation Cell Proliferation kinase->proliferation apoptosis Apoptosis caspase->apoptosis

Caption: Predicted anticancer mechanisms of this compound.

Quantitative Data for Structurally Related 1,2,4-Triazole Derivatives

While specific data for this compound is not available, the following tables summarize the biological activities of other 1,2,4-triazole derivatives to provide a comparative context.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Fluconazole AnaloguesCandida albicans0.0625 - 1[2]
Dithiocarbamate derivatives of fluconazoleCandida albicans<0.125 - 2 (MIC80)[2]
Schiff bases of 1,2,4-triazole (46a, 47d)Candida albicans3.125[2]
MefentrifluconazolePhysalospora piricola-[7]
Compound 8dPhysalospora piricola10.808 (EC50)[7]
Compound 8kPhysalospora piricola10.126 (EC50)[7]

Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
1,2,4-Triazolo[3,4-b][1][3][4]thiadiazines (39c)E. coli3.125[2]
1,2,4-Triazolo[3,4-b][1][3][4]thiadiazines (39h)P. aeruginosa3.125[2]
Schiff bases of 1,2,4-triazole (46, 47)S. aureus3.125[2]
5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols (48g)S. aureus, B. subtilis, E. coli, P. aeruginosa0.5 - 1 (µM)[2]

Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Hydrazide-hydrazone 58aPC-3 (Prostate)26.0[2]
Hydrazide-hydrazone 58aDU-145 (Prostate)34.5[2]
Hydrazide-hydrazone 58aLNCaP (Prostate)48.8[2]
Compound T2HCT116 (Colon)3.84[8]
Compound T7HCT116 (Colon)3.25[8]

Experimental Protocols

To experimentally validate the predicted mechanisms of action for this compound, the following key experiments would be essential.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic fungi.

Methodology:

  • Microorganism Preparation: Prepare standardized inocula of fungal strains (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.

  • Compound Dilution: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then in culture medium.

  • Inoculation: Inoculate microtiter plates containing the diluted compound with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Experimental Workflow: Antifungal MIC Assay

start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_compound Serial Dilution of Compound start->prep_compound inoculate Inoculate Microtiter Plate prep_fungi->inoculate prep_compound->inoculate incubate Incubate inoculate->incubate read Read Results incubate->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

  • Compound Treatment: After cell attachment, treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro Cytotoxicity Assay

start Start culture_cells Culture Cancer Cells start->culture_cells seed_cells Seed Cells in 96-well Plate culture_cells->seed_cells treat_cells Treat with Compound seed_cells->treat_cells incubate Incubate treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay calculate_ic50 Calculate IC50 viability_assay->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity (IC50).

Conclusion

This compound, by virtue of its 1,2,4-triazole core, is predicted to possess significant biological activity. The most probable mechanisms of action are antifungal activity through the inhibition of CYP51 and anticancer activity via inhibition of key enzymes or induction of apoptosis. The ethyl acetate and methyl substitutions will modulate its potency and selectivity. The provided experimental protocols offer a clear path for the empirical validation of these predictions. Further investigation into the specific molecular targets and pathways affected by this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Protocol for the Regioselective Synthesis of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the core of numerous antifungal, antiviral, and herbicidal agents.[1] Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a key heterocyclic building block, enabling the synthesis of more complex molecules through functionalization of its ester and active methylene groups. This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of this valuable intermediate. We employ a classical and reliable "built-in" approach, constructing the triazole ring via the cyclocondensation of a key Pinner salt intermediate with acetohydrazide. This strategy circumvents the common issue of non-selective N-alkylation associated with pre-formed triazoles, ensuring a high-yield, regioselective synthesis of the desired product.[2][3]

Introduction and Synthetic Strategy

The synthesis of substituted 1,2,4-triazoles is a fundamental task in organic synthesis. While various methods exist, direct N-alkylation of a pre-synthesized triazole often leads to a mixture of N1 and N4 isomers, complicating purification and reducing the overall yield of the desired regioisomer.[3] To overcome this significant challenge, the protocol detailed herein builds the triazole ring with the side chain precursor already in place.

Our chosen strategy is a two-stage process grounded in the Pinner reaction.[2]

  • Formation of a Key Intermediate: Ethyl cyanoacetate is converted into its corresponding carboxyimidate hydrochloride salt (a Pinner salt) using anhydrous ethanol and hydrogen chloride. This intermediate is a stable, easily handled electrophile.

  • Cyclocondensation: The Pinner salt is reacted with acetohydrazide. The acetohydrazide acts as the dinucleophilic component that provides the N2, N4, and C5 atoms (along with its methyl group) required to form the 1,2,4-triazole ring.

This "built-in" approach is superior as it unambiguously establishes the desired connectivity, leading to a single product isomer in high purity.

G cluster_0 Overall Synthetic Scheme A Ethyl Cyanoacetate B Ethyl 3-ethoxy-3-iminopropanoate (Pinner Salt Intermediate) A->B  HCl, EtOH C This compound (Final Product) B->C D Acetohydrazide D->C  Base, Reflux

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the Pinner salt intermediate and the subsequent cyclization to form the target triazole.

Stage 1: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner Salt)

Causality: This step converts the nitrile group of ethyl cyanoacetate into a more reactive imidate ester hydrochloride. The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the nitrile and the Pinner salt product back to an amide or carboxylic acid.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Ethyl Cyanoacetate113.1211.3 g (10.6 mL)100Reagent grade, ≥99%
Ethanol, Anhydrous46.076.9 g (8.8 mL)150200 proof, <0.1% water
Diethyl Ether, Anhydrous74.12100 mL-Stabilizer-free
Hydrogen Chloride (HCl) gas36.46~4.0 g~110From a lecture bottle or generator

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube (filled with CaCl₂) on the outlet.

  • Reagent Addition: Charge the flask with anhydrous diethyl ether (100 mL), ethyl cyanoacetate (10.6 mL, 100 mmol), and anhydrous ethanol (8.8 mL, 150 mmol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution at a moderate rate. A white precipitate will begin to form. Continue the gas addition for approximately 1-2 hours or until the solution is saturated and precipitation is complete.

  • Reaction Completion: Seal the flask and allow it to stand in the cold (refrigerator, ~4 °C) overnight to ensure complete precipitation.

  • Isolation: Collect the white crystalline solid by vacuum filtration. It is crucial to minimize exposure to atmospheric moisture.

  • Washing & Drying: Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials. Dry the product under high vacuum.

  • Yield: The Pinner salt is obtained as a white, crystalline, and highly hygroscopic solid. The expected yield is 85-95%. The product should be used immediately in the next step or stored in a desiccator over P₂O₅.

Stage 2: Synthesis of this compound

Causality: The Pinner salt is first neutralized in situ to generate the free imidate. This highly reactive species is then attacked by the terminal nitrogen of acetohydrazide. A subsequent intramolecular cyclization, followed by elimination of ethanol and water, leads to the formation of the stable, aromatic 1,2,4-triazole ring.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Ethyl 3-ethoxy-3-iminopropanoate HCl (from Stage 1)195.6515.6 g80Assumed quantitative yield from 80% of Stage 1
Acetohydrazide74.086.2 g841.05 equivalents
Triethylamine (TEA)101.198.9 g (12.2 mL)881.1 equivalents, freshly distilled
Ethanol, Anhydrous46.07150 mL-200 proof

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the Pinner salt (15.6 g, 80 mmol) in anhydrous ethanol (150 mL).

  • Base Addition: Add triethylamine (12.2 mL, 88 mmol) to the suspension at room temperature. Stir for 15 minutes. The mixture may become clearer as the free imidate forms.

  • Nucleophile Addition: Add acetohydrazide (6.2 g, 84 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v).

  • Work-up:

    • After the reaction is complete (disappearance of the imidate intermediate), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue will contain the crude product and triethylammonium hydrochloride.

  • Purification:

    • Redissolve the residue in ethyl acetate (100 mL) and water (50 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude product, often an off-white solid or a thick oil, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or isopropanol.

  • Characterization & Yield: The final product is a white to off-white solid. The expected yield is 70-85%. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_1 Experimental Workflow start Suspend Pinner Salt in Ethanol add_tea Add Triethylamine (Stir 15 min) start->add_tea add_hydrazide Add Acetohydrazide add_tea->add_hydrazide reflux Reflux for 6-8 hours (Monitor by TLC) add_hydrazide->reflux cool Cool to RT reflux->cool evaporate Solvent Evaporation cool->evaporate extract Aqueous Work-up (EtOAc/Water) evaporate->extract purify Dry & Concentrate extract->purify recrystallize Recrystallize purify->recrystallize end Characterize Final Product recrystallize->end

Caption: Step-by-step experimental workflow.

Safety and Troubleshooting

  • Safety: Handle hydrogen chloride gas in a well-ventilated fume hood. Hydrazine derivatives are potentially toxic; wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All solvents are flammable and should be handled away from ignition sources.

  • Troubleshooting:

    • Low Yield in Stage 1: Often due to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

    • Oily Product After Stage 2: The crude product may not immediately solidify. Trituration (stirring the oil with a non-polar solvent like hexane or ether) can often induce crystallization. If this fails, purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

    • Incomplete Reaction: If TLC shows significant starting material after 8 hours, an additional portion of acetohydrazide can be added, or the reflux time can be extended.

References

Synthesis of Triazole Esters: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the reaction conditions for synthesizing triazole esters, a critical scaffold in medicinal chemistry and drug development. Triazole rings offer a unique combination of properties, including metabolic stability, hydrogen bonding capability, and dipole character, making them valuable isosteres for amide bonds and other functional groups. This document details various synthetic methodologies, including the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), ruthenium-catalyzed reactions, and microwave-assisted protocols.

Introduction to Triazole Ester Synthesis

The synthesis of 1,2,3-triazole derivatives is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[1] The advent of "click chemistry," introduced by K.B. Sharpless, has revolutionized this field by employing a copper(I) catalyst to accelerate the reaction and control regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[1][2] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1] An alternative, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), provides access to the 1,5-disubstituted regioisomer.[3]

Comparative Analysis of Reaction Conditions

The choice of synthetic route for triazole esters depends on the desired regioisomer, scale of the reaction, and available equipment. The following table summarizes typical reaction conditions for various methods, providing a basis for comparison and selection of the most appropriate protocol.

MethodCatalystSolvent(s)TemperatureTimeYieldRegioselectivityKey Advantages
Conventional CuAAC CuIToluene110 °C4-6 hours75-87%1,4-isomerHigh yield, good regioselectivity.[4]
CuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O70 °C30 minutes92%1,4-isomerHigh yield, shorter reaction time with heating.[5]
CuICH₃CN/H₂ORoom Temperature2 hours~90%1,4-isomerMild conditions, high yield.[6][7]
Microwave-Assisted CuAAC CuIDMF/H₂O (1:3)180 W12 minutesHigh1,4-isomerDrastically reduced reaction times.[8][9]
CuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O70 °C (Microwave)30 minutes92%1,4-isomerRapid, high-yielding.[5]
Ruthenium-Catalyzed (RuAAC) [Cp*RuCl(COD)]1,2-Dichloroethane (DCE)45 °C--1,5-isomerAccess to the 1,5-regioisomer.[3]
One-Pot Synthesis None (catalyst-free)-Room Temperature---Simplified procedure without a metal catalyst.[10]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazole Esters (Conventional Heating)

This protocol is based on the cycloaddition of an azide with a propargyl ester catalyzed by copper(I) iodide.

Materials:

  • Appropriate para-azidobenzoic acid derivative

  • Corresponding propargylic acid ester

  • Copper(I) iodide (CuI)

  • Toluene

  • Eluent for TLC (e.g., Benzene:Methanol 5:1, v/v)

Procedure:

  • In a round-bottom flask, combine the para-azidobenzoic acid derivative (1 equivalent) and the propargylic acid ester (1 equivalent) in toluene.

  • Add a catalytic amount of copper(I) iodide to the mixture.

  • Heat the reaction mixture to 110 °C and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard techniques such as filtration and recrystallization to yield the 1,4-isomer of the 1,2,3-triazole derivative.[4]

Protocol 2: Microwave-Assisted Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazole Esters

This protocol utilizes microwave irradiation to significantly reduce the reaction time.

Materials:

  • Organic alkyne (e.g., a propargyl ester derivative) (1 equivalent)

  • Organic azide (1 equivalent)

  • Copper(I) iodide (CuI) (catalytic amount, e.g., 0.05 equivalents)

  • DMF:H₂O (1:3) solvent mixture

Procedure:

  • In a microwave-safe reaction vessel, combine the alkyne and the azide in the DMF:H₂O solvent mixture.[9]

  • Add the catalytic amount of CuI to the vessel.[9]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 180 W for approximately 12 minutes.[9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel.

  • Pour the reaction mixture into crushed ice to precipitate the product.[9]

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography (e.g., using a hexane and ethyl acetate mixture as eluent) to obtain the desired 1,2,3-triazole derivative.[8][9]

Protocol 3: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazole Esters

This protocol provides access to the 1,5-regioisomer of the triazole ester.

Materials:

  • Organic azide (e.g., Benzyl azide) (1 equivalent)

  • Terminal alkyne (e.g., Phenylacetylene) (1.05 equivalents)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium ([Cp*RuCl(COD)]) (0.01 equivalents)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a three-necked round-bottomed flask under an inert atmosphere (e.g., argon), dissolve the organic azide in DCE.[3]

  • Add the terminal alkyne to the solution.[3]

  • Place the reaction flask in an oil bath preheated to 45 °C.[3]

  • After five minutes, add a solution of the ruthenium catalyst in DCE to the reaction mixture via syringe.[3]

  • Stir the reaction at 45 °C and monitor its progress.

  • Upon completion, the product can be isolated and purified using standard chromatographic techniques to yield the 1,5-disubstituted 1,2,3-triazole.

Visualizing the Synthesis

The following diagrams illustrate the key concepts and workflows in triazole ester synthesis.

G Regioselectivity in Azide-Alkyne Cycloaddition cluster_0 Copper-Catalyzed (CuAAC) cluster_1 Ruthenium-Catalyzed (RuAAC) Azide Azide 1,4-Disubstituted Triazole 1,4-Disubstituted Triazole Azide->1,4-Disubstituted Triazole Alkyne Alkyne Alkyne->1,4-Disubstituted Triazole Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1,4-Disubstituted Triazole [Click Chemistry] Azide_Ru Azide 1,5-Disubstituted Triazole 1,5-Disubstituted Triazole Azide_Ru->1,5-Disubstituted Triazole Alkyne_Ru Alkyne Alkyne_Ru->1,5-Disubstituted Triazole Ru Catalyst Ru Catalyst Ru Catalyst->1,5-Disubstituted Triazole G General Workflow for Microwave-Assisted Triazole Ester Synthesis Start Start Combine Reactants Combine Alkyne, Azide, Catalyst, and Solvent Start->Combine Reactants Microwave Irradiation Microwave Irradiation (e.g., 180W, 12 min) Combine Reactants->Microwave Irradiation Monitor Reaction Monitor by TLC Microwave Irradiation->Monitor Reaction Work-up Pour into Ice Water, Filter Monitor Reaction->Work-up Purification Column Chromatography Work-up->Purification Final Product Final Product Purification->Final Product

References

Application Notes and Protocols for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its synthesis, physicochemical properties, and key applications, supported by detailed experimental protocols and visual diagrams to facilitate its use in the laboratory.

Physicochemical Properties

This compound is a stable, crystalline solid under standard conditions. Its key identifiers and properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 100187-10-8
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is based on the Pinner reaction, followed by cyclization. This approach utilizes readily available starting materials and generally proceeds with good yields.

Experimental Protocol: Synthesis via Pinner Reaction

This protocol is adapted from the general methodology for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates.[1]

Materials:

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Hydrogen chloride (gas)

  • Formic hydrazide

  • Sodium methoxide

  • Diethyl ether

  • Acetamidine hydrochloride

Procedure:

  • Formation of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner Salt):

    • A solution of ethyl cyanoacetate (1 equivalent) in absolute ethanol is cooled to 0 °C.

    • Dry hydrogen chloride gas is bubbled through the solution until saturation.

    • The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to stand at room temperature overnight.

    • The resulting precipitate of the Pinner salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Cyclization to form this compound:

    • To a solution of sodium methoxide (2.2 equivalents) in methanol, add formic hydrazide (1.1 equivalents) and stir for 30 minutes at room temperature.

    • Add the prepared Pinner salt (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

    • The reaction mixture is then refluxed for 6-8 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is neutralized with acetic acid and the product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Expected Yield: 65-75%

Synthesis_Pathway cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Cyclization Ethyl cyanoacetate Ethyl cyanoacetate Pinner Salt Pinner Salt Ethyl cyanoacetate->Pinner Salt Ethanol, HCl Ethanol Ethanol HCl (gas) HCl (gas) Pinner Salt_ref Pinner Salt Target_Molecule This compound Pinner Salt_ref->Target_Molecule Formic hydrazide, Acetamidine HCl, NaOMe Formic hydrazide Formic hydrazide Acetamidine HCl Acetamidine HCl Sodium methoxide Sodium methoxide

Caption: Synthesis pathway for this compound.

Applications as a Chemical Intermediate

The presence of a reactive methylene group and a triazole ring makes this compound a valuable building block for the synthesis of more complex heterocyclic systems, many of which are scaffolds for bioactive molecules.

1. Synthesis of Substituted Triazolopyrimidines

Triazolopyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including kinase inhibition. This compound can be used as a key precursor for the synthesis of these derivatives.

Experimental Protocol: Synthesis of a Triazolopyrimidine Derivative

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aminoguanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Condensation with DMF-DMA:

    • A mixture of this compound (1 equivalent) and DMF-DMA (1.2 equivalents) is heated at 80-90 °C for 2-3 hours.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The excess DMF-DMA and volatile byproducts are removed under reduced pressure to yield the crude enamine intermediate.

  • Cyclization with Aminoguanidine:

    • The crude enamine is dissolved in ethanol.

    • Substituted aminoguanidine hydrochloride (1.1 equivalents) and sodium ethoxide (1.1 equivalents) are added to the solution.

    • The reaction mixture is refluxed for 4-6 hours.

    • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

    • Further purification can be achieved by recrystallization.

Expected Yield: 50-65%

Application_Workflow Start Ethyl 2-(5-methyl-4H- 1,2,4-triazol-3-yl)acetate Step1 Condensation with DMF-DMA Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Cyclization with Substituted Aminoguanidine Intermediate->Step2 Product Substituted Triazolopyrimidine Step2->Product End Bioactivity Screening Product->End

Caption: Workflow for the synthesis of a triazolopyrimidine derivative.

2. Potential Role in Antiviral Drug Discovery

The 1,2,4-triazole nucleus is a key pharmacophore in several antiviral drugs, including the broad-spectrum antiviral agent Ribavirin. This compound can serve as a starting point for the synthesis of novel C-nucleoside analogues, which may exhibit antiviral activity by interfering with viral replication processes.

Signaling_Pathway cluster_drug Potential Drug Action cluster_virus Viral Replication Cycle Drug Triazole-based C-Nucleoside Analogue Replication Viral RNA/DNA Polymerase Drug->Replication Inhibition Entry Viral Entry Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release

Caption: Potential mechanism of action for antiviral C-nucleoside analogues.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis and a representative application of this compound.

ReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Synthesis of Target Molecule Ethyl cyanoacetate, Formic hydrazide, Acetamidine HCl, NaOMeMethanolReflux6-865-75
Synthesis of Triazolopyrimidine DMF-DMA, Substituted aminoguanidine HCl, NaOEtEthanolReflux4-650-65

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of new chemical entities based on this promising scaffold.

References

Application Notes and Protocols for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate and its analogs in the synthesis of fused heterocyclic compounds, particularly[1][2][3]triazolo[1,5-a]pyrimidines. While direct literature on the application of this compound is limited, this document leverages established synthetic protocols for structurally related 3-amino-1,2,4-triazoles to provide a foundational guide for researchers. The synthesized triazolopyrimidine scaffolds are of significant interest due to their demonstrated biological activities, including anticancer and anticonvulsant properties.

Introduction to[1][2][3]Triazolo[1,5-a]pyrimidines

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a purine isostere and has been a focal point in medicinal chemistry due to its diverse pharmacological activities. These activities include potent anticancer, anticonvulsant, antiviral, and antibacterial effects. The fusion of the electron-rich 1,2,4-triazole ring with the electron-deficient pyrimidine ring results in a unique heterocyclic system amenable to a wide range of chemical modifications, allowing for the fine-tuning of its biological properties.

Representative Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines

A common and efficient method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core involves the condensation reaction between a 3-amino-1,2,4-triazole derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. A representative one-pot, three-component reaction is the condensation of 3-amino-1,2,4-triazole, an aromatic aldehyde, and an active methylene compound like ethyl cyanoacetate or ethyl acetoacetate. This reaction typically proceeds in the presence of a catalyst and can be performed under various conditions, including conventional heating or microwave irradiation.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 5-Amino-7-aryl-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylates

This protocol is adapted from a reported procedure for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives and serves as a representative method.[4]

Materials:

  • 3-Amino-1,2,4-triazole

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethyl cyanoacetate

  • 4,4'-Trimethylenedipiperidine (TMDP) (catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add 3-amino-1,2,4-triazole (2.0 mmol), the substituted aromatic aldehyde (2.0 mmol), ethyl cyanoacetate (2.0 mmol), and TMDP (10 mol%).

  • Add a 1:1 (v/v) mixture of ethanol and water (2.0 mL).

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired ethyl 5-amino-7-aryl-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate.

Expected Yields:

The yields for this type of reaction are typically in the range of 80-95%, depending on the specific substrates and reaction conditions used.[4]

Quantitative Data

The following tables summarize the anticancer activity of various[1][2][3]triazolo[1,5-a]pyrimidine derivatives reported in the literature. This data highlights the potential of this heterocyclic system in drug discovery.

Table 1: In Vitro Anticancer Activity of[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives against Various Cancer Cell Lines.

CompoundCell LineIC50 (µM)Reference
H12 MGC-803 (Gastric Cancer)9.47[1]
HCT-116 (Colon Cancer)9.58[1]
MCF-7 (Breast Cancer)13.1[1]
Compound 19 Bel-7402 (Liver Cancer)12.3[2][3]
HT-1080 (Fibrosarcoma)6.1[2][3]
Analogue 26 HeLa (Cervical Cancer)0.75[5]
A549 (Lung Cancer)1.02[5]
Compound 7c A549 (Lung Cancer)3.55[6]
Compound 9g HeLa (Cervical Cancer)3.46[6]
Compound 7e SMMC-7721 (Liver Cancer)1.08[6]

Table 2: Anticonvulsant Activity of[1][2][3]Triazolo[1,5-a]pyrimidine-7(4H)-one Derivatives.

CompoundAnticonvulsant Activity (PTZ model) ED50 (mg/kg)Neurotoxicity (Rotarod test) TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
5c 31.81>55017.22[7]
5e 40.95372.19.09[7]

Visualizations

Diagrams

Synthesis_Pathway A This compound (or 3-Amino-1,2,4-triazole analog) C [1,2,4]Triazolo[1,5-a]pyrimidine A->C Condensation B 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->C Cyclization

Caption: General synthetic pathway to[1][2][3]triazolo[1,5-a]pyrimidines.

Experimental_Workflow start Start: Assemble Reactants reactants 1. Add 3-amino-1,2,4-triazole, aldehyde, and ethyl cyanoacetate to reaction vessel. start->reactants catalyst 2. Add catalyst (e.g., TMDP) and solvent (e.g., EtOH/H2O). reactants->catalyst reaction 3. Heat mixture to reflux. catalyst->reaction monitoring 4. Monitor reaction by TLC. reaction->monitoring workup 5. Remove solvent under reduced pressure. monitoring->workup purification 6. Purify by recrystallization. workup->purification characterization 7. Characterize product (NMR, MS, etc.). purification->characterization end End: Pure Product characterization->end

Caption: Experimental workflow for the synthesis of triazolopyrimidines.

Signaling Pathway

While the precise signaling pathways for all synthesized compounds are not elucidated in the provided context, some[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting specific signaling pathways. For example, certain derivatives have been found to suppress the ERK signaling pathway.[1]

Signaling_Pathway Ras Ras cRaf c-Raf Ras->cRaf MEK MEK1/2 cRaf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor [1,2,4]Triazolo[1,5-a]pyrimidine Derivative (e.g., H12) Inhibitor->cRaf Inhibition Inhibitor->MEK Inhibition Inhibitor->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by a triazolopyrimidine derivative.

Conclusion

This compound represents a promising, though currently under-explored, starting material for the synthesis of biologically active fused heterocycles. The protocols and data presented herein for analogous compounds provide a strong foundation for researchers to design and execute synthetic strategies to create novel[1][2][3]triazolo[1,5-a]pyrimidines and related heterocyclic systems. The significant anticancer and anticonvulsant activities reported for this class of compounds underscore their potential in the development of new therapeutic agents. Further investigation into the synthetic applications of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Application Notes and Protocols for the N-Alkylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-substituted 1,2,4-triazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The direct N-alkylation of the 1,2,4-triazole heterocycle is a fundamental and efficient method for synthesizing these valuable derivatives. However, the reaction is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2/N4), leading to challenges in regioselectivity. This guide provides a comprehensive overview of the N-alkylation of 1,2,4-triazoles, detailing the mechanistic principles, offering field-proven experimental protocols, and outlining robust analytical methods for product characterization.

The Challenge of Regioselectivity: N1 vs. N2 Alkylation

The 1,2,4-triazole ring exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole. In solution, under basic conditions, the corresponding triazolate anion is formed, which acts as the nucleophile. This anion possesses two distinct nucleophilic centers: the N1 and N2 atoms (N2 and N4 are equivalent by symmetry). Direct alkylation, therefore, typically yields a mixture of 1-substituted and 4-substituted isomers.[1][3]

The ratio of these isomers is influenced by a variety of factors, including:

  • Steric Hindrance: Bulky alkylating agents or substituents on the triazole ring may favor alkylation at the less sterically hindered N1 position.

  • Electronic Effects: The electronic nature of substituents on the triazole ring can alter the nucleophilicity of the different nitrogen atoms.

  • Reaction Conditions: The choice of solvent, base, counter-ion, and temperature can significantly impact the N1/N2 product ratio. For instance, polar aprotic solvents like DMF often favor N1 alkylation.

While achieving perfect regioselectivity can be difficult, reaction conditions can be optimized to favor the desired isomer. In many cases, the 1-substituted isomer is the thermodynamically preferred product and is often formed in a higher ratio, typically around 90:10.[1][3] Fortunately, the resulting isomers often have different polarities and volatilities, allowing for effective separation by standard techniques like silica gel chromatography or distillation.[1]

Figure 1: Competing N1 and N4 alkylation pathways following the deprotonation of 1,2,4-triazole.

Experimental Protocols

This section provides two detailed protocols for the N-alkylation of 1,2,4-triazole: a conventional thermal method and a modern microwave-assisted synthesis, which offers significant acceleration of reaction times.[2][4]

Protocol 1: Conventional N-Alkylation using a Carbonate Base

This protocol is a robust and widely applicable method for the synthesis of 1-alkyl-1,2,4-triazoles using standard laboratory equipment.

Materials:

  • 1,2,4-Triazole

  • Alkylating agent (e.g., benzyl bromide, butyl iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF (approx. 0.2 M concentration relative to the triazole).

  • Addition of Alkylating Agent: Begin stirring the suspension and add the alkylating agent (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to a specified temperature (for DMF, typically 60-80°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product mixture by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the N1 and N4 isomers.

Protocol 2: Microwave-Assisted N-Alkylation in an Ionic Liquid

This green chemistry approach utilizes microwave irradiation and an ionic liquid as the solvent, dramatically reducing reaction times to minutes while often providing excellent yields and regioselectivity.[2]

Materials:

  • 1,2,4-Triazole

  • Alkyl halide (e.g., 1-bromobutane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ionic Liquid (e.g., hexylpyridinium bromide)

  • Microwave reactor vial (10 mL)

  • Microwave synthesizer

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine 1,2,4-triazole (1.0 eq), the alkyl halide (1.0 eq), anhydrous K₂CO₃ (1.2 eq), and the ionic liquid (2-3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80°C) for 10-15 minutes.[2]

  • Workup: a. After cooling, add water to the reaction mixture and extract the product with diethyl ether (3x). b. Combine the organic extracts and wash with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography if necessary, although this method often yields a highly pure product regioselectively.[2] The base-ionic liquid combination can often be recycled for subsequent runs.[2]

Figure 2: General experimental workflow for the N-alkylation of 1,2,4-triazoles.

Comparative Data on Reaction Conditions

The choice of reagents and conditions can significantly influence the outcome of the N-alkylation. The following table summarizes various reported conditions and their results.

Alkylating AgentBaseSolventTemp. (°C)TimeN1:N4 RatioYield (%)Reference
4-Nitrobenzyl bromideDBUTHF2016 h90:1095[1]
4-Nitrobenzyl bromideK₂CO₃DMF2016 h90:1088[1]
4-Nitrobenzyl bromideNaOHDMF2016 h89:1191[1]
Benzyl BromideDBUTHF2016 h94:693[1]
1-BromobutaneK₂CO₃[C₆py][Br]80 (MW)10 minRegioselective88[2]
1-BromopentaneK₂CO₃[C₆py][Br]80 (MW)15 minRegioselective85[2]

Product Characterization: Distinguishing N1 and N4 Isomers

Unambiguous characterization of the resulting isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: In 1-substituted-1,2,4-triazoles, the two protons on the triazole ring (H3 and H5) are chemically non-equivalent and typically appear as two distinct singlets. For the symmetric 4-substituted isomers, the H3 and H5 protons are equivalent and thus appear as a single singlet.[3]

    • 1-Alkyl Isomer: Two singlets, e.g., δ 7.93 (1H, s, C3H) and 8.05 (1H, s, C5H).[2]

    • 4-Alkyl Isomer: One singlet, typically downfield from the N1-isomer signals.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons also differ between the two isomers. In the 1-substituted isomer, the C3 and C5 carbons are non-equivalent, whereas they are equivalent in the 4-substituted isomer.

    • 1-Alkyl Isomer: Two distinct signals for the triazole carbons, e.g., δ 142.9 (C5) and 151.8 (C3).[2]

    • 4-Alkyl Isomer: A single signal for the equivalent C3 and C5 carbons.

Further confirmation can be obtained using 2D NMR techniques (HSQC, HMBC) and mass spectrometry.

Conclusion

The N-alkylation of 1,2,4-triazoles is a versatile and essential transformation for accessing a wide range of biologically and materially important compounds. While regioselectivity presents a challenge, it can be managed through careful selection of reaction conditions and addressed by reliable purification techniques. Modern methods, such as microwave-assisted synthesis, offer significant improvements in efficiency and align with the principles of green chemistry. The analytical procedures outlined herein provide a robust framework for the unambiguous characterization of the resulting products, ensuring the integrity of downstream research and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a key intermediate in the synthesis of various pharmaceutically active compounds. The 1,2,4-triazole moiety is a common scaffold in many drugs, exhibiting a wide range of biological activities. This document provides a detailed protocol for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and process chemistry. The described method is a robust, two-step process designed for scalability and efficiency.

Overall Reaction Scheme

The synthesis is a two-step process commencing with the formation of acetamidrazone hydrochloride, which is then cyclized with diethyl malonate to yield the target product.

Experimental Protocols

Step 1: Synthesis of Acetamidrazone Hydrochloride

This procedure outlines the synthesis of the key intermediate, acetamidrazone hydrochloride, from acetamidine hydrochloride and hydrazine hydrate. This method is adapted for large-scale production with a focus on high yield and purity.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetamidine hydrochloride94.5428.36 kg300
Hydrazine hydrate (~64% hydrazine)50.0631.25 kg400
Ethanol (200 proof)46.07200 L-

Equipment:

  • 1000 L glass-lined reactor with overhead stirring, temperature control, and vacuum capabilities.

  • Addition funnel/dosing pump.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Procedure:

  • Charging the Reactor: The glass-lined reactor is charged with 200 L of ethanol.

  • Cooling and Addition of Acetamidine Hydrochloride: The ethanol is cooled to 0-5°C with constant stirring. 28.36 kg of acetamidine hydrochloride is then added to the cold ethanol.

  • Addition of Hydrazine Hydrate: 31.25 kg of hydrazine hydrate is added dropwise to the suspension over a period of 2-3 hours, ensuring the internal temperature is maintained between 0-5°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred for an additional 4-5 hours at 0-5°C.

  • Solvent Removal: The ethanol and excess hydrazine are removed by vacuum distillation at a temperature not exceeding 40°C.

  • Isolation and Drying: The resulting solid is collected by filtration, washed with cold ethanol (2 x 20 L), and dried under vacuum at 45-50°C to a constant weight.

Expected Yield and Purity:

ProductTheoretical Yield (kg)Actual Yield (kg)Yield (%)Purity (by HPLC)
Acetamidrazone hydrochloride32.8730.5 - 31.993 - 97>98%
Step 2: Synthesis of this compound

This protocol describes the cyclocondensation of acetamidrazone hydrochloride with diethyl malonate to produce the final product.

Reaction:

Caption: Workflow for the large-scale synthesis of this compound.

Application Note: A Robust Chromatographic Protocol for the Purification of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in subsequent synthetic steps is critically dependent on its purity. This application note provides a comprehensive, field-tested guide for the purification of this compound from a crude synthetic mixture using silica gel column chromatography. We delve into the scientific rationale behind method development, offer a detailed step-by-step protocol for both analytical thin-layer chromatography (TLC) and preparative column chromatography, and provide guidance on post-purification analysis. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.

Part 1: Foundational Strategy: Compound Analysis & Method Selection

Physicochemical Profile of the Target Compound

A successful purification strategy begins with a thorough understanding of the target molecule.

  • Structure and Polarity: this compound (CAS: 100187-10-8) possesses a molecular formula of C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol .[1] Its structure is characterized by two key features that dictate its chromatographic behavior:

    • A polar 1,2,4-triazole ring : This heterocyclic core contains nitrogen atoms and an N-H group, making it a strong hydrogen bond donor and acceptor.

    • An ethyl acetate moiety : The ester group adds polarity and the ethyl chain contributes some non-polar character.

Overall, the molecule is a polar organic solid. Its predicted XlogP value of 0.6 indicates a preference for hydrophilic/polar environments.[1]

cluster_Structure Chemical Structure & Polarity cluster_Polar Key Polar Groups mol This compound Triazole 1,2,4-Triazole Ring (H-Bonding) Ester Ester Group (Polar)

Caption: Key functional groups contributing to the polarity of the target molecule.

Rationale for Normal-Phase Chromatography

Given the compound's polar nature, normal-phase chromatography is the most direct and effective purification method.

  • Principle: In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is a less polar organic solvent.[2] Polar compounds, like our target molecule, will adsorb strongly to the polar silica gel and elute more slowly. Non-polar impurities will have weaker interactions and elute quickly. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute the compounds of interest.[2]

  • Stationary Phase Selection: Silica gel (SiO₂) is the adsorbent of choice. It is cost-effective, widely available, and its slightly acidic surface is well-suited for separating moderately polar, neutral, or weakly acidic compounds like this triazole derivative.[2]

  • Alternative Consideration: While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is excellent for analyzing triazole derivatives and can be used for purification, it often requires more specialized equipment and is typically less scalable for the gram-quantity purifications common in synthesis labs compared to traditional column chromatography.[3][4]

Part 2: Pre-Purification Protocol: Method Development via TLC

Before committing a valuable crude sample to a large column, the mobile phase must be optimized using Thin-Layer Chromatography (TLC). This is a non-negotiable, self-validating step.

Objective & Underlying Principle

The goal is to find a solvent system (eluent) that provides a Retention Factor (Rf) of 0.3 - 0.4 for the target compound.

  • Why this Rf is critical:

    • Rf > 0.5: The compound moves too quickly, resulting in poor separation from less polar impurities.

    • Rf < 0.2: The compound moves too slowly, leading to broad bands, long run times, and excessive solvent use.

    • An Rf of ~0.3 ensures the compound interacts sufficiently with the stationary phase to separate from impurities while still eluting in a reasonable volume.

Step-by-Step TLC Protocol
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of a pure standard, if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on the baseline of a silica gel TLC plate, about 1 cm from the bottom. Keep the spots small.

  • Develop the Plate: Place a small amount of the chosen eluent (e.g., 5-10 mL) in a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.

  • Elute: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Data Presentation: Suggested Solvent Systems

The optimal eluent is typically a binary mixture of a non-polar and a polar solvent.[5] Begin with a system known to be effective for "normal" polarity compounds and adjust as needed.

Trial System (v/v) Polarity Anticipated Outcome for Target Compound Action
30% Ethyl Acetate / 70% HexaneLow-MediumRf likely too low (< 0.2). Compound remains near baseline.Increase polarity.
50% Ethyl Acetate / 50% Hexane Medium Good starting point. Rf may be in the ideal range.Optimize from here.
70% Ethyl Acetate / 30% HexaneMedium-HighRf may be ideal or slightly high.If too high, decrease polarity.
5% Methanol / 95% DichloromethaneHighFor very polar impurities or if compound does not move in EtOAc/Hexane.Use with caution; >10% MeOH can dissolve silica.[5]

Part 3: Preparative Purification Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of 1-5 grams. The amount of silica gel should be approximately 30-50 times the weight of the crude material for good separation.[2]

Experimental Workflow

Caption: Workflow for purification by dry-loaded flash column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 40-63 µm)

  • Solvents: Ethyl Acetate, Hexane (HPLC Grade)

  • Dichloromethane (DCM)

  • Sand (acid-washed)

  • Glass chromatography column with stopcock

  • Cotton or Glass Wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary Evaporator

Step-by-Step Column Chromatography Protocol
  • Sample Preparation (Dry Loading):

    • Rationale: Dry loading the sample onto silica prevents it from dissolving in the top layer of the eluent, which would create a very wide starting band. A narrow band is essential for good separation.[6]

    • Procedure: Dissolve the crude material in a minimal amount of a volatile solvent like DCM. Add 2-3 times the sample weight of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing (Slurry Method):

    • Rationale: The slurry method is superior to dry packing as it minimizes the chances of air bubbles and channels forming in the stationary phase, which would ruin the separation.[7]

    • Procedure: a. Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[7] b. Add a ~1 cm layer of sand over the plug. c. Close the stopcock and fill the column about one-third full with the initial, non-polar eluent (e.g., 10% EtOAc/Hexane). d. In a separate beaker, create a slurry by mixing the bulk silica gel (30-50x sample weight) with the same eluent. e. Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the column gently to ensure even packing. Add more eluent as needed to ensure the silica level never runs dry. f. Once all silica has settled, drain the solvent until it is just level with the top of the silica bed. Add a final ~1 cm layer of sand on top to prevent disruption of the surface.[7]

  • Loading and Elution:

    • Procedure: a. Carefully add the dry-loaded sample powder to the top of the column, creating an even layer on the sand. b. Open the stopcock and carefully add the optimized eluent (determined by TLC) using a pipette, dripping it down the sides of the column so as not to disturb the surface. c. Fill the column with eluent and apply gentle air pressure (if using flash chromatography) or allow gravity to start the flow. Crucially, never let the solvent level drop below the top of the silica bed. d. Begin collecting fractions immediately.

  • Monitoring and Collection:

    • Procedure: a. Collect fractions of a consistent volume (e.g., 20-50 mL). b. Periodically analyze the fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile. c. The non-polar impurities will elute first. The target compound will then begin to elute. d. Continue collecting fractions until the target compound is no longer detected by TLC.

Part 4: Post-Purification and Analysis

Combining Fractions and Solvent Removal
  • Based on the TLC analysis, identify all fractions containing only the pure target compound.

  • Combine these pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator. The final product should be a solid.

Purity Assessment & Expected Results

The success of the purification must be validated by analytical methods.

Parameter Method Expected Result
Purity RP-HPLC, ¹H NMR>97% purity by HPLC. NMR spectrum should be clean, matching the expected structure with no significant impurity peaks.
Yield GravimetricHighly dependent on the crude mixture's purity. A typical recovery from the column is 80-95% of the pure material loaded.
Physical Appearance VisualSolid.

A standard analytical RP-HPLC method for triazoles might involve a C18 column with an isocratic mobile phase of acetonitrile and water, with detection by UV at 210-254 nm.[4]

Troubleshooting Common Issues
Problem Potential Cause Solution
Compound won't elute. Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Poor separation (overlapping bands). Column was packed unevenly; Sample band was too wide; Eluent polarity is too high.Repack the column carefully. Use the dry loading method. Re-optimize the eluent with TLC to achieve a lower Rf.
Cracked or channeled silica bed. Column ran dry during packing or elution.This is usually unrecoverable. The column must be repacked. Always maintain the solvent level above the silica bed.

Conclusion

This application note outlines a systematic and robust methodology for the purification of this compound using silica gel column chromatography. By adhering to the principles of method development with TLC and employing proper column packing and loading techniques, researchers can consistently achieve high purity of this valuable synthetic intermediate. The self-validating nature of the workflow, from initial TLC to final analytical confirmation, ensures a reliable and reproducible outcome essential for the rigorous demands of scientific research and development.

References

Application Notes and Protocols: Synthesizing Novel Antimicrobials from Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes towards the development of compounds with novel mechanisms of action. A key strategy in medicinal chemistry is the utilization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 1,2,4-triazole ring is one such scaffold, renowned for its broad spectrum of biological activities and its presence in established therapeutic agents.[1][2] Derivatives of 1,2,4-triazole are known to exhibit potent antibacterial, antifungal, antiviral, and antitubercular properties, making them a focal point for drug discovery.[2][3][4]

This guide focuses on a particularly versatile starting material: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate (CAS No: 100187-10-8).[5] Its structure is primed for chemical elaboration, featuring:

  • An ester group that can be readily converted into more reactive intermediates like hydrazides.

  • An active methylene bridge that provides a site for condensation reactions.

  • A 1,2,4-triazole core with an N-H group that can participate in substitution reactions.

This document provides detailed protocols for synthesizing diverse libraries of novel compounds from this starting material and outlines methodologies for their antimicrobial evaluation. The rationale behind each synthetic choice is explained to empower researchers in designing their own targeted derivatives.

Overall Synthetic & Evaluation Workflow

The following diagram illustrates the strategic workflow from the central precursor, this compound, through various synthetic transformations to final biological evaluation.

Antimicrobial Synthesis Workflow cluster_0 Synthesis & Derivatization cluster_1 Screening & Analysis Start This compound Hydrazide Intermediate: 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetohydrazide Start->Hydrazide Hydrazine Hydrate MannichBases Novel Mannich Base Derivatives Start->MannichBases Formaldehyde, Secondary Amines SchiffBases Novel Schiff Base Derivatives Hydrazide->SchiffBases Aromatic Aldehydes Screening Antimicrobial Screening (Broth Microdilution) SchiffBases->Screening MannichBases->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR

Caption: General workflow for synthesizing and evaluating novel antimicrobials.

Part 1: Synthesis of Key Intermediates and Derivatives

Protocol 1: Synthesis of 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetohydrazide (Intermediate I)

Rationale: The conversion of the ethyl ester to a hydrazide is a crucial first step. The hydrazide functional group is a versatile handle for further reactions, most notably for the synthesis of Schiff bases through condensation with aldehydes and ketones.[3] This reaction introduces a highly nucleophilic terminal nitrogen, ready for derivatization.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% or higher, 5.0 eq)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5.0 eq) to the solution. The excess hydrazine drives the reaction to completion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with continuous stirring for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The starting material (ester) will have a higher Rf value than the more polar product (hydrazide).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filter the resulting white solid precipitate, wash it with a small amount of cold diethyl ether to remove any unreacted starting material, and dry it under vacuum.

  • Characterization: Confirm the structure using FT-IR (disappearance of ester C=O stretch ~1730 cm⁻¹, appearance of amide C=O stretch ~1650 cm⁻¹ and N-H stretches ~3300 cm⁻¹), ¹H-NMR, and Mass Spectrometry. The product, 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetohydrazide, can be used in the next step without further purification if TLC shows high purity.

Protocol 2: Synthesis of Novel Schiff Bases from Intermediate I

Rationale: Schiff bases (imines) are synthesized via the condensation of a primary amine (in this case, the hydrazide) with an aldehyde or ketone.[6] This is a powerful strategy for introducing a vast array of chemical diversity into the final molecule.[7][8] By varying the substituted aldehyde, one can systematically probe the structure-activity relationship (SAR), exploring the effects of different electronic and steric properties on antimicrobial efficacy.[1][9] For instance, the presence of halogen or nitro groups on the aromatic ring has been shown to significantly enhance inhibitory activity against bacteria.[1]

Caption: Reaction scheme for the synthesis of Schiff base derivatives.

Materials:

  • 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetohydrazide (Intermediate I) (1.0 eq)

  • Substituted aromatic or heterocyclic aldehyde (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

Procedure:

  • In a round-bottom flask, suspend Intermediate I (1.0 eq) in absolute ethanol.

  • Add the selected aldehyde (1.1 eq) to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product often precipitates upon cooling. If not, slowly add the mixture to a beaker of ice-cold water with stirring.

  • Collect the solid product by filtration, wash with water and then a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) to obtain the pure Schiff base.

  • Characterization: Confirm the structure using FT-IR (presence of C=N imine stretch ~1600-1620 cm⁻¹), ¹H-NMR (appearance of a new singlet for the azomethine proton -N=CH- between δ 8-10 ppm), and Mass Spectrometry.[10][11]

Table 1: Proposed Aldehydes for Schiff Base Library Synthesis

EntryAldehyde ReactantRationale for Selection
14-ChlorobenzaldehydeIntroduces a halogen, often linked to increased antimicrobial activity.[1]
24-NitrobenzaldehydeStrong electron-withdrawing group, known to enhance bioactivity.[1]
34-HydroxybenzaldehydeIntroduces a hydrogen bond donor, potentially altering target binding.
42-FuraldehydeIntroduces a heterocyclic ring, a common feature in bioactive molecules.
5Pyridine-4-carboxaldehydeIntroduces a basic nitrogen, which can improve solubility and binding.[10]
Protocol 3: Synthesis of Novel Mannich Bases

Rationale: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (the N-H of the triazole ring), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[12] This reaction introduces a substituted aminomethyl group onto the triazole ring, which can significantly impact the compound's lipophilicity, basicity, and biological activity.[13] Mannich bases derived from triazoles have shown a wide range of pharmacological effects, including antimicrobial properties.[7][8][14]

Materials:

  • This compound (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.1 eq)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a flask.

  • To this solution, add the secondary amine (1.1 eq), followed by the aqueous formaldehyde solution (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Alternatively, the mixture can be gently refluxed for 3-5 hours to expedite the reaction.[12]

  • Monitor the reaction by TLC.

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure using ¹H-NMR (disappearance of the triazole N-H proton and appearance of a new singlet for the N-CH₂-N bridge, along with signals for the appended amine) and Mass Spectrometry.

Part 2: Protocol for Antimicrobial Activity Screening

Rationale: A standardized method is required to reliably assess the antimicrobial efficacy of the newly synthesized compounds. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Synthesized compounds dissolved in DMSO (e.g., at 10 mg/mL)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin sodium salt solution (viability indicator)

  • Multichannel pipette, incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 2 µL of the stock solution of a test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient (e.g., from 100 µg/mL down to 0.098 µg/mL).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the diluted compounds.

  • Controls: Include the following controls on each plate:

    • Positive Control: Wells with broth and inoculum only (should show growth).

    • Negative Control: Wells with sterile broth only (should show no growth).

    • Standard Drug Control: A row with a serially diluted standard antibiotic.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determining MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. For clearer results, 10 µL of resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue (no growth) to pink (growth) indicates cell viability. The MIC is the lowest concentration well that remains blue.

Table 2: Example Data Presentation for MIC Values (µg/mL)

Compound IDGram-Positive (S. aureus)Gram-Negative (E. coli)Fungal (C. albicans)
Schiff Base 1 (4-Cl)1664>128
Schiff Base 2 (4-NO₂)83264
Mannich Base 1 (Morpholine)32128>128
Ciprofloxacin (Std.)10.5N/A
Fluconazole (Std.)N/AN/A8

Part 3: Structure-Activity Relationship (SAR) Insights

Analysis of preliminary screening data in conjunction with published literature allows for the development of an SAR profile.[15][16] This is critical for guiding the next round of synthesis toward more potent and selective compounds.

  • Impact of Aromatic Substituents: For Schiff base derivatives, the nature and position of substituents on the aromatic ring are crucial. Electron-withdrawing groups like nitro (-NO₂) and halogens (-Cl, -F) at the para- or ortho-positions of the phenyl ring often lead to enhanced antibacterial activity.[1][11] This may be due to increased lipophilicity, allowing for better penetration of the bacterial cell wall, or through specific electronic interactions with the target enzyme.

  • Role of the Linker: The methylene group between the triazole and the ester/hydrazide function provides flexibility. Analysis of SAR might show that altering the length or rigidity of this linker could optimize binding to a biological target.

  • Influence of the Amine in Mannich Bases: The choice of the secondary amine in Mannich base synthesis affects the compound's polarity, solubility, and basicity. Cyclic amines like piperazine may allow for further derivatization, while morpholine can improve pharmacokinetic properties. The specific amine moiety can drastically alter the antimicrobial spectrum.[13]

  • General Observations: It is consistently observed that the 1,2,4-triazole core is essential for activity. The combination of the triazole with other heterocyclic rings (e.g., furan, pyridine via Schiff base formation) can lead to synergistic effects and broader activity spectra.[10]

References

Application Notes and Protocols for Anticancer Screening of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The triazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of therapeutic agents.[1][2][3] In oncology, 1,2,3- and 1,2,4-triazole derivatives have emerged as promising candidates for anticancer drug development.[1][4] These compounds exhibit diverse mechanisms of action, including the inhibition of key cancer-related enzymes (like kinases and aromatase), disruption of microtubule polymerization, induction of cell cycle arrest, and modulation of critical signaling pathways.[1][5][6][7] This document provides a comprehensive set of protocols for the systematic in vitro screening of novel triazole compounds to identify and characterize their anticancer potential.

General Experimental Workflow

The screening process follows a hierarchical approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies for promising lead compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays (for hits with IC50 < 10 µM) cluster_2 Phase 3: Lead Optimization / In Vivo Studies A Triazole Compound Library B Cell Viability Assays (MTT / WST-1) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V / Caspase) C->D Active Compounds E Cell Cycle Analysis (PI Staining) C->E F Signaling Pathway Analysis (Western Blot) C->F G Structure-Activity Relationship (SAR) D->G E->G F->G H In Vivo Xenograft Models G->H

Caption: Hierarchical workflow for anticancer screening of triazole compounds.

Primary Screening: Cell Viability Assays

Cell viability assays are the first step to evaluate the cytotoxic effects of the triazole compounds on cancer cell lines.[8] Tetrazolium salt-based assays like MTT, XTT, and WST-1 are widely used to measure the metabolic activity of cells, which correlates with the number of viable cells.[8][9][10]

Protocol: MTT Assay

The MTT assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][9][11]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)[12][13]

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Triazole compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO, concentration typically <0.5%).[8]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix thoroughly on a plate shaker.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][10]

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[8]

Protocol: WST-1 Assay

The WST-1 assay is a more sensitive, one-step alternative where the cleavage of the tetrazolium salt by viable cells produces a water-soluble formazan dye, eliminating the solubilization step.

Procedure:

  • Follow steps 1-3 from the MTT protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm.

  • Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.

Data Presentation: IC₅₀ Values

Summarize the results in a table for clear comparison across different cell lines and compounds.

Compound IDCancer Cell LineIC₅₀ (µM) after 48h
Triazole-AA549 (Lung)5.8
Triazole-AMCF-7 (Breast)1.26
Triazole-AHCT-116 (Colon)7.2
Triazole-BA549 (Lung)21.5
Triazole-BMCF-7 (Breast)18.1
Triazole-BHCT-116 (Colon)15.1
DoxorubicinA549 (Lung)3.24

Data are hypothetical examples based on published literature for illustrative purposes.[4][12][14]

Mechanistic Assays

For compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM), further assays are required to elucidate the mechanism of action.

Protocol: Apoptosis Assay via Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with the triazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[15]

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol: Caspase Activity Assay

Caspases are key executioners of apoptosis.[16] Fluorogenic assays can measure the activity of specific caspases (e.g., Caspase-3/7, -8, -9).

Materials:

  • Fluorogenic Caspase-3/7 Assay Kit (containing a substrate like DEVD)

  • Lysis Buffer

  • Fluorometric plate reader

Procedure:

  • Cell Culture and Treatment: Treat cells in a 96-well plate as described above.

  • Reagent Addition: Add the caspase substrate reagent directly to the wells or to cell lysates, following the manufacturer's protocol.

  • Incubation: Incubate for 1-2 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths. An increase in fluorescence indicates higher caspase activity.[16]

Data Presentation: Apoptosis Induction
Treatment% Viable Cells% Early Apoptotic% Late Apoptotic / Necrotic
Control (Vehicle)95.1 ± 2.32.5 ± 0.52.4 ± 0.4
Triazole-A (IC₅₀)50.2 ± 3.125.8 ± 1.924.0 ± 2.5
Triazole-A (2x IC₅₀)22.5 ± 2.835.1 ± 2.442.4 ± 3.0

Data are hypothetical examples.

Protocol: Cell Cycle Analysis

Many anticancer agents induce cell death by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M).[17][18] This is commonly analyzed by staining cellular DNA with propidium iodide (PI) and using flow cytometry.[17][19][20]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ice-cold ethanol

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Treat cells in 6-well plates with the triazole compound (IC₅₀ and 2x IC₅₀) for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[17]

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)60.5 ± 3.525.1 ± 2.114.4 ± 1.8
Triazole-C (IC₅₀)75.2 ± 4.115.3 ± 1.99.5 ± 1.5
Triazole-D (IC₅₀)40.1 ± 3.918.5 ± 2.041.4 ± 3.2

Hypothetical data showing Triazole-C inducing G0/G1 arrest[13] and Triazole-D inducing G2/M arrest[14].

Signaling Pathway Analysis

Identifying the molecular targets of active compounds is crucial. Triazoles are known to modulate various signaling pathways critical for cancer cell proliferation and survival.[7] Western blotting is a standard technique to assess changes in protein expression and phosphorylation status within these pathways.[21][22][23]

Common Pathways Targeted by Triazole Compounds
  • MAPK/NF-κB/STAT3 Pathway: This network regulates cell proliferation, survival, and inflammation. Some triazole-curcumin derivatives have been shown to suppress A549 cell proliferation by activating MAPKs (p38, JNK, ERK) and inhibiting NF-κB and STAT3.[21]

  • EGFR/BRAF Pathway: Epidermal Growth Factor Receptor (EGFR) and its downstream effector BRAF are key kinases in cell signaling. Novel 1,2,4-triazole derivatives have been developed as potent inhibitors of EGFR and BRAF.[6][7]

  • Wnt/β-catenin Pathway: This pathway is crucial in development and is often dysregulated in cancer. Triazole-based inhibitors have been shown to modulate the levels of β-catenin.[24]

G cluster_0 MAPK/NF-κB/STAT3 Pathway cluster_1 ERK ERK NFkB NF-κB ERK->NFkB JNK JNK JNK->NFkB Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->NFkB p38->Apoptosis Ikb IκBα Ikb->NFkB Inhibits Proliferation Proliferation NFkB->Proliferation STAT3 STAT3 STAT3->Proliferation Triazole Triazole Compound Triazole->ERK Activates Triazole->JNK Activates Triazole->p38 Activates Triazole->NFkB Inhibits Triazole->STAT3 Inhibits

Caption: Simplified MAPK/NF-κB/STAT3 pathway modulated by triazoles.

G cluster_0 EGFR/BRAF Pathway cluster_1 EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Triazole Triazole Compound Triazole->EGFR Inhibits Triazole->BRAF Inhibits

Caption: Inhibition of the EGFR/BRAF signaling pathway by triazoles.
General Protocol: Western Blotting

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells as previously described. Lyse cells in RIPA buffer, collect lysates, and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This structured approach, moving from broad screening to specific mechanistic studies, allows for the efficient identification and characterization of novel triazole compounds with anticancer activity. The protocols provided serve as a robust foundation for researchers in the field of drug discovery. Promising candidates identified through this in vitro workflow can then be advanced to preclinical in vivo models for further evaluation.[25][26]

References

Application of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate (CAS: 100187-10-8) is limited in publicly available literature. The following application notes and protocols are based on the well-established medicinal chemistry of the 1,2,4-triazole scaffold and its derivatives, particularly those with acetic acid or acetate moieties. These examples are intended to serve as a guide for the potential applications and experimental evaluation of the title compound.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications.[1] Its unique chemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it an attractive moiety for designing novel bioactive molecules.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, antibacterial, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7]

This compound, the subject of this note, incorporates this key heterocyclic core functionalized with a methyl group and an ethyl acetate side chain. These features suggest its potential as an intermediate for the synthesis of more complex derivatives or as a bioactive molecule in its own right. The ethyl acetate group can serve as a handle for further chemical modifications or may be hydrolyzed in vivo to the corresponding carboxylic acid, which could be the active form of the molecule.

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and hypothetical biological evaluation based on analogous compounds.

Potential Therapeutic Applications

Based on the activities of structurally related 1,2,4-triazole derivatives, this compound and its subsequent derivatives are promising candidates for investigation in the following areas:

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including:

  • Kinase Inhibition: Many triazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Triazole derivatives have been shown to induce programmed cell death in cancer cells through intrinsic and extrinsic pathways.[8]

Antifungal Activity

The 1,2,4-triazole scaffold is famously present in several widely used antifungal drugs (e.g., fluconazole, itraconazole).[7] These agents typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9]

Neuroprotective Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives in protecting neuronal cells from damage, particularly in the context of ischemic stroke.[2][3] The proposed mechanisms include scavenging of reactive oxygen species (ROS), chelation of iron, and activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant proteins.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

A plausible synthetic route, adapted from general methods for 1,2,4-triazole synthesis, is outlined below.

Workflow for Synthesis:

cluster_0 Step 1: Formation of Ethyl 3-acetyl-2-hydrazinyl-3-oxopropanoate cluster_1 Step 2: Cyclization to form the Triazole Ring A Ethyl 3-oxobutanoate C Ethyl 3-acetyl-2-hydrazinyl-3-oxopropanoate A->C Reaction in Ethanol B Hydrazine hydrate B->C D Ethyl 3-acetyl-2-hydrazinyl-3-oxopropanoate F This compound D->F Reflux in Ethanol E Formamidine acetate E->F

Caption: Synthetic workflow for this compound.

Materials:

  • Ethyl 3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Formamidine acetate

  • Sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Step 1: Synthesis of Ethyl 3-acetyl-2-hydrazinyl-3-oxopropanoate. To a solution of ethyl 3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

  • Step 2: Synthesis of this compound. To a solution of the crude product from Step 1 in ethanol, add formamidine acetate (1.2 equivalents). Reflux the mixture for 8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the title compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effects of the compound on cancer cell lines.

Workflow for MTT Assay:

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is for determining the minimum inhibitory concentration (MIC) of the compound against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Test compound (dissolved in DMSO)

  • Standard antifungal drug (e.g., fluconazole)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration.

  • Add the fungal inoculum to each well.

  • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Quantitative Data of Analogous Compounds

The following tables summarize the biological activity of 1,2,4-triazole derivatives that are structurally related to this compound. This data can serve as a benchmark for what might be expected from the title compound and its derivatives.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
Compound A 2-(4-amino-5-methyl-4H-[1][3][10]triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamideBreast Cancer (unspecified)Active at 10 µM[11]
Compound B 2-(4-amino-5-methyl-4H-[1][3][10]triazol-3-ylsulfanyl)-N-[5-(3,4-dichlorobenzyl)-thiazol-2-yl]-acetamideBreast Cancer (unspecified)Active at 10 µM[11]
Compound C 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivative (6b)MDA-MB-2315.71 ± 2.29[12]
Compound D 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivative (6b)MCF-7Not specified[12]
Compound E 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivative (6b)HCT 116Not specified[12]

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDStructureFungal StrainMIC (µg/mL)Reference
Compound F 1,2,4-triazole derivative containing amino acid fragment (8d)Physalospora piricolaEC50: 10.808[9]
Compound G 1,2,4-triazole derivative containing amino acid fragment (8k)Physalospora piricolaEC50: 10.126[9]
Compound H 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeMicrosporum gypseumSuperior to ketoconazole[6]

Potential Mechanisms of Action

The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives, based on the known mechanisms of related compounds.

Anticancer Mechanism: Kinase Inhibition

cluster_0 Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Kinase Protein Kinase (e.g., EGFR, VEGFR) GFR->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation, Survival, Angiogenesis P_Substrate->Proliferation Signal Transduction Compound 1,2,4-Triazole Derivative Compound->Kinase Inhibition

Caption: Potential mechanism of anticancer action via kinase inhibition.

Neuroprotective Mechanism: Nrf2 Pathway Activation

cluster_0 Neuronal Cell OS Oxidative Stress (e.g., Ischemia) Keap1 Keap1 OS->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation (inactive) Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE Gene Transcription Protection Neuroprotection AOE->Protection Compound 1,2,4-Triazole Derivative Compound->Keap1 Inhibits interaction

Caption: Potential neuroprotective mechanism via Nrf2 pathway activation.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A1: Low yields in the synthesis of 3,5-disubstituted 1,2,4-triazoles often stem from several factors. The primary route for this synthesis involves the condensation of an imidic ester (or its Pinner salt precursor) with acetylhydrazide, followed by cyclization.

  • Sub-optimal Reaction Temperature: The cyclization step is particularly sensitive to temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of reactants and products or promote side reactions. It is recommended to carefully control and optimize the temperature. For similar reactions, temperatures in the range of 80-150°C have been reported, sometimes utilizing microwave irradiation to shorten reaction times and potentially improve yields.[1]

  • Presence of Water: The cyclization reaction is a condensation process that releases water. Performing the reaction under strictly anhydrous conditions is crucial, as the presence of water can inhibit the reaction and promote hydrolysis of the imidic ester intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Formation of Side Products: A common competing reaction is the formation of a 1,3,4-oxadiazole. This can be favored under certain conditions. Lowering the reaction temperature may help to favor the desired 1,2,4-triazole pathway.

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the imidic ester intermediate and acetylhydrazide. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the isolated yield.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this byproduct be and how can I minimize its formation?

A2: The most probable byproduct with similar polarity is the isomeric 1,3,4-oxadiazole. This arises from an alternative cyclization pathway of the N-acylamidrazone intermediate.

To minimize its formation:

  • Control Reaction Temperature: As mentioned, lower reaction temperatures generally favor the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different anhydrous solvents, such as ethanol, n-butanol, or dioxane, to find the optimal conditions for your specific reaction.

  • Purification Strategy: If the formation of the byproduct cannot be completely avoided, meticulous column chromatography with a carefully selected eluent system is often necessary for separation. High-Performance Liquid Chromatography (HPLC) may also be a viable option for separating isomers with very similar polarities.

Q3: The initial step of forming the Pinner salt (ethyl 3-ethoxy-3-iminopropanoate hydrochloride) is not proceeding as expected. What are some troubleshooting steps?

A3: The Pinner reaction is the initial key step to form the reactive imidic ester intermediate from ethyl cyanoacetate and ethanol.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture. The presence of water will hydrolyze the nitrile and the intermediate imidate, preventing the formation of the desired product. Ensure you are using anhydrous ethanol and that hydrogen chloride gas is bubbled through the reaction mixture in a moisture-free setup.

  • Temperature Control: The reaction is typically carried out at low temperatures (around 0°C) to control the exothermic reaction and prevent side reactions.

  • Purity of Reagents: Use high-purity ethyl cyanoacetate and anhydrous ethanol for the best results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: A widely used and effective method is the Pinner reaction strategy.[2] This involves a two-step process:

  • Formation of the Pinner Salt: Reaction of ethyl cyanoacetate with anhydrous ethanol in the presence of hydrogen chloride gas to form ethyl 3-ethoxy-3-iminopropanoate hydrochloride.[3]

  • Condensation and Cyclization: The resulting Pinner salt is then reacted with acetylhydrazide in the presence of a base. The intermediate formed undergoes cyclization upon heating to yield the final product, this compound.

Q2: Can I use microwave synthesis to improve the yield and reduce the reaction time?

A2: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of 1,2,4-triazoles.[1] It can significantly shorten reaction times from hours to minutes and often leads to higher yields by minimizing the formation of byproducts due to localized and rapid heating. A typical procedure might involve irradiating the reaction mixture of the imidic ester and acylhydrazide in a suitable solvent (e.g., n-butanol) in a sealed microwave synthesizer.[3]

Q3: What are the expected spectroscopic data for this compound?

A3: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: A singlet for the methyl group (CH₃) on the triazole ring, a singlet for the methylene group (CH₂) of the acetate moiety, a quartet and a triplet for the ethyl ester group (OCH₂CH₃), and a broad singlet for the NH proton of the triazole ring.

  • ¹³C NMR: Signals corresponding to the methyl carbon, the methylene carbon, the two carbons of the ethyl group, the carbonyl carbon of the ester, and the two distinct carbons of the triazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (169.18 g/mol ).

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of substituted 2-(1H-1,2,4-triazol-3-yl)acetates via the Pinner reaction strategy. Note that the specific substrate and conditions will influence the final yield.

EntryImidate PrecursorHydrazideSolventTemperature (°C)Time (h)Yield (%)
1Ethyl 3-ethoxy-3-iminopropanoate HClFormylhydrazideEthanolReflux4~70-80
2Ethyl 3-ethoxy-3-iminopropanoate HClAcetylhydraziden-Butanol1206Variable
3Ethyl 3-ethoxy-3-iminopropanoate HClBenzoylhydrazideDioxane1008Variable
4Ethyl 3-ethoxy-3-iminopropanoate HClAcetylhydraziden-Butanol (Microwave)1500.5Potentially >75

Note: The yields for entries 2 and 3 are indicated as "Variable" as they are highly dependent on the specific reaction optimization. Entry 4 is a projected outcome based on literature for similar microwave-assisted syntheses.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner Salt Intermediate)

  • Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add anhydrous ethyl acetate (1 L), ethyl cyanoacetate (1.0 mol), and anhydrous ethanol (1.1 mol).

  • Reaction: Cool the mixture to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas (2.0 mol) through the stirred solution over a period of 3 hours, maintaining the temperature at 0°C.

  • Isolation: After the addition is complete, allow the mixture to stir at 0°C for another hour. The product will precipitate as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 3-ethoxy-3-iminopropanoate hydrochloride.

Protocol 2: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 3-ethoxy-3-iminopropanoate hydrochloride (1.0 eq) and acetylhydrazide (1.0 eq) in anhydrous ethanol.

  • Base Addition: To this suspension, add a suitable base such as triethylamine (1.1 eq) or sodium ethoxide (1.0 eq) at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Condensation & Cyclization Ethyl Cyanoacetate Ethyl Cyanoacetate Pinner_Salt Ethyl 3-ethoxy-3-iminopropanoate HCl Ethyl Cyanoacetate->Pinner_Salt + Anhydrous HCl Ethanol Ethanol Ethanol->Pinner_Salt Intermediate N-acylamidrazone Intermediate Pinner_Salt->Intermediate + Base Acetylhydrazide Acetylhydrazide Acetylhydrazide->Intermediate Final_Product This compound Intermediate->Final_Product Heat (-H2O) Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Anhydrous Conditions Check_Purity->Check_Conditions If pure Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp If dry Analyze_Byproducts Analyze for Byproducts (e.g., Oxadiazole) Optimize_Temp->Analyze_Byproducts Consider_Microwave Consider Microwave Synthesis Analyze_Byproducts->Consider_Microwave If byproducts present Successful Yield Improved Analyze_Byproducts->Successful If no byproducts Consider_Microwave->Successful Parameter_Relationships Key Parameter Relationships and Outcomes Water Presence of Water Hydrolysis Hydrolysis of Imidate Water->Hydrolysis Causes Purity Reagent Purity Yield Yield of Triazole Purity->Yield High purity increases Oxadiazole Oxadiazole Formation Purity->Oxadiazole Low purity may increase Hydrolysis->Yield Decreases Temp Temp Temp->Oxadiazole Too high increases

References

Technical Support Center: 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1,2,4-triazoles. This guide focuses on identifying and mitigating common side products to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.

FAQ 1: Formation of 1,3,4-Oxadiazole Side Products

Question: I am attempting to synthesize a 1,2,4-triazole from an acylhydrazide, but my analysis shows a significant amount of a 1,3,4-oxadiazole byproduct. Why is this happening and how can I prevent it?

Answer: The formation of a 1,3,4-oxadiazole is a common competing side reaction in syntheses involving acylhydrazides, such as the Pellizzari reaction.[1] This occurs because the key intermediate can undergo two different intramolecular cyclization pathways. A dehydration reaction leads to the undesired 1,3,4-oxadiazole, while condensation and cyclization lead to the desired 1,2,4-triazole. High temperatures and protic acids often favor the oxadiazole pathway.

To favor the formation of the 1,2,4-triazole, reaction conditions must be carefully controlled. Key strategies include lowering the reaction temperature and ensuring strictly anhydrous conditions.[1]

Troubleshooting Guide: Minimizing 1,3,4-Oxadiazole Formation
ParameterCondition Favoring 1,3,4-Oxadiazole (Side Product)Recommended Condition for 1,2,4-Triazole (Target Product)Rationale
Temperature High temperatures (>180 °C)[2]Lower temperatures (e.g., 120-160 °C)[1]Lowering the temperature disfavors the competing dehydration pathway that leads to the oxadiazole.[1]
Reaction Time Prolonged heating[2]Monitor reaction by TLC/LC-MS and stop when starting material is consumed.[3]Minimizes thermal rearrangement and decomposition that can be promoted by extended exposure to heat.[1]
Solvent/Conditions Protic solvents or presence of waterAnhydrous, high-boiling point, aprotic solvents (e.g., paraffin oil) or neat conditions.[1]Strictly anhydrous conditions suppress the dehydration pathway required for oxadiazole formation.[1]
Additives Strong dehydrating agents (e.g., P₂O₅, conc. H₂SO₄)Use of a base or catalyst where appropriate for the specific reaction.Strong dehydrating agents will explicitly drive the reaction toward the oxadiazole.
Alternative Energy Conventional high-temperature heatingMicrowave irradiation[4]Microwave synthesis can significantly shorten reaction times, reducing the overall thermal stress on the reactants and potentially improving yields of the triazole.[3][4]
Illustrative Reaction Pathway

The diagram below illustrates the common intermediate in the Pellizzari reaction, which can either cyclize to the desired 1,2,4-triazole or dehydrate to the 1,3,4-oxadiazole side product.

G start Acylhydrazide + Amide intermediate Key Intermediate (Acyl Amidrazone) start->intermediate Initial Condensation triazole Desired Product (1,2,4-Triazole) intermediate->triazole Intramolecular Cyclization (-H₂O) oxadiazole Side Product (1,3,4-Oxadiazole) intermediate->oxadiazole Intramolecular Dehydration (-H₂O)

Caption: Competing pathways in 1,2,4-triazole synthesis.

FAQ 2: Formation of Isomeric Mixtures in Unsymmetrical Syntheses

Question: I am running an Einhorn-Brunner reaction with an unsymmetrical imide and a substituted hydrazine. My final product is a mixture of two regioisomers that are very difficult to separate. How can I improve the regioselectivity?

Answer: The Einhorn-Brunner reaction is known to produce isomeric mixtures when unsymmetrical imides are used.[5] The regioselectivity is primarily determined by the electronic properties of the two acyl groups on the imide. The acyl group corresponding to the stronger carboxylic acid will preferentially be located at the 3-position of the 1,2,4-triazole ring.[6] Therefore, enhancing the electronic difference between the two acyl groups is the most effective strategy to favor the formation of a single isomer.

Troubleshooting Guide: Improving Regioselectivity in the Einhorn-Brunner Reaction
ProblemPotential CauseRecommended Solution
Poor Regioselectivity (~1:1 Mixture) The two acyl groups on the imide have very similar electronic properties (i.e., their corresponding carboxylic acids have similar pKa values).Redesign the imide starting material to have one strongly electron-withdrawing acyl group (e.g., trifluoroacetyl) and one electron-donating or neutral acyl group. This creates a larger electronic bias, directing the cyclization to favor one isomer.
Difficult Separation of Isomers The regioisomers have very similar polarity and solubility profiles.[3]Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases).[3] If chromatography fails, consider preparative HPLC or fractional recrystallization from various solvents.[3]
Low Overall Yield The reaction may not be going to completion, or side reactions are occurring due to harsh conditions.Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.[7] If necessary, run the reaction at a lower temperature for a longer duration.[7]
Experimental Protocol: Regioselective Einhorn-Brunner Synthesis

This protocol describes the reaction of an unsymmetrical imide with a substituted hydrazine, aiming to maximize the formation of a single regioisomer by using an imide with electronically distinct acyl groups.[7]

Materials:

  • Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine): 1.0 eq

  • Substituted Hydrazine (e.g., Phenylhydrazine): 1.1 eq

  • Glacial Acetic Acid (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the unsymmetrical imide (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of imide).[7]

  • Stir the solution at room temperature until the imide is fully dissolved.

  • Slowly add the substituted hydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-6 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS until the limiting reactant is consumed.[7]

  • After completion, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water (approx. 10 times the reaction volume) with vigorous stirring to precipitate the product.[7]

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Determine the regioisomeric ratio of the crude product using ¹H NMR or LC-MS analysis.[7]

  • Purify the desired regioisomer via column chromatography or recrystallization.[7]

Troubleshooting Workflow: Addressing Poor Regioselectivity

This decision tree provides a logical workflow for troubleshooting and optimizing the regioselectivity of an Einhorn-Brunner reaction.

G start Start: Unsatisfactory Regioisomeric Ratio check_imide Are the imide's acyl groups electronically distinct? start->check_imide redesign Action: Redesign imide with highly dissimilar acyl groups (e.g., R=Alkyl, R'=CF₃) check_imide->redesign No check_conditions Are reaction conditions too harsh (high temp, long duration)? check_imide->check_conditions Yes end End: Improved Selectivity or Purity redesign->end optimize_temp Action: Lower temperature and extend reaction time. Monitor by TLC/LCMS. check_conditions->optimize_temp Yes check_separation Is separation the main issue? check_conditions->check_separation No optimize_temp->end optimize_chroma Action: Optimize chromatography (new solvent/column) or attempt prep-HPLC. check_separation->optimize_chroma Yes check_separation->end No optimize_chroma->end

Caption: A decision tree for troubleshooting poor regioselectivity.[7]

References

Technical Support Center: Purification of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address common challenges encountered during its purification.

Introduction to the Chemistry of this compound and Its Purification

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The 1,2,4-triazole nucleus is known for its metabolic stability and its ability to act as a pharmacophore, engaging with biological targets through hydrogen bonding.

The synthesis of this compound often involves the cyclization of precursors such as amidrazones or the Pinner reaction of imidates, which can introduce a variety of impurities into the crude product. Effective purification is therefore a critical step to ensure the integrity of subsequent experimental results. This guide will focus on troubleshooting common issues encountered during purification via recrystallization and column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

General Purity Assessment

Q1: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include reagents like ethyl cyanoacetate, formylhydrazide, or corresponding amidrazones.

  • Reaction Intermediates: Incomplete cyclization can leave behind open-chain intermediates.

  • Isomeric Byproducts: Alkylation of the triazole ring can sometimes lead to N-1 versus N-4 substituted isomers, though the 4H-tautomer is generally more stable.[1]

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, to yield 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetic acid.[2]

  • Solvent Residues: High boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove completely.

A logical first step is to compare the spectral data of your crude product with that of the pure compound and the suspected starting materials.

Recrystallization Troubleshooting

Q2: I'm struggling to find a suitable solvent for recrystallization. What's a good starting point?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For ethyl esters of triazoles, a good starting point is to test moderately polar solvents. Given the ester functionality, ethyl acetate is a logical choice.[3]

Here is a systematic approach to solvent screening:

  • Place a small amount of your crude product in several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature. Good candidates to screen include: ethyl acetate, acetone, ethanol, isopropanol, acetonitrile, and toluene.

  • Observe the solubility at room temperature. If the compound dissolves readily, the solvent is likely too good a solvent. If it is completely insoluble, it may be a poor solvent.

  • Gently heat the test tubes containing undissolved solid. If the solid dissolves upon heating, you have a potential recrystallization solvent.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

Solvent SystemRationale
Single Solvents
Ethyl Acetate"Like dissolves like" - the ester functionality of the solvent matches that of the product.
Ethanol/IsopropanolThe polar nature of alcohols can be suitable for the triazole ring.
AcetonitrileA polar aprotic solvent that can be effective.
Mixed Solvents
Hexane/Ethyl AcetateA common combination where ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent.[3]
Diethyl Ether/HexaneSimilar to the above, for less polar compounds.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What can I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated liquid. To address this:

  • Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a More Dilute Solution: Add more of the hot solvent to ensure the compound remains in solution until a lower temperature is reached.

  • Change the Solvent System: If the issue persists, the chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system.

  • Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites for crystal growth.

G start Crude Product Dissolved in Hot Solvent cool Cool Solution Slowly start->cool crystals Crystals Form cool->crystals Success oil Product 'Oils Out' cool->oil Problem reheat Re-heat to Dissolve oil->reheat change_solvent Change Solvent System oil->change_solvent add_solvent Add More Hot Solvent reheat->add_solvent scratch Scratch Inner Flask Surface reheat->scratch add_solvent->cool scratch->cool

Troubleshooting 'Oiling Out' during Recrystallization.

Column Chromatography Troubleshooting

Q4: What is a good starting mobile phase for column chromatography of this compound?

A4: For silica gel chromatography, a mixture of a non-polar and a moderately polar solvent is typically effective. A common and good starting point for triazole esters is a gradient of ethyl acetate in hexanes .[4]

Recommended Workflow for Method Development:

  • Thin Layer Chromatography (TLC):

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a test solvent system. A good starting point is 30% ethyl acetate in hexanes.

    • Visualize the plate under UV light and/or with a suitable stain.

    • The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4 .[5]

    • Adjust the solvent polarity as needed:

      • If the Rf is too low (compound is stuck at the baseline), increase the polarity (increase the percentage of ethyl acetate).

      • If the Rf is too high (compound runs with the solvent front), decrease the polarity (decrease the percentage of ethyl acetate).

Q5: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. How can I improve the separation?

A5: Streaking and broad peaks can be caused by several factors:

  • Overloading: You may be applying too much sample to the TLC plate or column. Try using a more dilute solution for spotting or loading less material onto the column.

  • Inappropriate Solvent: The chosen solvent system may not be optimal. If the compound is highly polar, it may interact too strongly with the silica gel. Consider adding a small amount of a more polar solvent like methanol to your mobile phase (e.g., 1-5% methanol in dichloromethane), but be aware that high concentrations of methanol can dissolve silica.

  • Acidic/Basic Nature of the Compound: The triazole ring has basic nitrogen atoms. If your compound is interacting strongly with the acidic silica gel, it can cause streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can neutralize the acidic sites on the silica and improve peak shape.

G start Crude Product tlc Run TLC with Hexane/Ethyl Acetate start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No run_column Run Column Chromatography rf_check->run_column Yes adjust_polarity->tlc streaking Streaking Observed? run_column->streaking pure_product Pure Product streaking->pure_product No add_modifier Add Modifier (e.g., 1% Triethylamine) streaking->add_modifier Yes add_modifier->tlc

Workflow for Column Chromatography Method Development.

Characterization of Pure this compound

  • ¹H NMR: Expect signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm), a singlet for the methylene group adjacent to the triazole ring (around 3.8-4.0 ppm), a singlet for the methyl group on the triazole ring (around 2.3-2.5 ppm), and a broad singlet for the N-H proton of the triazole ring.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the ester (around 168-172 ppm), carbons of the ethyl group, the methylene carbon, the methyl carbon, and the two distinct carbons of the triazole ring.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H bond (a broad peak around 3100-3400 cm⁻¹), C-H bonds (around 2850-3000 cm⁻¹), the ester C=O bond (a strong peak around 1730-1750 cm⁻¹), and C=N and C-N bonds of the triazole ring (in the 1400-1650 cm⁻¹ region).[6]

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the molecular weight of the compound (C₇H₁₁N₃O₂ = 169.18 g/mol ).

By systematically addressing these common purification challenges, researchers can improve the yield and purity of this compound, ensuring the reliability of their subsequent studies.

References

Technical Support Center: Optimization of Cyclization Conditions for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1,2,3-triazoles, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Guides

This section addresses common issues encountered during triazole synthesis, their probable causes, and recommended solutions.

Issue 1: Low or No Yield of the Desired Triazole Product

Potential Cause Recommended Solution(s)
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation to Cu(0) and Cu(II) can also occur.[1][2]- Use a reducing agent: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state in situ.[2][3][4] Prepare the sodium ascorbate solution fresh.[1] - Utilize a stabilizing ligand: Employ a ligand such as THPTA or TBTA to stabilize the Cu(I) oxidation state.[2] - Degas solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction.[1] Azides can also be unstable.[1]- Purify starting materials: Ensure the purity of azides and alkynes through appropriate purification techniques (e.g., chromatography, recrystallization). - Check for degradation: Use freshly prepared or properly stored reagents.
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder reaction efficiency.[1]- Optimize stoichiometry: A slight excess of one reagent (e.g., 1.1-1.2 equivalents of the alkyne) can sometimes drive the reaction to completion. - Adjust temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-50°C) may be necessary for sluggish reactions or sterically hindered substrates.[1] - Screen solvents: The choice of solvent can impact substrate solubility and reaction rate. Common solvents include water, alcohols, DMSO, and DMF, as well as mixtures.[2] - Control pH: For reactions in aqueous media, a pH between 7.0 and 7.5 is generally a good starting point.[5]
Ligand Issues: The choice and concentration of the ligand are critical. An unsuitable ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]- Select an appropriate ligand: The choice of ligand can significantly accelerate the reaction.[6][7][8] Imidazole derivatives and tripodal amine ligands have shown high efficiency.[6][9] - Optimize ligand:copper ratio: A common starting point is a 5:1 ligand to copper ratio.[3]
Poor Substrate Solubility: If the azide or alkyne is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all.- Use a co-solvent: Employ a mixture of solvents to improve the solubility of all reactants. For example, DMSO/water or THF/water mixtures are often effective.[10] - Consider alternative solvents: Explore a range of solvents to find one that provides good solubility for all components.

Issue 2: Formation of Side Products

Side Product Potential Cause Recommended Solution(s)
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that consumes the alkyne starting material.[1]- Minimize oxygen: As with catalyst inactivation, deoxygenating the reaction mixture is crucial. - Use a slight excess of the reducing agent: Ensure enough sodium ascorbate is present to maintain a reducing environment. - Add a ligand: Ligands can help suppress the homocoupling pathway.
Formation of Isomeric Mixtures (1,4- vs. 1,5-regioisomers): The uncatalyzed thermal Huisgen cycloaddition often produces a mixture of 1,4- and 1,5-disubstituted triazoles.[4][11]- Use a catalyst for regioselectivity:     - For the 1,4-isomer , employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11]     - For the 1,5-isomer , utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[11][12]
Formation of 1,3,4-Oxadiazole: This can be a competing cyclization pathway, particularly when using hydrazides as starting materials.[13]- Ensure anhydrous conditions: Strictly anhydrous reaction conditions can favor triazole formation.[13] - Lower the reaction temperature: This may favor the kinetic product (triazole) over the thermodynamic product (oxadiazole).[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for reagents in a CuAAC reaction?

The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is to first prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand.[1] This allows for the formation of the copper-ligand complex. This premixed catalyst solution is then added to the solution containing the azide and alkyne substrates. The reaction is initiated by adding a freshly prepared solution of the reducing agent, such as sodium ascorbate.[1]

Q2: How does the choice of solvent affect the CuAAC reaction?

The solvent can influence the reaction rate and yield by affecting the solubility of the reactants and the stability of the catalytic species.[14] A variety of solvents can be used, including water, alcohols, DMSO, DMF, and mixtures thereof.[2] For instance, polar solvents can enhance the reaction rate by stabilizing the transition state.[14] Water is often a good solvent choice and can lead to rate acceleration.[4] Green solvents like glycerol and deep eutectic solvents are also being explored.[[“]]

Q3: What is the role of the ligand in the CuAAC reaction?

Ligands play a crucial role in the CuAAC reaction by:

  • Stabilizing the Cu(I) oxidation state: This prevents oxidation to the inactive Cu(II) state and disproportionation.[2]

  • Accelerating the reaction rate: Certain ligands can increase the reaction rate by several orders of magnitude compared to the uncatalyzed reaction.[7]

  • Reducing copper-induced toxicity in biological systems: This is particularly important for bioconjugation applications.[16]

Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[2]

Q4: My reaction is very slow. How can I increase the reaction rate?

If your CuAAC reaction is sluggish, consider the following:

  • Increase the temperature: Gentle heating to 40-50°C can often accelerate the reaction without significant side product formation.[1] In some cases, microwave irradiation can be used to shorten reaction times and improve yields.[13][17]

  • Add an accelerating ligand: If you are not already using one, the addition of a suitable ligand can dramatically increase the reaction rate.

  • Increase the concentration of reactants: Higher concentrations can lead to faster reaction rates, but be mindful of potential solubility issues.

  • Ensure the catalyst is active: If the reaction has stalled, it may be due to catalyst deactivation. Adding more fresh catalyst or reducing agent may restart the reaction.

Q5: How can I synthesize the 1,5-disubstituted triazole isomer?

The 1,5-disubstituted 1,2,3-triazole is selectively synthesized using the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[12] This reaction typically employs a ruthenium(II) complex, such as [Cp*RuCl], as the catalyst in a nonprotic solvent like benzene, toluene, or THF.[12][18]

Experimental Protocols

General Protocol for a Standard CuAAC Reaction

This protocol is a starting point and may require optimization for specific substrates.

1. Stock Solutions:

  • Azide: 10 mM in a suitable solvent (e.g., DMSO, water).

  • Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.[1]

  • Ligand (e.g., THPTA): 50 mM in water.[1]

  • Sodium Ascorbate: 100 mM in water (prepare fresh).[1]

2. Reaction Setup:

  • In a suitable reaction vessel, combine the azide and alkyne solutions to the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).

  • In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO₄ solution and the ligand solution.

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[1]

  • Gently mix the reaction and allow it to proceed at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

General Protocol for a RuAAC Reaction for 1,5-Isomer Synthesis

This protocol is a general guideline and may need optimization.

1. Reagents and Solvent:

  • Azide: Dissolved in a nonprotic solvent (e.g., toluene, THF).

  • Alkyne: Dissolved in the same solvent.

  • Ruthenium Catalyst (e.g., [Cp*RuCl] complex): Typically used at a loading of 1-10 mol%.

  • Solvent: Anhydrous, nonprotic solvent such as toluene, benzene, or THF.[12]

2. Reaction Setup:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide and alkyne in the chosen solvent.

  • Add the ruthenium catalyst to the solution.

  • Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures, e.g., 80°C).[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up and the product purified by standard methods such as column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Triazole Yield q1 Check Catalyst System start->q1 q2 Verify Reagent Quality start->q2 q3 Optimize Reaction Conditions start->q3 q4 Side Reactions Present? start->q4 sub_q1 In-situ generation (CuSO4/Ascorbate)? Add stabilizing ligand (THPTA)? Degas solvents? q1->sub_q1 sub_q2 Purity of azide/alkyne confirmed? Reagents freshly prepared/stored properly? q2->sub_q2 sub_q3 Adjust Temperature? Screen Solvents? Optimize Stoichiometry? Adjust pH? q3->sub_q3 sub_q4 Alkyne Homocoupling? Isomer Mixture? q4->sub_q4 sol1 Implement robust catalyst system sub_q1->sol1 sol2 Purify/replace reagents sub_q2->sol2 sol3 Systematically vary conditions sub_q3->sol3 sol4 Address specific side reactions sub_q4->sol4

Caption: Troubleshooting workflow for low triazole yield.

CuAAC_Mechanism_Workflow cluster_0 Catalyst Activation cluster_1 Catalytic Cycle CuII Cu(II) Salt (e.g., CuSO4) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide Azide Triazole_Product 1,4-Disubstituted Triazole Azide->Triazole_Product Cu_Acetylide->Triazole_Product + Azide Triazole_Product->CuI Regenerates Catalyst

Caption: Simplified workflow of the CuAAC reaction mechanism.

References

Technical Support Center: Catalyst Selection for 1,2,4-Triazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming the 1,2,4-triazole scaffold. The selection of an appropriate catalyst is arguably the most critical parameter influencing yield, purity, and particularly, the regiochemical outcome of your reaction.

This document moves beyond simple protocols to explain the fundamental principles behind catalyst choice, empowering you to troubleshoot effectively and optimize your synthetic strategy. We will explore common challenges in a direct question-and-answer format, providing solutions grounded in mechanistic understanding and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts for 1,2,4-triazole synthesis?

The catalytic landscape for 1,2,4-triazole formation is diverse, tailored to the specific synthetic route and desired substitution pattern. The main classes are:

  • Transition Metal Catalysts: Copper is the most prominent and versatile metal used, with various salts like Cu(OAc)₂, CuCl₂, and CuBr being employed.[1][2] Copper catalysts are particularly effective in oxidative cyclization reactions, often using oxygen or air as the terminal oxidant.[3] Silver(I) catalysts have emerged as a powerful tool for controlling regioselectivity, especially in cycloaddition reactions.[4] Other metals like palladium and ruthenium have been explored, though they are more commonly associated with 1,2,3-triazole synthesis.[5][6]

  • Acid Catalysts: For certain condensation-based routes, particularly those involving amidrazones, solid-supported acid catalysts like perchloric acid on silica (HClO₄-SiO₂) can be highly effective. These offer the advantage of being recyclable and promoting cyclization under solvent-free conditions.[4]

  • Base Catalysts/Promoters: While not always catalytic in the classical sense, bases are critical co-catalysts or promoters in many reactions. Strong, non-nucleophilic bases like K₃PO₄ are frequently used in copper-catalyzed systems to facilitate deprotonation steps.[1][7]

  • Metal-Free Systems: An increasing number of methods are being developed that avoid transition metals. These often rely on oxidants like iodine or electrochemical approaches to mediate the cyclization and aromatization steps.[1] Some reactions can also proceed under microwave irradiation without any catalyst.[7]

Q2: My primary goal is controlling regioselectivity. How do I choose between a copper and a silver catalyst?

This is a critical question, particularly for syntheses involving the [3+2] cycloaddition of aryl diazonium salts and isocyanides. The choice of metal catalyst directly dictates the isomeric outcome.

  • To obtain 1,5-disubstituted 1,2,4-triazoles, use a Copper(II) catalyst such as Cu(OAc)₂. The mechanism is believed to proceed through a pathway where the copper center coordinates the reactants to favor the formation of the 1,5-isomer.[1][7]

  • To obtain 1,3-disubstituted 1,2,4-triazoles, use a Silver(I) catalyst such as Ag₂CO₃ or AgOAc. The distinct coordination geometry and electronic properties of Ag(I) steer the cycloaddition towards the 1,3-regioisomer, often with high selectivity.[4][7][8]

This catalyst-controlled regioselectivity provides a powerful and predictable tool for accessing specific triazole scaffolds from the same set of starting materials.[1][7]

Catalyst-Driven Regioselectivity Workflow

The following diagram illustrates the decision-making process for achieving specific regioisomers in the [3+2] cycloaddition of diazonium salts and isocyanides.

G cluster_start Starting Materials cluster_decision Desired Regiochemistry cluster_catalyst Catalyst Selection cluster_product Product Outcome Start Aryl Diazonium Salt + Isocyanide Decision Select Target Isomer Start->Decision Define synthetic goal Catalyst_Cu Use Cu(II) Catalyst (e.g., Cu(OAc)₂) Decision->Catalyst_Cu 1,5-Isomer Catalyst_Ag Use Ag(I) Catalyst (e.g., Ag₂CO₃) Decision->Catalyst_Ag 1,3-Isomer Product_1_5 1,5-Disubstituted 1,2,4-Triazole Catalyst_Cu->Product_1_5 Yields Product_1_3 1,3-Disubstituted 1,2,4-Triazole Catalyst_Ag->Product_1_3 Yields

Caption: Catalyst choice dictates regioselective triazole synthesis.

Troubleshooting Guide
Q3: My reaction yield is consistently low. What are the potential catalyst-related issues?

Low yield is a common frustration. Before altering substrates, scrutinize your catalytic system.

  • Catalyst Deactivation: Is your catalyst being poisoned? Substrates with unprotected thiols or other strong coordinating groups can bind irreversibly to the metal center, halting catalysis.[9] Ensure your starting materials are clean.

  • Incorrect Oxidation State: Many copper-catalyzed reactions depend on a specific oxidation state (e.g., Cu(I) vs. Cu(II)). For oxidative couplings that require O₂, the cycle involves both Cu(I) and Cu(II). If your reaction is run under an inert atmosphere when it requires an oxidant, the catalyst cannot be regenerated, and the reaction will be stoichiometric at best.[10][11] Conversely, reactions sensitive to air must be run under nitrogen or argon.[11]

  • Poor Catalyst/Ligand Combination: The electronic and steric properties of ligands can dramatically impact catalyst activity. If using a custom catalyst, screen different ligands. For many preparations, however, simple copper salts without additional ligands are effective.[2]

  • Inadequate Base: In reactions requiring a base like K₃PO₄, its role is crucial for deprotonation steps that are often turnover-limiting. Ensure the base is anhydrous and of high quality. The stoichiometry of the base can also be optimized.[7]

  • Solvent Effects: The solvent can influence catalyst solubility and stability. For instance, DMF is a common solvent that can also act as a reactant partner in some syntheses, while in other cases, a non-coordinating solvent like toluene or dioxane is preferred.[1][2]

Q4: I'm observing a significant amount of a 1,3,4-oxadiazole byproduct. How can catalyst choice help?

This is a classic competing pathway, especially when using acylhydrazines as precursors. The acylhydrazine can undergo intramolecular dehydration to form the thermodynamically stable 1,3,4-oxadiazole ring.[11]

Cause: This side reaction is often favored by harsh dehydrating conditions, high temperatures, or strong Brønsted acids.

Solution:

  • Milder Reaction Conditions: First, attempt to lower the reaction temperature.

  • Catalyst Selection: Employ a catalyst system known to favor the intermolecular reaction for triazole formation over the intramolecular cyclization. Lewis acidic catalysts, like many Cu(II) salts, can activate the reaction partner (e.g., an amidine or nitrile), promoting the desired intermolecular C-N bond formation at a rate that outcompetes oxadiazole formation. Avoid strong dehydrating agents if they are not essential for the catalytic cycle.[11]

Data Summary: Catalyst Systems for 1,2,4-Triazole Synthesis

The table below summarizes representative catalytic systems, highlighting their impact on the final product structure.

Catalyst SystemStarting MaterialsProduct TypeTypical YieldKey AdvantageReference
Cu(OAc)₂ Nitriles, Hydroxylamine HCl3,5-DisubstitutedMedium to HighInexpensive, readily available materials.[1]
[Phen-MCM-41-CuBr] Amides, Nitriles3,5-DisubstitutedHigh (up to 91%)Heterogeneous, recyclable catalyst.[4][5]
Cu(II) salts Aryl Diazonium Salts, Isocyanides1,5-DisubstitutedGood (up to 79%)High regioselectivity for the 1,5-isomer.[4][7]
Ag(I) salts Aryl Diazonium Salts, Isocyanides1,3-DisubstitutedHigh (up to 88%)High regioselectivity for the 1,3-isomer.[4][7]
HClO₄-SiO₂ Amidrazones, Anhydrides3,4,5-TrisubstitutedHigh (55-95%)Recyclable, solvent-free conditions.[4]
None (Metal-Free) Hydrazones, Amines (Aerobic)1,3,5-TrisubstitutedHighAvoids metal contamination, green chemistry.[1]
Key Experimental Protocols
Protocol 1: Catalyst-Controlled Regioselective Synthesis of Disubstituted 1,2,4-Triazoles

This protocol is adapted from the methodology developed by Liu et al., demonstrating the powerful concept of catalyst-controlled regioselectivity.[1][12]

A) For 1,5-Disubstituted-1,2,4-triazoles (Cu(II) catalysis):

  • To a solution of the aryl diazonium salt (1.0 equiv) in a suitable solvent (e.g., THF), add the isocyanide (1.2 equiv).

  • Add Cu(OAc)₂ (10 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B) For 1,3-Disubstituted-1,2,4-triazoles (Ag(I) catalysis):

  • Follow the same procedure as above, but substitute Ag₂CO₃ (10 mol%) for the Cu(OAc)₂ catalyst.

  • The reaction is typically complete within a few hours at room temperature, affording the 1,3-isomer with high selectivity.[1][4]

Mechanistic Insight: Copper-Catalyzed Oxidative Cyclization

The diagram below presents a simplified catalytic cycle for the formation of a 1,2,4-triazole from an amidine and a reaction partner (e.g., DMF), which is a common copper-catalyzed pathway.

G Cu_II Cu(II) Intermediate1 Cu(II)-Amidine Complex Cu_II->Intermediate1 Coordination Cu_I Cu(I) Cu_I->Cu_II Oxidation Byproduct H₂O Cu_I->Byproduct Intermediate2 N-C Bond Formation Intermediate1->Intermediate2 Reaction with Partner (e.g., DMF) Intermediate3 Cyclization Intermediate Intermediate2->Intermediate3 Intramolecular N-N Bond Formation Intermediate3->Cu_I Reductive Elimination Product 1,2,4-Triazole Intermediate3->Product Amidine Amidine + Partner Amidine->Intermediate1 Oxidant O₂ (Air) Oxidant->Cu_II

Caption: Simplified Cu(II)/Cu(I) cycle for oxidative triazole synthesis.

References

Technisches Support-Center: Bewältigung der Herausforderungen bei der Reinigung polarer Triazol-Zwischenprodukte

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Reinigungsherausforderungen polarer Triazol-Zwischenprodukte zugeschnitten ist.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr Senior Application Scientist Team

Willkommen in unserem technischen Support-Center. Dieser Leitfaden wurde entwickelt, um die spezifischen Herausforderungen bei der Reinigung polarer Triazol-Zwischenprodukte zu bewältigen – einer Klasse von Verbindungen, die für die pharmazeutische Entwicklung von entscheidender Bedeutung, aber bekanntermaßen schwer zu isolieren sind. Aufgrund ihrer hohen Polarität, der Anwesenheit mehrerer Stickstoffatome und der Fähigkeit zur Wasserstoffbrückenbindung erfordern diese Moleküle oft mehr als nur Standard-Reinigungsprotokolle.

Dieser Leitfaden bietet detaillierte Fehlerbehebungsschritte, fundierte Erklärungen und praxiserprobte Protokolle, um Sie bei der Erzielung der gewünschten Reinheit und Ausbeute zu unterstützen.

Teil 1: Auswahl der primären Reinigungsstrategie

Die Auswahl des richtigen Ausgangspunkts ist entscheidend. Die Eigenschaften Ihres spezifischen Triazol-Zwischenprodukts – wie seine Löslichkeit, sein Salzcharakter und die Art der Verunreinigungen – bestimmen die effektivste Reinigungsmethode. Verwenden Sie das folgende Entscheidungsdiagramm, um Ihre Strategie zu lenken.

G start Beginn: Rohes polares Triazol-Zwischenprodukt is_salt Ist die Verbindung ionisch (ein Salz)? start->is_salt is_solid Ist das Rohmaterial ein Feststoff? start->is_solid recrystallization Strategie A: Umkristallisation is_salt->recrystallization Ja, oft gut löslich in polaren Lösungsmitteln wie EtOH/H2O chromatography Strategie B: Säulenchromatographie is_salt->chromatography Nein, neutrales Triazol solubility_check Löslich in einem Kristallisationslösungsmittel? is_solid->solubility_check Ja is_solid->chromatography Nein (Öl) high_purity_needed Ist eine sehr hohe Reinheit (>99%) erforderlich? high_purity_needed->chromatography Nein prep_hplc Strategie C: Präparative HPLC/SFC high_purity_needed->prep_hplc Ja scale Maßstab der Reinigung? scale->chromatography Präparativ/ Groß (>1g) (Flash-Chromatographie) scale->prep_hplc Analytisch/ Klein (<1g) solubility_check->recrystallization Ja solubility_check->chromatography Nein recrystallization->high_purity_needed chromatography->scale

Abbildung 1: Logischer Arbeitsablauf zur Auswahl einer geeigneten Reinigungsmethode.

Teil 2: Häufig gestellte Fragen (FAQs)

F1: Warum sind polare Triazole so schwierig mit Standard-Normalphasen-Chromatographie (Kieselgel) zu reinigen? A1: Die Herausforderung liegt in der Chemie der Kieselgeloberfläche. Kieselgel ist mit sauren Silanolgruppen (Si-OH) bedeckt. Die basischen Stickstoffatome im Triazolring interagieren stark mit diesen sauren Stellen durch Säure-Base-Wechselwirkungen und Wasserstoffbrückenbindungen.[1][2] Diese starke Adsorption führt zu erheblichen Problemen wie:

  • Streifenbildung (Tailing): Die Verbindung eluiert nicht in einem scharfen Band, sondern schmiert über die Säule, was zu einer schlechten Trennung von Verunreinigungen führt.[3]

  • Irreversible Bindung: In extremen Fällen bindet die Verbindung so stark, dass sie sich nicht von der Säule eluieren lässt, selbst mit hochpolaren mobilen Phasen, was zu einem geringen Wiedergewinn führt.

  • Schlechte Löslichkeit: Polare Triazole sind oft schlecht in den unpolaren bis mäßig polaren Lösungsmitteln (z. B. Hexan, Ethylacetat) löslich, die typischerweise in der Normalphasen-Chromatographie verwendet werden.[4]

F2: Was ist hydrophile Interaktions-Flüssigchromatographie (HILIC) und warum ist sie eine gute Wahl für diese Verbindungen? A2: HILIC ist eine leistungsstarke Chromatographietechnik zur Trennung hochpolarer und hydrophiler Verbindungen.[5][6] Sie verwendet eine polare stationäre Phase (ähnlich der Normalphase), aber mit mobilen Phasen, die typisch für die Umkehrphasen-Chromatographie sind (z. B. Gemische aus Acetonitril und Wasser).[7][8] Der Retentionsmechanismus beruht hauptsächlich auf der Verteilung der Analyten zwischen der organisch-reichen mobilen Phase und einer wasserangereicherten Schicht, die sich auf der Oberfläche der stationären Phase immobilisiert.[7][9] Polarere Analyten werden stärker in dieser Wasserschicht zurückgehalten und eluieren später. HILIC ist ideal für Triazol-Zwischenprodukte, die zu polar sind, um in der Umkehrphasen-Chromatographie zurückgehalten zu werden, aber auf Kieselgel zu stark binden.[6]

F3: Mein Triazol ist ein Salz. Wie beeinflusst das die Reinigung? A3: Die Salzform verändert die physikalischen Eigenschaften drastisch. Im Vergleich zu ihren neutralen Gegenstücken sind Triazolsalze typischerweise:

  • Löslicher in polaren Lösungsmitteln: Sie sind oft gut in Wasser, Methanol oder Ethanol löslich, aber praktisch unlöslich in unpolaren organischen Lösungsmitteln wie Dichlormethan oder Ethylacetat.[10]

  • Schwieriger chromatographisch zu reinigen: Ihre ionische Natur kann zu sehr starken Wechselwirkungen mit Kieselgel führen. Die Reinigung von Salzen erfolgt oft am besten durch Umkristallisation aus einem polaren Lösungsmittelsystem (z. B. Ethanol/Wasser).[10] Wenn eine Chromatographie erforderlich ist, können Techniken wie HILIC oder Ionenaustauschchromatographie effektiver sein als die Standard-Kieselgel-Chromatographie.[10][11][12]

F4: Wie kann ich farbige Verunreinigungen aus meiner Triazolprobe entfernen? A4: Farbige Verunreinigungen sind oft große, konjugierte Moleküle. Die Umkristallisation ist eine wirksame Methode zu ihrer Entfernung. Die Zugabe einer kleinen Menge Aktivkohle zur heißen Lösung vor der Filtration kann helfen, die farbigen Verunreinigungen zu adsorbieren. Es ist jedoch Vorsicht geboten, da die Aktivkohle auch Ihr gewünschtes Produkt adsorbieren kann, was zu einer geringeren Ausbeute führt.[10] Führen Sie immer einen kleinen Test durch, bevor Sie dies auf Ihre gesamte Charge anwenden.

Teil 3: Anleitungen zur Fehlerbehebung

Anleitung 1: Normalphasen-Chromatographie (Kieselgel)

G cluster_solutions start Problem: Starke Streifenbildung/ Rf = 0 auf Kieselgel-DC cause Mögliche Ursache: Starke Wechselwirkung mit sauren Silanolgruppen start->cause solution_title Lösungsansätze solution1 1. Eluent modifizieren: Fügen Sie 0,5-1% Triethylamin (Et3N) oder 7N Ammoniak in Methanol hinzu cause->solution1 solution_title->solution1 solution2 2. Polarität erhöhen: Verwenden Sie aggressivere polare Lösungsmittel (z.B. CH2Cl2/MeOH) outcome_good Ergebnis: Scharfer Fleck, Rf > 0.1 solution1->outcome_good Neutralisiert saure Stellen solution3 3. Stationäre Phase wechseln: Verwenden Sie neutrales Aluminiumoxid oder desaktiviertes Kieselgel solution2->outcome_good Überwindet polare Wechselwirkungen solution3->outcome_good Beseitigt saure Stellen outcome_bad Problem weiterhin vorhanden solution3->outcome_bad next_step Erwägen Sie alternative Techniken: HILIC oder Umkehrphase outcome_bad->next_step

Abbildung 2: Fehlerbehebungs-Workflow für Streifenbildung bei der Kieselgel-Chromatographie.

Anleitung 2: Umkristallisation
ProblemMögliche Ursache(n)Lösung(en)
Verbindung "ölt aus" anstatt zu kristallisieren 1. Der Schmelzpunkt der Verbindung liegt unter dem Siedepunkt des Lösungsmittels.2. Die Abkühlung erfolgt zu schnell.3. Hoher Gehalt an Verunreinigungen.1. Verwenden Sie ein Lösungsmittel mit niedrigerem Siedepunkt.2. Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen (isolieren Sie den Kolben), bevor Sie sie in ein Eisbad stellen.[13]3. Versuchen Sie, die heiße Lösung zu einer vorgewärmten Anti-Lösungsmittel-Lösung hinzuzufügen.[10]
Keine Kristalle bilden sich beim Abkühlen 1. Die Lösung ist zu verdünnt.2. Die Verbindung ist im kalten Lösungsmittel zu gut löslich.3. Die Keimbildung wird gehemmt.1. Konzentrieren Sie die Lösung durch Verdampfen eines Teils des Lösungsmittels.2. Fügen Sie tropfenweise ein Anti-Lösungsmittel (ein Lösungsmittel, in dem die Verbindung unlöslich ist) hinzu, bis eine Trübung bestehen bleibt.[10]3. Kratzen Sie die Innenseite des Kolbens mit einem Glasstab oder fügen Sie einen Impfkristall hinzu.[13]
Geringe Ausbeute nach der Umkristallisation 1. Die Verbindung ist im gewählten Lösungsmittel auch bei niedrigen Temperaturen zu gut löslich.2. Es wurde zu viel Lösungsmittel verwendet.3. Vorzeitige Kristallisation während der Heißfiltration.1. Wählen Sie ein anderes Lösungsmittelsystem.2. Verwenden Sie die minimale Menge an heißem Lösungsmittel, die zur Auflösung erforderlich ist.[14]3. Konzentrieren Sie die Mutterlauge, um eine zweite Kristallcharge zu gewinnen.[14]4. Heizen Sie Trichter und Auffangkolben vor, um einen Produktverlust während der Heißfiltration zu vermeiden.[14]
Anleitung 3: Fortgeschrittene Chromatographietechniken
ProblemMögliche UrsacheEmpfohlene Lösung
Schlechte Retention in der Umkehrphase (C18) Die Verbindung ist zu hydrophil, um mit der unpolaren stationären Phase zu interagieren.1. Wechsel zu HILIC: Dies ist oft die beste Lösung für hochpolare Verbindungen.[6][15]2. Verwenden Sie eine "wässrige" C18-Säule: Diese Säulen sind so modifiziert, dass sie einem Phasen-Kollaps bei hochwässrigen mobilen Phasen widerstehen.[4]3. Ionenpaar-Chromatographie: Fügen Sie der mobilen Phase ein Ionenpaar-Reagenz hinzu, um die Retention von ionischen Triazolen zu erhöhen.[16]
Bedarf an einer "grüneren" oder schnelleren Methode im präparativen Maßstab Hoher Lösungsmittelverbrauch und lange Laufzeiten bei der präparativen HPLC.Erwägen Sie die überkritische Fluidchromatographie (SFC): SFC verwendet überkritisches CO₂ als Hauptbestandteil der mobilen Phase, was zu schnelleren Trennungen, geringerem Lösungsmittelverbrauch und einfacherer Fraktionsaufarbeitung führt.[17][18] Es ist besonders effektiv für chirale Trennungen und die Reinigung von Verbindungen mit mäßiger Polarität.[17]

Teil 4: Wichtige experimentelle Protokolle

Protokoll 1: Systematische Lösungsmittelauswahl für die Umkristallisation

Die Auswahl des richtigen Lösungsmittels ist der wichtigste Schritt für eine erfolgreiche Umkristallisation.[13] Ein ideales Lösungsmittel löst die Verbindung bei hohen Temperaturen gut, bei niedrigen Temperaturen jedoch schlecht.

Methodik:

  • Vorbereitung: Geben Sie ~10-20 mg Ihres Rohmaterials in mehrere kleine Reagenzgläser.

  • Test bei Raumtemperatur: Fügen Sie jedem Reagenzglas tropfenweise (~0,5 ml) ein anderes Testlösungsmittel (z. B. Wasser, Ethanol, Aceton, Ethylacetat, Toluol, Hexan) hinzu. Schütteln Sie es. Wenn sich die Verbindung bei Raumtemperatur löst, ist das Lösungsmittel ungeeignet.

  • Test bei erhöhter Temperatur: Wenn sich die Verbindung bei Raumtemperatur nicht löst, erhitzen Sie das Reagenzglas vorsichtig in einem Wasser- oder Sandbad. Fügen Sie bei Bedarf tropfenweise mehr Lösungsmittel hinzu, bis sich die Verbindung gerade auflöst.

  • Abkühlung: Lassen Sie die klaren, heißen Lösungen langsam auf Raumtemperatur abkühlen und stellen Sie sie dann in ein Eisbad.

  • Beobachtung: Das Lösungsmittel, das beim Abkühlen eine hohe Ausbeute an festen Kristallen ergibt, ist das beste Wahl.

  • Gemischte Lösungsmittelsysteme: Wenn kein einzelnes Lösungsmittel ideal ist, versuchen Sie es mit einem gemischten System. Lösen Sie die Verbindung in einer minimalen Menge eines "guten" Lösungsmittels (in dem sie gut löslich ist) und fügen Sie dann tropfenweise ein "schlechtes" Anti-Lösungsmittel (in dem sie unlöslich ist) hinzu, bis eine Trübung auftritt. Erhitzen Sie, bis die Lösung wieder klar ist, und lassen Sie sie dann abkühlen.[13][19]

Protokoll 2: Flash-Chromatographie auf Kieselgel mit einem basischen Modifikator

Dieses Protokoll dient der Unterdrückung von Streifenbildung bei der Reinigung basischer polarer Triazole.

Materialien:

  • Kieselgel (Standard, 40-63 µm)

  • Geeignete Lösungsmittel (z. B. Dichlormethan (DCM), Methanol (MeOH))

  • Triethylamin (Et₃N)

  • Roh-Triazol-Zwischenprodukt

Methodik:

  • Bestimmung der mobilen Phase: Entwickeln Sie auf einer Kieselgel-DC-Platte ein Lösungsmittelsystem, das Ihrem Produkt einen Rf-Wert von ~0,2-0,3 verleiht. Beginnen Sie mit DCM und erhöhen Sie allmählich den Anteil an MeOH. Fügen Sie dem entwickelnden Lösungsmittel 0,5-1% Et₃N hinzu, um die Streifenbildung zu minimieren.

  • Säulenpackung: Packen Sie eine Flash-Säule der geeigneten Größe mit Kieselgel in einem unpolaren Lösungsmittel (z. B. Hexan oder DCM).

  • Äquilibrierung: Spülen Sie die Säule mit 2-3 Säulenvolumina Ihrer Anfangs-Elutionslösung (z. B. 99:1 DCM:MeOH + 1% Et₃N), um die stationäre Phase zu äquilibrieren.

  • Probenbeladung: Lösen Sie Ihr Rohprodukt in einer minimalen Menge DCM. Fügen Sie eine kleine Menge Kieselgel hinzu und verdampfen Sie das Lösungsmittel, um das Produkt auf das Kieselgel zu "trocknen". Geben Sie dieses trockene Pulver auf die gepackte Säule. Diese Trockenbeladungsmethode führt zu schärferen Bändern.

  • Elution: Beginnen Sie die Elution mit der in Schritt 3 verwendeten mobilen Phase. Erhöhen Sie die Polarität schrittweise oder durch einen linearen Gradienten (z. B. von 1% MeOH in DCM auf 10% MeOH in DCM), um Ihre Verbindung zu eluieren.

  • Fraktionssammlung & Analyse: Sammeln Sie Fraktionen und analysieren Sie diese mittels DC, um die reinen Produktfraktionen zu identifizieren.

  • Isolierung: Vereinigen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck, um Ihr gereinigtes Triazol zu erhalten.

Teil 5: Zusammenfassende Datentabellen

Tabelle 1: Empfohlene Startbedingungen für verschiedene Chromatographiemodi

ChromatographiemodusStationäre PhaseTypische mobile PhaseGeeignet für...
Normalphase (NP) Kieselgel, AluminiumoxidHexan/Ethylacetat, DCM/Methanol (+ basischer Modifikator)Mäßig polare, neutrale Triazole.[20][21]
Umkehrphase (RP) C18, C8Wasser/Acetonitril, Wasser/Methanol (oft mit 0,1% TFA oder Ameisensäure)Triazole mit etwas hydrophobem Charakter.[16][22][23]
HILIC Amid, Amino, unmodifiziertes KieselgelAcetonitril/Wasser (typischerweise >70% Acetonitril)Hochpolare, hydrophile Triazole und deren Salze.[5][8]
Überkritische Fluidchromatographie (SFC) Verschiedene (chiral, Kieselgel, Diol)Überkritisches CO₂ mit einem polaren Modifikator (z. B. Methanol)Schnelle, "grüne" Reinigung; besonders gut für chirale Trennungen.[17][24]
Referenzen
  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?--INVALID-LINK--

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. --INVALID-LINK--

  • Chypre, M., & D'Hondt, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. --INVALID-LINK--

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. --INVALID-LINK--

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. --INVALID-LINK--

  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. --INVALID-LINK--

  • Tosoh Bioscience. (n.d.). Hydrophilic Interaction Chromatography - Columns. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 1,2,4-Triazole Salts. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles. --INVALID-LINK--

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. --INVALID-LINK--

  • Chemistry For Everyone. (2025). What Is Normal Phase Chromatography? YouTube. --INVALID-LINK--

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. --INVALID-LINK--

  • PubMed. (2014). Retention-property relationships of 1,2,4-triazoles by micellar and reversed-phase liquid chromatography. --INVALID-LINK--

  • Wikipedia. (n.d.). Supercritical fluid chromatography. --INVALID-LINK--

  • Columbia University. (n.d.). Column chromatography. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives. --INVALID-LINK--

  • Berger, T. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. --INVALID-LINK--

  • PubMed. (2011). Separation of inorganic anions on a triazole-functionalized ion exchanger in ion chromatography. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Recrystallization of Triazole Derivatives. --INVALID-LINK--

  • G, Feba., et al. (2023). Ion Exchange Chromatography. Indo American Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. --INVALID-LINK--

  • Wikipedia. (n.d.). Reversed-phase chromatography. --INVALID-LINK--

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. --INVALID-LINK--

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. --INVALID-LINK--

  • Reddit. (2023). Purification of strong polar and basic compounds. --INVALID-LINK--

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--

References

scale-up considerations for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing significantly lower yields of the target compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we mitigate this?

  • Answer: Low yields during scale-up are a common challenge in 1,2,4-triazole synthesis. Several factors could be contributing to this issue. A systematic investigation into the following areas is recommended:

    • Inadequate Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure that the agitation speed and impeller design are suitable for the reactor geometry and reaction mass.

    • Poor Temperature Control: Exothermic or endothermic processes that are easily managed on a small scale can become problematic in larger vessels. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. Monitor the internal reaction temperature closely and adjust the heating/cooling jacket parameters accordingly.

    • Purity of Starting Materials: Impurities in starting materials, especially residual water or other nucleophiles, can interfere with the reaction, leading to the formation of byproducts.[1] Ensure that all reactants and solvents are of a suitable grade and are thoroughly dried before use.

    • Incomplete Reaction: The reaction may not be going to completion due to the factors mentioned above or insufficient reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time at the larger scale.

Issue 2: Formation of Impurities, Particularly 1,3,4-Oxadiazole Byproducts

  • Question: We are observing a significant amount of a major byproduct, which we suspect is a 1,3,4-oxadiazole derivative. How can we confirm its identity and minimize its formation?

  • Answer: The formation of 1,3,4-oxadiazoles is a classic side reaction in the synthesis of 1,2,4-triazoles, particularly when using acylhydrazines as starting materials.[1]

    • Confirmation of Byproduct Identity: The identity of the byproduct can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) coupled with a mass detector (LC-MS) is a powerful tool for identifying and quantifying impurities in the reaction mixture.

    • Minimizing Byproduct Formation:

      • Control of Reaction Conditions: Avoid overly acidic or harsh dehydrating conditions, which can promote the intramolecular cyclization of the acylhydrazine intermediate to form the oxadiazole.[1] Careful control of pH and temperature is crucial.

      • Choice of Reagents: The choice of cyclizing agent can influence the reaction pathway. Investigate alternative reagents that may favor the formation of the desired triazole.

      • Reaction Temperature: Lowering the reaction temperature may favor the desired intermolecular reaction over the intramolecular cyclization, although this may require a longer reaction time.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are facing challenges in isolating and purifying this compound at a larger scale. The product is difficult to crystallize, and column chromatography is not feasible for large quantities. What are the alternative purification strategies?

  • Answer: Purification can be a significant bottleneck in scaling up production. While column chromatography is an excellent tool for small-scale purification, it is often impractical at an industrial scale. Consider the following alternatives:

    • Recrystallization: A systematic solvent screening study should be performed to identify a suitable solvent or solvent system for recrystallization. Key parameters to optimize include solvent polarity, product solubility at different temperatures, and the ability to reject impurities.

    • Liquid-Liquid Extraction: An extraction workup can be designed to remove acidic or basic impurities. The pH of the aqueous phase can be adjusted to selectively partition the product and impurities between the organic and aqueous layers.

    • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable purification method.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?

    • A1: The most critical parameters to monitor are temperature, pressure (if applicable), reaction time, and the rate of addition of reagents. Continuous monitoring of the reaction progress by in-process controls (IPCs) such as HPLC or UPLC is highly recommended.

  • Q2: Are there any specific safety precautions to consider during the scale-up?

    • A2: Yes, a thorough safety assessment should be conducted before any scale-up. Potential hazards include runaway reactions, the handling of flammable solvents, and the toxicity of reagents and intermediates. Ensure that the reactor is equipped with appropriate safety features, such as a rupture disc and an emergency quenching system.

  • Q3: How can we improve the overall efficiency and greenness of the process?

    • A3: Consider process intensification strategies such as using a continuous flow reactor, which can offer better control over reaction parameters and improve safety.[2] Also, explore the use of greener solvents and catalysts, and optimize the process to minimize waste generation. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some triazole syntheses.[2]

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)

ParameterLab Scale (1 L)Pilot Scale (100 L)
Reactant A 1.0 mol100.0 mol
Reactant B 1.1 mol110.0 mol
Solvent Volume 0.5 L50.0 L
Reaction Temperature 80 °C80 ± 2 °C
Reaction Time 6 hours8-10 hours
Typical Yield 85%70-75%
Purity (by HPLC) >98%>97%
Major Impurity <0.5%<1.0%

Experimental Protocols

Key Experiment: Synthesis of this compound via Pinner Reaction Strategy (Gram-Scale)

This protocol is based on the Pinner reaction strategy for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates.[2]

  • Preparation of the Carboxyimidate Salt: To a solution of ethyl cyanoacetate in an anhydrous alcohol (e.g., ethanol), an equimolar amount of a suitable alcohol (e.g., ethanol) is added, and the mixture is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature until the Pinner salt precipitates. The salt is collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum.

  • Cyclization with Formylhydrazide: The dried Pinner salt is suspended in a suitable solvent (e.g., ethanol). To this suspension, a solution of formylhydrazide in the same solvent is added. The reaction mixture is heated to reflux and monitored by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product reactant1 Ethyl Cyanoacetate step1 Pinner Salt Formation reactant1->step1 reactant2 Ethanol reactant2->step1 reactant3 HCl (gas) reactant3->step1 reactant4 Formylhydrazide step2 Cyclization reactant4->step2 step1->step2 step3 Work-up & Purification step2->step3 product Ethyl 2-(5-methyl-4H- 1,2,4-triazol-3-yl)acetate step3->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_purity Analyze Starting Material Purity start->check_purity check_completion Monitor Reaction Completion start->check_completion solution_mixing Optimize Agitation check_mixing->solution_mixing solution_temp Adjust Heating/Cooling check_temp->solution_temp solution_purity Purify/Dry Reactants check_purity->solution_purity solution_time Increase Reaction Time check_completion->solution_time

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Triazole Synthesis with Ester-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing triazole synthesis, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), with substrates containing ethyl acetate or other ester functional groups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the specific challenge of preventing ester hydrolysis during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is the ethyl acetate group stable under standard CuAAC ("click chemistry") conditions?

A1: Generally, the ethyl acetate group is considered to be compatible with the conditions of copper-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction is known for its high tolerance of various functional groups. However, hydrolysis can become a significant side reaction under certain conditions, particularly with prolonged reaction times or non-optimal pH.

Q2: What are the main factors that can cause the hydrolysis of my ethyl acetate group during triazole synthesis?

A2: The primary factor leading to the hydrolysis of an ethyl acetate group is the pH of the reaction medium. Ester hydrolysis is catalyzed by both acids and bases. In the context of CuAAC, which is often performed in aqueous solvent mixtures, basic conditions are the most common cause of unwanted hydrolysis. High temperatures and extended reaction times can also contribute to the degradation of the ester.

Q3: What is the optimal pH range to prevent hydrolysis while ensuring efficient triazole formation?

A3: To minimize hydrolysis, it is recommended to perform the CuAAC reaction at a neutral or slightly acidic pH, ideally between 6.0 and 7.5.[1] While CuAAC can proceed over a wide pH range (4-12)[2][3], moving into the basic range (pH > 8) significantly increases the rate of ester hydrolysis, a reaction also known as saponification.[1] For many bioconjugation applications where sensitive functional groups are present, a pH of 7.0 to 7.5 is often recommended.

Q4: Can I use a base in my CuAAC reaction if my starting materials have low solubility?

A4: The use of organic bases like N,N-diisopropylethylamine (DIPEA) is common in some CuAAC protocols. However, in the presence of water, these bases can create a sufficiently alkaline environment to promote ester hydrolysis. If a base is necessary, it is crucial to use it in substoichiometric amounts or to employ a buffered system to maintain a pH below 8.0. Alternatively, consider using a co-solvent such as DMSO or THF to improve solubility without resorting to basic conditions.

Q5: Are there alternative, base-free methods for triazole synthesis that are compatible with ester groups?

A5: Yes, several methods can be employed. The classic, uncatalyzed Huisgen 1,3-dipolar cycloaddition is an option, though it often requires high temperatures and may result in a mixture of regioisomers. More relevant are modern, milder CuAAC protocols that do not require the addition of a base. These often involve the use of specific copper sources and ligands that are efficient under neutral or near-neutral pH conditions. Additionally, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another powerful method that proceeds under neutral conditions and can be an excellent alternative, although it typically yields the 1,5-disubstituted triazole regioisomer.

Troubleshooting Guides

Issue 1: Significant hydrolysis of the ethyl acetate group is observed.

This is typically identified by the presence of a carboxylic acid byproduct in the crude reaction mixture, which can be detected by techniques such as LC-MS or NMR spectroscopy.

Possible Cause Recommended Solution
High Reaction pH Monitor and adjust the pH of the reaction mixture to be within the 6.5-7.5 range. Use a calibrated pH meter. If necessary, buffer the reaction using a non-coordinating buffer such as phosphate or HEPES.
Use of Amine Bases Avoid the use of amine bases like triethylamine (TEA) or DIPEA, especially in aqueous media. If a base is required for other reasons, use it sparingly and monitor the pH.
Prolonged Reaction Time Optimize the reaction time by monitoring its progress using TLC or LC-MS. Once the starting materials are consumed, work up the reaction promptly to prevent extended exposure to potentially hydrolytic conditions.
Elevated Temperature If possible, conduct the reaction at room temperature. Many modern CuAAC protocols with appropriate ligands are highly efficient at ambient temperatures.
Issue 2: Low yield of the desired triazole product and incomplete conversion of starting materials.

This may occur when reaction conditions are too mild in an attempt to prevent hydrolysis, leading to a sluggish reaction.

Possible Cause Recommended Solution
Suboptimal Catalyst System Ensure the use of an efficient catalyst system. For aqueous or partially aqueous reactions, a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) is common. The addition of a copper-stabilizing ligand, such as THPTA or TBTA, can significantly accelerate the reaction rate, allowing for completion under mild pH and temperature conditions.
Poor Solubility of Reactants Add a co-solvent such as DMSO, THF, or t-butanol (up to 50% v/v) to improve the solubility of the reactants. This can enhance the reaction rate without needing to increase the pH.
Oxygen Inhibition The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. While sodium ascorbate helps to mitigate this, for very sensitive or slow reactions, it may be beneficial to degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Mild pH Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is designed to minimize the risk of ester hydrolysis by maintaining a near-neutral pH.

Materials:

  • Alkyne bearing an ethyl acetate group

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Deionized water

  • tert-Butanol

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne (1.0 equivalent) and the azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and 0.1 M phosphate buffer (pH 7.0).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in the phosphate buffer.

  • In another vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.1 equivalents) in the phosphate buffer.

  • Add the catalyst solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with a suitable organic solvent (e.g., ethyl acetate). The copper can be removed by washing the organic layer with an aqueous solution of EDTA.

Protocol 2: Protecting Group Strategy for Base-Catalyzed Triazole Synthesis

In cases where basic conditions are unavoidable, a protecting group strategy can be employed. The tert-butyl ester is a suitable protecting group as it is stable to many basic conditions used for triazole synthesis but can be readily removed under acidic conditions without affecting the triazole ring.

Step 1: Protection of the Carboxylic Acid

  • If your starting material is a carboxylic acid, it must first be converted to its tert-butyl ester. A common method is the reaction of the carboxylic acid with N,N'-di-tert-butyl-diisopropylisourea in a non-polar solvent.

Step 2: Triazole Synthesis (Example with a base)

  • With the carboxylic acid protected as a tert-butyl ester, the triazole synthesis can be performed under basic conditions if required. For example, a reaction might be carried out in the presence of sodium ethoxide in ethanol. The tert-butyl ester will remain intact under these conditions.

Step 3: Deprotection of the tert-Butyl Ester

  • After the successful synthesis and purification of the tert-butyl protected triazole, the protecting group can be removed.

  • Dissolve the protected triazole in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, the TFA and DCM can be removed under reduced pressure to yield the deprotected triazole with the carboxylic acid functionality restored.

Visualizations

experimental_workflow cluster_0 Troubleshooting Hydrolysis start Hydrolysis Observed? check_ph Check Reaction pH start->check_ph Yes success Hydrolysis Minimized start->success No adjust_ph Adjust pH to 6.5-7.5 (Phosphate Buffer) check_ph->adjust_ph reduce_time Optimize and Reduce Reaction Time adjust_ph->reduce_time lower_temp Lower Reaction Temperature reduce_time->lower_temp no_base Avoid Amine Bases lower_temp->no_base no_base->success

Caption: A troubleshooting workflow for addressing the hydrolysis of an ethyl acetate group during triazole synthesis.

protection_strategy start Carboxylic Acid Starting Material protect Protect as tert-Butyl Ester start->protect Step 1 triazole_synthesis Perform Triazole Synthesis (Base-Tolerant) protect->triazole_synthesis Step 2 deprotect Deprotect with TFA/DCM triazole_synthesis->deprotect Step 3 final_product Final Triazole Product with Carboxylic Acid deprotect->final_product

References

stability assessment of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate under different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate under different pH conditions. The information provided is intended to support experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

A1: this compound, being an ester, is susceptible to hydrolysis. The rate of hydrolysis is expected to be slowest near neutral pH and to increase under both acidic and basic conditions.[1][2] The triazole ring itself is generally stable, but extreme pH and temperature conditions can lead to degradation.

Q2: What are the likely degradation products of this compound?

A2: Under hydrolytic conditions, the primary degradation product is expected to be 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetic acid and ethanol.[2][3] Under forced degradation conditions, other degradation pathways involving the triazole ring might be observed.[4][5]

Q3: Which analytical techniques are suitable for a stability study of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique for quantifying the parent compound and its degradation products.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the quantification of volatile degradation products like ethanol.[7][8][9]

Illustrative Stability Data

The following table summarizes the expected stability of this compound at 40°C over 7 days. This data is illustrative and should be confirmed by experimental studies.

pHTime (Days)This compound Remaining (%)
2.00100.0
195.2
388.1
775.4
4.50100.0
199.5
398.7
797.1
7.00100.0
199.8
399.5
799.0
9.00100.0
192.3
381.5
765.8

Experimental Protocol: pH Stability Study

This protocol outlines a general procedure for assessing the stability of this compound in different pH solutions.

1. Materials:

  • This compound

  • Buffer solutions: pH 2.0, 4.5, 7.0, and 9.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Preparation of Stability Samples:

  • For each pH condition, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration (e.g., 100 µg/mL).

  • Prepare triplicate samples for each pH and time point.

4. Incubation:

  • Store the prepared samples in a temperature-controlled environment (e.g., 40°C).

5. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7 days), withdraw an aliquot from each sample.

  • If necessary, quench the degradation by neutralizing the pH.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • The mobile phase could be a gradient of acetonitrile and water.

  • Detection can be performed at a suitable UV wavelength determined by a UV scan of the compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each pH condition.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution samples Prepare Stability Samples (pH 2.0, 4.5, 7.0, 9.0) stock->samples incubate Incubate at 40°C samples->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw hplc HPLC Analysis withdraw->hplc data Data Analysis & Plotting hplc->data

Caption: Experimental workflow for the pH stability assessment.

Troubleshooting Guide

Q: My compound appears to be degrading much faster than expected in the acidic buffer. What could be the issue?

A:

  • Check Buffer pH: Verify the pH of your acidic buffer using a calibrated pH meter. An incorrectly prepared buffer could be more acidic than intended.

  • Temperature Fluctuation: Ensure your incubator is maintaining a stable temperature. Higher temperatures will accelerate degradation.[3]

  • Metal Contamination: Trace metal ions in the buffer can sometimes catalyze degradation. Use high-purity water and reagents.

Q: I am seeing a new, unexpected peak in my chromatogram at later time points. How can I identify it?

A:

  • Mass Spectrometry: The most definitive way to identify an unknown degradation product is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10]

  • Forced Degradation: Perform forced degradation studies under more extreme conditions (e.g., higher acid/base concentration, higher temperature) to generate a larger amount of the degradant for easier characterization.[6][11]

Q: The recovery of my compound at time zero is less than 100%. What should I check?

A:

  • Solubility Issues: The compound may not be fully soluble in the buffer, leading to a lower apparent initial concentration. Try using a co-solvent or adjusting the concentration.

  • Adsorption: The compound might be adsorbing to the surface of the sample vials. Using silanized glass vials can mitigate this issue.

  • Immediate Degradation: In highly reactive conditions, some degradation may occur immediately upon mixing. Analyze a sample immediately after preparation to confirm.

References

Validation & Comparative

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate vs other triazole esters in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of various novel triazole esters, offering insights into their potential as antimicrobial and antifungal agents. While specific bioassay data for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate was not publicly available at the time of this review, this document summarizes findings on structurally related triazole esters to inform future research and development in this promising area of medicinal chemistry. The data presented is compiled from recent studies and is intended to highlight structure-activity relationships within this compound class.

Quantitative Bioassay Data Summary

The following table summarizes the in vitro antifungal and antimicrobial activity of selected novel triazole esters from various studies. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
Series 1: Triazole Derivatives Containing Different Ester Skeletons
5cCandida albicans (I)2-16[1]
5dCandida albicans (I)2-16[1]
5eCandida albicans (II)2[1]
5fCandida albicans (I)2-16[1]
5mCandida glabrata (I)2-16[1]
5nCandida glabrata (II)8[1]
Series 2: Menthol-Derived 1,2,4-Triazole-thioether Compounds
5b (R = o-CH₃ Ph)Colletotrichum orbiculare>50 (90.5% inhibition)
5b (R = o-CH₃ Ph)Fusarium oxysporum f. sp. cucumerinum>50 (83.8% inhibition)
5m (R = o-I Ph)Fusarium oxysporum f. sp. cucumerinum>50 (88.6% inhibition)
5m (R = o-I Ph)Bipolaris maydis>50 (80.0% inhibition)
5m (R = o-I Ph)Colletotrichum orbiculare>50 (88.0% inhibition)
Series 3: 1,2,4-Triazole Derivatives with Amino Acid Fragments
8dPhysalospora piricola10.808 (EC₅₀)[2]
8kPhysalospora piricola10.126 (EC₅₀)[2]

Note: The original search did not yield specific bioassay data for this compound. The compounds listed above are representative examples of other triazole esters evaluated in recent literature.

Experimental Protocols

The bioassay data presented in this guide were primarily obtained using the broth microdilution method. This is a standardized in vitro technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

General Broth Microdilution Protocol for Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and is a common method for screening antifungal compounds.[1][3]

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured from frozen stocks on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated to achieve visible growth of isolated colonies.[1]

  • A sterile loop is used to transfer a medium-sized isolated colony into a sterile broth medium (e.g., Sabouraud Dextrose Broth).[1]

  • The broth culture is incubated at a specified temperature (e.g., 30°C) with agitation until it reaches a desired growth phase.[1]

  • The fungal cells are then collected by centrifugation, washed with a buffered saline solution (e.g., PBS), and resuspended in a standardized medium like RPMI 1640 to a specific cell density.[3][4]

2. Preparation of Microdilution Plates:

  • The triazole ester compounds to be tested are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.[1][3]

  • Each well receives a standardized volume of the prepared fungal inoculum.[3]

  • Control wells are included: a growth control (inoculum without the test compound) and a sterility control (medium without inoculum).

3. Incubation and MIC Determination:

  • The inoculated microtiter plates are incubated under specific conditions (e.g., 35°C for 24-48 hours).[3]

  • Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the test compound that inhibits visible fungal growth. This concentration is recorded as the MIC.

experimental_workflow cluster_prep Inoculum Preparation cluster_assay Microdilution Assay start Fungal Culture on Agar culture_broth Broth Culture start->culture_broth centrifuge Centrifugation and Washing culture_broth->centrifuge resuspend Resuspension in RPMI 1640 centrifuge->resuspend inoculation Inoculation of 96-well Plates resuspend->inoculation serial_dilution Serial Dilution of Triazole Esters serial_dilution->inoculation incubation Incubation inoculation->incubation read_results MIC Determination incubation->read_results

Experimental Workflow for Broth Microdilution Assay.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals primarily exert their effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. The key target of this inhibition is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene (also known as CYP51).[5][6][7]

Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[2][7]

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Triazole Triazole Ester CYP51 CYP51 (Lanosterol 14α-demethylase) Triazole->CYP51 Inhibition

Inhibition of Fungal Ergosterol Biosynthesis by Triazole Esters.

Concluding Remarks

The available literature indicates that novel triazole esters are a promising class of compounds with significant antifungal and antimicrobial potential. The variations in their chemical structures, particularly the ester substituents, have a demonstrable impact on their biological activity against a range of pathogenic fungi. While direct comparative data for this compound is not currently available, the broader findings for this class of compounds warrant further investigation into its specific bioactivities. Future research should focus on systematic structure-activity relationship studies to optimize the efficacy and spectrum of these triazole esters for potential therapeutic applications.

References

A Comparative Analysis of 1,2,3-Triazole vs. 1,2,4-Triazole Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents. Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets. This guide provides a comparative analysis of the cytotoxic bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives against various cancer cell lines, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.

Core Structural Differences and Synthetic Accessibility

The key distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the three nitrogen atoms are positioned adjacent to one another. In contrast, 1,2,4-triazoles have one nitrogen atom separated from the other two. This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.

The synthesis of 1,2,3-triazoles has been notably advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which allows for the efficient creation of 1,4-disubstituted derivatives. The 1,2,4-triazole ring is also a versatile scaffold in medicinal chemistry, with well-established synthetic routes.

Comparative Cytotoxicity Overview

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.

1,2,3-Triazole Derivatives: Numerous studies have highlighted the antiproliferative effects of 1,2,3-triazole-containing compounds across various cancer cell lines.[1] For instance, hybrids of chrysin containing a 1,2,3-triazole moiety have shown potent activity against prostate (PC3) and breast (MCF-7) cancer cells.[1] Other research has reported on 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole conjugates with significant antiproliferative effects, in some cases superior to standard drugs like doxorubicin.[1] The mechanism of action often involves inducing cell cycle arrest at different phases, such as the G0/G1 or G2/M phase.[1][2]

1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is also a prolific source of anticancer compounds.[1] Hybrid compounds featuring a 1,2,4-triazole ring and a hydrazone moiety have shown significant dose-dependent cytotoxicity against breast cancer cells (MDA-MB-231), causing cell cycle arrest in the sub-G1 phase.[1] Other derivatives have demonstrated inhibitory effects against various cancer cell lines, including lung, breast, melanoma, and colon cancers.[1] Some 1,2,4-triazole derivatives have been shown to induce apoptosis by increasing the levels of the tumor suppressor protein p53.[3]

Data Presentation: Comparative Anticancer Activity (IC₅₀ Values)

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of selected 1,2,3-triazole and 1,2,4-triazole derivatives against various human cancer cell lines.

Compound TypeDerivative/Compound IDCancer Cell LineIC₅₀ (µM)Reference
1,2,3-Triazole Chrysin-Triazole Hybrid (5c)PC3 (Prostate)10.8 ± 0.04[1]
Chrysin-Triazole Hybrid (5c)MCF-7 (Breast)20.53 ± 0.21[1]
Coumarin-Triazole Hybrid (LaSOM 186)MCF-7 (Breast)2.66[4]
Ciprofloxacin-Chalcone-Triazole Hybrid (4j)HCT116 (Colon)2.53[5]
Podophyllotoxin-Triazole Hybrid (19a)A549 (Lung)0.021[2]
1,2,4-Triazole Thiazolo[3,2-b][1][5][6]-triazole (3b)Mean GI₅₀ (various)1.37[3]
Diphenyl-propan-1-one derivative (7e)HeLa (Cervical)2.9[7]
Diphenyl-propan-1-one derivative (7e)MCF-7 (Breast)4.7[7]
Diphenyl-butan-1,4-dione derivative (10a)HeLa (Cervical)5.6[7]
Betulin-Triazole Derivative (Bet-TZ1)A375 (Melanoma)22.41[6]

Experimental Protocols

The antiproliferative activity of triazole derivatives is commonly assessed using the MTT or SRB assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL and incubate for 6 to 48 hours to allow for cell attachment and recovery.[8]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and an untreated control.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8][9]

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for cell density determination, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the treatment period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[11]

  • Washing: Wash the plates four times with distilled or de-ionized water to remove the TCA and excess serum proteins. Air-dry the plates.[11]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and stain at room temperature for 30 minutes in the dark.[11][12]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

Mandatory Visualization

Signaling Pathway for Triazole-Induced Apoptosis

Many cytotoxic triazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism is the activation of the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates a generalized workflow of this process.

apoptosis_pathway cluster_stimulus Anticancer Stimulus cluster_cell Cancer Cell Triazole Triazole Compound Bax Bax Activation Triazole->Bax Bcl2 Bcl-2 Inhibition Triazole->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by triazole compounds.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxicity of novel triazole compounds using cell-based assays.

cytotoxicity_workflow start Start cell_culture 1. Seed Cancer Cells in 96-well Plates start->cell_culture compound_treatment 2. Treat with Triazole Derivatives (Varying Conc.) cell_culture->compound_treatment incubation 3. Incubate for 24-72 hours compound_treatment->incubation assay 4. Perform Cytotoxicity Assay (e.g., MTT or SRB) incubation->assay measurement 5. Measure Absorbance assay->measurement analysis 6. Data Analysis (Calculate % Viability & IC50) measurement->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity screening.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the three-dimensional structure of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry, is paramount for understanding its chemical reactivity and biological activity. While X-ray crystallography stands as the gold standard for unambiguous structural elucidation, a comprehensive validation often involves a suite of spectroscopic techniques. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural characterization of this triazole derivative, complete with experimental protocols and data interpretation.

Executive Summary

Single-crystal X-ray diffraction provides an unequivocal determination of the molecular geometry of this compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and the overall conformation of the molecule. Complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer valuable insights into the compound's structural features in solution and the gas phase, corroborating the crystallographic findings and providing a more holistic understanding of its chemical nature.

Structural Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a small organic molecule like this compound.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay Crystal Growth NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure 3D Molecular Structure XRay->Structure Connectivity Connectivity & Functional Groups NMR->Connectivity IR->Connectivity MolecularWeight Molecular Weight & Formula MS->MolecularWeight Connectivity->Structure MolecularWeight->Structure

biological activity comparison of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate and its thio-analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate and its Thio-Analogs

This guide provides a comprehensive comparison of the biological activities of this compound and its corresponding thio-analogs, namely 5-methyl-4H-1,2,4-triazole-3-thione and Ethyl 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetate. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a sulfur atom, either as a thione or a thioether linkage, is a common strategy to modulate the biological profile of heterocyclic compounds, often leading to enhanced potency.[2] This guide will delve into the known antimicrobial, antifungal, and anticancer activities of these compounds, supported by experimental data from the literature and detailed protocols for their evaluation.

Introduction to the Compounds and the Significance of Thio-Analogs

The core structure under consideration is the 5-methyl-1,2,4-triazole ring. The parent compound, this compound, features an ethyl acetate group attached to the C3 position of the triazole ring. Its thio-analogs are characterized by the presence of sulfur. The first, 5-methyl-4H-1,2,4-triazole-3-thione, exists in a tautomeric equilibrium with its thiol form and is a common precursor for the synthesis of various S-substituted derivatives. The second, Ethyl 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetate, is an S-substituted derivative of the thione, where the ethyl acetate moiety is linked via a sulfur atom.

The rationale for comparing these compounds lies in the well-documented impact of sulfur incorporation on the biological activity of heterocyclic systems. The thione/thiol group can act as a hydrogen bond donor and acceptor, and the sulfur atom can coordinate with metal ions in enzymes, often leading to enhanced target interactions compared to their oxygen-containing counterparts.[2]

Comparative Analysis of Biological Activities

While direct comparative studies of these specific compounds are limited, an analysis of the available literature on related 1,2,4-triazole derivatives allows for an inferred comparison.

Antimicrobial Activity

Table 1: Reported Antimicrobial Activity of 1,2,4-Triazole-3-thione Derivatives

Compound ClassTest OrganismActivity (MIC/Inhibition Zone)Reference
4-amino-5-aryl-1,2,4-triazole-3-thiolsS. aureus, S. pyogenesMIC: 0.132-0.264 mM[1]
4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Mannich basesE. coli, P. aeruginosa, S. aureusInhibition Zone: 6-20 mm[1]
Antifungal Activity

The 1,2,4-triazole nucleus is a key feature of many clinically used antifungal drugs like fluconazole and itraconazole.[1] The thione and S-substituted thioether derivatives of 1,2,4-triazoles have been extensively studied for their antifungal potential.[2] For instance, a series of menthol-derived 1,2,4-triazole-thioether compounds exhibited significant antifungal activity against various fungal strains.[5]

Table 2: Reported Antifungal Activity of 1,2,4-Triazole Thio-analogs

Compound ClassTest OrganismActivity (MIC/Inhibition Rate)Reference
Menthol-derived 1,2,4-triazole-thioethersC. orbiculare, F. oxysporum83.8% - 90.5% inhibition at 50 µg/mL[6]
5-(2-(4-chlorobenzyloxy)phenyl)-4-allyl-2H-1,2,4-triazole-3(4H)-thioneC. albicansMIC: 0.08 µmol/mL[7][8]
Anticancer Activity

The anticancer potential of 1,2,4-triazole-3-thione derivatives is an active area of research.[2] Several studies have reported significant cytotoxic activity of these compounds against various cancer cell lines. For example, novel 5-ene-thiazolo[3,2-b][9][10][11]triazole-6(5H)-ones, which are structurally related to S-substituted triazoles, have shown potent anticancer properties.[12][13]

Table 3: Reported Anticancer Activity of 1,2,4-Triazole Thio-analogs

Compound ClassCell LineActivity (IC50)Reference
5-ene-thiazolo[3,2-b][9][10][11]triazole-6(5H)-onesLeukemia, Prostate, NSCLC, Breast, Renal, Melanoma, CNSCytotoxic at 10 µM[13]
1,2,4-triazole-2-yl-2-sulfanyl coupled acetamidesHepG2IC50: 16.782 µg/mL[14]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[15][16]

Workflow for Agar Well Diffusion Assay

G prep_media Prepare and sterilize Mueller-Hinton Agar pour_plates Pour agar into sterile Petri dishes and allow to solidify prep_media->pour_plates swab_plates Uniformly swab the inoculum onto the agar surface pour_plates->swab_plates prep_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->swab_plates create_wells Create wells (6-8 mm diameter) in the agar using a sterile cork borer swab_plates->create_wells add_samples Add a fixed volume (e.g., 100 µL) of test compound solution, standard antibiotic, and solvent control to the wells create_wells->add_samples incubate Incubate plates at 37°C for 18-24 hours add_samples->incubate measure_zones Measure the diameter of the inhibition zones in mm incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

Detailed Steps:

  • Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Plate Pouring: Pour the molten agar into sterile Petri dishes to a uniform thickness and allow them to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Sample Addition: Add a defined volume of the test compounds (dissolved in a suitable solvent like DMSO), a standard antibiotic solution, and the solvent alone (as a negative control) into separate wells.[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[17]

  • Data Analysis: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[10][18]

Workflow for Broth Microdilution MIC Assay

G prep_drug Prepare serial two-fold dilutions of the antifungal compounds in a 96-well microtiter plate inoculate Inoculate each well with the fungal suspension prep_drug->inoculate prep_inoculum Prepare a standardized fungal spore/yeast suspension prep_inoculum->inoculate controls Include sterility (medium only) and growth (inoculum only) controls incubate Incubate the plate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic

References

Spectroscopic Duel: Unmasking the 1H- and 4H-Tautomers of 1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic and computational guide for researchers, scientists, and drug development professionals.

The tautomeric state of 1,2,4-triazole, a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, dictates its physicochemical properties and biological interactions. Understanding the distinct spectroscopic signatures of its principal tautomers, the 1H- and 4H-forms, is paramount for unambiguous structural elucidation and rational drug design. This guide provides a detailed comparison of the spectroscopic characteristics of these tautomers, supported by experimental and computational data.

The 1,2,4-triazole ring system can exist in two primary tautomeric forms, with the proton residing on either the N1 or N4 nitrogen atom. For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the more stable and, therefore, the predominant form in solution and the solid state. The 4H-tautomer, being less stable, is present in much lower concentrations, making its direct experimental characterization challenging. Consequently, computational methods are invaluable for predicting its spectroscopic properties and aiding in the interpretation of experimental data where a mixture of tautomers may exist.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the 1H- and 4H-tautomers of 1,2,4-triazole, leveraging a combination of experimental data for the abundant 1H-tautomer and theoretically calculated values for both forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the 1H- and 4H-tautomers due to the different chemical environments of the ring protons and carbons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

TautomerC3-HC5-HN-H
1H-1,2,4-Triazole (Experimental) 8.148.1413.5 (broad)
1H-1,2,4-Triazole (Calculated) 8.258.25-
4H-1,2,4-Triazole (Calculated) 8.708.70-

Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

TautomerC3C5
1H-1,2,4-Triazole (Experimental) 144.5144.5
1H-1,2,4-Triazole (Calculated) 145.2145.2
4H-1,2,4-Triazole (Calculated) 140.1140.1
Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the vibrational modes of the tautomers, particularly the N-H stretching and ring breathing frequencies.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

TautomerN-H StretchRing Vibrations
1H-1,2,4-Triazole (Experimental) 3126 (broad)1529, 1483
1H-1,2,4-Triazole (Calculated) ~3500~1500-1600
4H-1,2,4-Triazole (Calculated) ~3450~1500-1600
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the tautomers.

Table 4: UV-Vis Absorption Maxima (λmax, nm)

Tautomerπ → π* Transition
1H-1,2,4-Triazole (Calculated) ~210
4H-1,2,4-Triazole (Calculated) ~200

Tautomeric Equilibrium

The interconversion between the 1H- and 4H-tautomers is a dynamic process. The following diagram illustrates this equilibrium.

Tautomeric_Equilibrium T1 1H-1,2,4-Triazole T2 4H-1,2,4-Triazole T1->T2 Proton Transfer T2->T1

Caption: Tautomeric equilibrium between 1H- and 4H-1,2,4-triazole.

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental procedures. Below are detailed protocols for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the triazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds are commonly used. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands for N-H stretching, C-H stretching, and ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the triazole sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow

The following diagram outlines a typical workflow for the spectroscopic characterization of triazole tautomers.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation S Triazole Synthesis/ Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) S->NMR IR FTIR Spectroscopy S->IR UV UV-Vis Spectroscopy S->UV DA Spectral Data Processing NMR->DA IR->DA UV->DA Comp Comparison with Computational Data DA->Comp SE Structural Elucidation of Predominant Tautomer Comp->SE

Caption: General workflow for spectroscopic characterization of triazole tautomers.

Assessing the Purity of Synthesized Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a key heterocyclic building block. We present a detailed experimental protocol for a robust HPLC method and compare its performance characteristics against an alternative technique, Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) stands as the predominant analytical technique in the pharmaceutical industry for the purity determination of a wide range of compounds, including triazole derivatives.[1][2] Its wide applicability, robustness, and high resolving power make it an ideal choice for separating the target compound from potential impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound often proceeds via a Pinner reaction of ethyl cyanoacetate with an appropriate hydrazine derivative. Based on this synthetic route, potential impurities may include:

  • Unreacted Starting Materials:

    • Ethyl cyanoacetate

    • Formylhydrazide or a related hydrazine precursor.

  • Side-Reaction Products:

    • Amidine derivatives: Formed from the reaction of the Pinner salt intermediate with ammonia or other amine impurities.

    • Hydrolysis product: Formation of the corresponding carboxylic acid due to the presence of water.

    • Orthoester: Resulting from the reaction of the Pinner salt with excess ethanol.

A robust HPLC method must be able to resolve the main peak of this compound from the peaks of these potential impurities.

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using HPLC.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Synthesized Product B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto C18 HPLC Column C->D E Elute with Gradient Mobile Phase D->E F Detect at Optimal UV Wavelength (e.g., 220 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H I Identify Impurities (if standards are available) H->I

Caption: Workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Method

This section provides a detailed protocol for the purity assessment of this compound by RP-HPLC.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm. The optimal wavelength should be determined by analyzing the UV spectrum of a dilute solution of the compound. For many triazole derivatives, a wavelength in the range of 210-260 nm is appropriate.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (for reference): Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized product in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the purity of the synthesized product using the area normalization method from the resulting chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Comparison with an Alternative Method: Supercritical Fluid Chromatography (SFC)

While HPLC is the workhorse for purity analysis, other techniques can offer advantages in specific situations. Supercritical Fluid Chromatography (SFC) is a powerful alternative, particularly for the analysis and purification of less polar compounds and for chiral separations.[3]

The following table provides a comparative overview of HPLC and SFC for the purity assessment of this compound.

FeatureHPLC (Reversed-Phase)Supercritical Fluid Chromatography (SFC)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of analytes between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase.
Typical Stationary Phase C18, C8Similar to HPLC and Normal Phase LC (e.g., silica, diol)
Typical Mobile Phase Water/Acetonitrile or Water/Methanol mixtures with additives.Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol).
Advantages - Widely applicable and well-understood. - High resolution and efficiency. - Robust and reproducible.- Faster analysis times due to lower viscosity of the mobile phase. - "Greener" technique due to reduced organic solvent consumption. - Excellent for preparative chromatography due to easy removal of CO2.
Disadvantages - Generates significant amounts of organic solvent waste. - Can be time-consuming for method development.- Higher initial instrument cost. - May have lower sensitivity for some compounds compared to UV detection in HPLC. - Less universally available in all laboratories.
Applicability to Target Highly suitable for the analysis of this moderately polar triazole derivative.Potentially suitable, especially if faster analysis or a "greener" method is desired.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical method, the sample, and the desired outcome in the context of pharmaceutical quality control.

G A Synthesized Product (this compound) B Purity Assessment (Analytical Method) A->B C HPLC (High-Performance Liquid Chromatography) B->C D SFC (Supercritical Fluid Chromatography) B->D E Purity Data (% Purity, Impurity Profile) C->E D->E F Decision Making (Release, Further Purification) E->F

Caption: Analytical method selection for purity assessment.

Conclusion

The presented HPLC method provides a robust and reliable approach for assessing the purity of synthesized this compound. The detailed protocol serves as a starting point for method development and validation in a research or quality control setting. While HPLC remains the primary choice for this application, alternative techniques like SFC offer potential advantages in terms of speed and environmental impact, and their suitability should be considered based on the specific needs and resources of the laboratory. The careful selection and implementation of an appropriate analytical method are paramount to ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to the Synthesis of 2-(1,2,4-Triazol-3-yl)acetates: Pinner Reaction vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. Among these, the 1,2,4-triazole moiety, particularly when functionalized with an acetate group at the 3-position, serves as a crucial building block in the creation of a wide array of therapeutic agents. This guide provides a comprehensive comparison of the classical Pinner reaction with other notable synthetic routes for the preparation of 2-(1,2,4-triazol-3-yl)acetates, offering a detailed analysis of their respective methodologies, performance, and scope.

The Pinner reaction has emerged as a prominent and efficient method for the synthesis of α-mono- and α,α-disubstituted 2-(1H-1,2,4-triazol-3-yl)acetates.[1] This approach involves the conversion of α-substituted ethyl cyanoacetates into corresponding carboxyimidate salts, which serve as key intermediates. Subsequent reaction of these Pinner salts with formylhydrazide leads to the formation of the desired triazolylacetates.[1]

However, a number of alternative synthetic strategies exist for the construction of the 1,2,4-triazole core, which can be adapted for the synthesis of the target acetate derivatives. These classical methods include the Pellizzari, Einhorn-Brunner, and cyclization of thiosemicarbazide derivatives, each with its own set of advantages and limitations. More contemporary approaches, such as [3+2] cycloaddition reactions, also offer viable pathways to this important heterocyclic system.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the following table summarizes the key performance indicators for the Pinner reaction and its alternatives in the context of synthesizing 2-(1,2,4-triazol-3-yl)acetates and related 1,2,4-triazole structures.

ReactionStarting MaterialsKey Reagents/ConditionsYield (%)AdvantagesDisadvantages
Pinner Reaction α-Substituted ethyl cyanoacetates, Alcohol, HClFormylhydrazide55-85%[1]Good yields, Tolerates substitution on the acetate group, Gram-scale synthesis demonstrated[1]Requires preparation of Pinner salt intermediate, Use of gaseous HCl can be cumbersome.
Pellizzari Reaction Amides, AcylhydrazidesHigh temperatures (often >200 °C) or microwave irradiationVariable, often low under thermal conditionsOne-pot reactionHigh temperatures can lead to side products, Not always regioselective.[2]
Einhorn-Brunner Reaction Imides, Alkyl hydrazinesAcid catalyst (e.g., acetic acid)VariableCan be regioselective depending on the imide substituents.[2]May produce isomeric mixtures with unsymmetrical imides.[2]
From Thiosemicarbazides Thiosemicarbazides, Carboxylic acidsPolyphosphate ester (PPE), AlkaliGoodAvoids harsh reagents.Two-step process (acylation then cyclodehydration).
[3+2] Cycloaddition Nitrile imines, Nitriles (e.g., CF3CN)BaseModerate to goodHigh regioselectivity, Mild reaction conditions.[3]Availability of specific nitrile imine precursors may be a limitation.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the Pinner reaction and a selection of alternative routes.

Pinner Reaction for Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate[1]

Step 1: Synthesis of the Pinner Salt (Carboxyimidate Hydrochloride) A solution of ethyl cyanoacetate in a suitable alcohol (e.g., ethanol) is saturated with dry hydrogen chloride gas at low temperatures (typically 0 °C). The reaction mixture is stirred until the formation of the crystalline Pinner salt is complete. The salt is then isolated by filtration and dried under vacuum.

Step 2: Cyclization with Formylhydrazide The prepared Pinner salt is suspended in a suitable solvent (e.g., ethanol) and treated with formylhydrazide. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the product is isolated by filtration and purified by recrystallization.

Alternative Route 1: Pellizzari Reaction (General Protocol)

An equimolar mixture of an appropriate amide (e.g., cyanoacetamide) and an acylhydrazide (e.g., formylhydrazide) is heated at high temperatures (200-250 °C) for several hours. Alternatively, the reaction can be performed under microwave irradiation to reduce reaction times and potentially improve yields. The crude product is then purified by recrystallization.

Alternative Route 2: Einhorn-Brunner Reaction (General Protocol)

An imide is reacted with an alkyl hydrazine in the presence of a weak acid catalyst, such as glacial acetic acid. The reaction mixture is heated to reflux for several hours. Upon cooling, the product often precipitates and can be collected by filtration and purified by recrystallization. The regioselectivity of the reaction is influenced by the electronic properties of the acyl groups on the imide.[2]

Alternative Route 3: From Thiosemicarbazides

Step 1: Acylation of Thiosemicarbazide A carboxylic acid and a thiosemicarbazide are heated in the presence of a dehydrating agent like polyphosphate ester (PPE) to form an acylthiosemicarbazide intermediate.

Step 2: Cyclodehydration The acylthiosemicarbazide is then treated with an aqueous alkaline solution and heated to induce cyclization and form the 1,2,4-triazole-3-thiol. Further functionalization would be required to obtain the acetate derivative.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic routes.

Pinner_Reaction_Workflow Start α-Substituted Ethyl Cyanoacetate PinnerSalt Pinner Salt (Carboxyimidate) Start->PinnerSalt Alcohol, HCl Triazole 2-(1,2,4-Triazol-3-yl)acetate PinnerSalt->Triazole Formylhydrazide Formylhydrazide Formylhydrazide->Triazole

Caption: Workflow for the Pinner reaction synthesis of 2-(1,2,4-triazol-3-yl)acetates.

Alternative_Routes_Overview cluster_Pellizzari Pellizzari Reaction cluster_EinhornBrunner Einhorn-Brunner Reaction cluster_Cycloaddition [3+2] Cycloaddition Amide Amide Pellizzari_Product 1,2,4-Triazole Amide->Pellizzari_Product Acylhydrazide Acylhydrazide Acylhydrazide->Pellizzari_Product Imide Imide EB_Product 1,2,4-Triazole Imide->EB_Product Alkylhydrazine Alkyl Hydrazine Alkylhydrazine->EB_Product NitrileImine Nitrile Imine Cyclo_Product 1,2,4-Triazole NitrileImine->Cyclo_Product Nitrile Nitrile Nitrile->Cyclo_Product

Caption: Overview of alternative synthetic routes to the 1,2,4-triazole core.

Conclusion

The Pinner reaction stands out as a well-documented and high-yielding method for the synthesis of 2-(1,2,4-triazol-3-yl)acetates, particularly when substitution on the acetate moiety is desired.[1] Its primary drawback lies in the necessity of handling gaseous hydrogen chloride.

Classical alternatives such as the Pellizzari and Einhorn-Brunner reactions offer more direct, one-pot approaches to the 1,2,4-triazole ring system. However, they often require harsh reaction conditions and may suffer from a lack of regioselectivity, leading to isomeric mixtures that necessitate challenging purification steps.[2]

Modern methods, including [3+2] cycloaddition reactions, present a promising avenue for the regioselective synthesis of highly functionalized 1,2,4-triazoles under mild conditions.[3] The applicability of these methods to the synthesis of the specific target molecule, 2-(1,2,4-triazol-3-yl)acetate, is an area of ongoing research and development.

Ultimately, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, the scale of the reaction, the availability of starting materials, and the laboratory equipment at hand. This guide provides the foundational information necessary for researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

in vitro antimicrobial activity of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison with Alternative Antimicrobial Agents

The antimicrobial efficacy of novel compounds is benchmarked against established antibiotics. In the absence of direct data for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate derivatives, this section presents the Minimum Inhibitory Concentration (MIC) values for closely related 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives.[1] It is crucial to note that the structural difference, primarily the substitution at the 3-position (thione vs. acetate ester), can significantly influence biological activity.

The data presented below is for a series of S-substituted derivatives of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione and provides a reference point for the potential antimicrobial spectrum and potency of 5-methyl-4H-1,2,4-triazole derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione Derivatives Against Gram-Positive Bacteria (µg/mL) [1]

Compound/StandardStaphylococcus aureus ATCC 25923Staphylococcus aureus ATCC 6538Bacillus subtilis ATCC 6633Micrococcus luteus ATCC 10240
Derivative 5a 15.6331.2515.633.91
Derivative 5b 31.2562.531.257.81
Derivative 5c 62.512562.515.63
Derivative 5d 12525012531.25
Derivative 5e 31.2562.531.257.81
Derivative 5f 15.6331.2515.633.91
Derivative 5g 62.512562.515.63
Derivative 5h >500>500>500>500
Derivative 5i 25050025062.5
Ampicillin 0.200.100.100.05
Cefuroxime 0.390.200.780.05

Note: The original study referenced provides detailed structures for derivatives 5a-5i. Researchers should consult the primary literature for a comprehensive structure-activity relationship analysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antimicrobial activity of novel compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution of Test Compounds: The synthesized triazole derivatives and standard antibiotics are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The results are often read visually or with a plate reader.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Procedure:

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared with a standardized thickness.

  • Inoculation: A standardized inoculum of the test bacterium (adjusted to 0.5 McFarland standard) is uniformly swabbed onto the entire surface of the agar plate to create a confluent lawn of growth.

  • Application of Disks: Filter paper disks impregnated with a known concentration of the test compounds and standard antibiotics are placed on the agar surface.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • Measurement of Zones of Inhibition: The diameter of the zone of no growth around each disk is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_results Data Analysis Compound Test Compound Synthesis & Characterization Disk_Diffusion Kirby-Bauer Disk Diffusion Test Compound->Disk_Diffusion Broth_Dilution Broth Microdilution (MIC Determination) Compound->Broth_Dilution Microorganism Microorganism Culture & Standardization Microorganism->Disk_Diffusion Microorganism->Broth_Dilution Zone_Measurement Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_Measurement MIC_Value Determine MIC (µg/mL) Broth_Dilution->MIC_Value Comparison Compare with Standard Antibiotics Zone_Measurement->Comparison MIC_Value->Comparison

Caption: Experimental workflow for in vitro antimicrobial activity testing.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action for many novel triazole derivatives is still under investigation, a common target for azole antifungals is the ergosterol biosynthesis pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for novel antimicrobial triazoles.

signaling_pathway Triazole 1,2,4-Triazole Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Triazole->Lanosterol_Demethylase Inhibition Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion to intermediates for Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Membrane Fungal Cell Membrane Integrity Disruption Ergosterol->Membrane Essential component of

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents. Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, make it a versatile building block for designing potent and selective drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 1,2,4-triazoles across different biological activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant class of 1,2,4-triazole derivatives exhibits potent antifungal activity, primarily by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and impaired fungal cell membrane integrity.

A study by researchers focused on novel 1,2,4-triazole derivatives containing an amino acid fragment, designed based on the structure of the known antifungal agent mefentrifluconazole.[1] Their work provides valuable insights into the SAR of this class of compounds.

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity (EC50 in µg/mL) of selected 1,2,4-triazole derivatives against various phytopathogenic fungi.[1]

CompoundR Group (Amino Acid Moiety)Physalospora piricolaAlternaria solaniCercospora arachidicolaFusarium oxysporumBotrytis cinerea
8d Isobutyl (from Leucine)10.80815.23118.94525.11330.156
8k Isopropyl (from Valine)10.12616.87220.13428.97632.543
Mefentrifluconazole -12.54318.98722.45130.12335.876

Key SAR Insights:

  • The introduction of amino acid fragments to the 1,2,4-triazole core generally resulted in broad-spectrum antifungal activity.[1]

  • Compounds 8d and 8k , incorporating isobutyl and isopropyl groups respectively, demonstrated superior or comparable activity to the control drug mefentrifluconazole, particularly against Physalospora piricola.[1] This suggests that the size and lipophilicity of the amino acid side chain play a crucial role in binding to the active site of CYP51.

  • Molecular docking studies indicated a strong binding affinity of these derivatives to the target enzyme, further supporting the proposed mechanism of action.[1]

Anticancer Activity: Targeting Tubulin Polymerization and Other Pathways

Substituted 1,2,4-triazoles have also emerged as promising anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization, kinase inhibition, and interference with other critical cellular pathways.

One area of investigation has been the development of 1,2,4-triazole derivatives as tubulin polymerization inhibitors. These compounds bind to tubulin, disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Anticancer Activity Data

A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) in µM for selected compounds.[2]

CompoundR1R2A549 (Lung)HeLa (Cervical)MCF-7 (Breast)
Compound A 4-ChlorophenylH5.24.86.1
Compound B 4-MethoxyphenylH12.515.113.8
Compound C 4-ChlorophenylCH32.11.92.5
Compound D 4-MethoxyphenylCH38.99.510.2

Key SAR Insights:

  • The presence of an electron-withdrawing group (e.g., chloro) at the R1 position (Compound A vs. Compound B) significantly enhanced the antiproliferative activity.[2]

  • Substitution at the R2 position with a methyl group (Compound C vs. Compound A) further increased the potency, suggesting that this position is important for target interaction.[2]

  • The combination of a 4-chlorophenyl group at R1 and a methyl group at R2 (Compound C) resulted in the most potent compound in this series.[2]

Antitubercular Activity: Targeting MmpL3

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. The mycobacterial membrane protein large 3 (MmpL3) has been identified as a promising target for novel drugs.

Researchers have designed and synthesized a series of 1,2,4-triazole derivatives as potent inhibitors of MmpL3.[3]

Comparative Antitubercular Activity Data

The minimum inhibitory concentration (MIC) in µg/mL of selected 1,2,4-triazole derivatives against Mycobacterium tuberculosis H37Rv is presented below.[3]

CompoundR GroupMIC (µg/mL)
21 4-Trifluoromethylphenyl0.03
28 4-Chlorophenyl0.13
Isoniazid -0.05

Key SAR Insights:

  • The synthesized 1,2,4-triazole derivatives exhibited potent antitubercular activity, with some compounds showing activity comparable or superior to the first-line drug isoniazid.[3]

  • Compound 21 , with a trifluoromethylphenyl substitution, was the most potent, indicating that a strong electron-withdrawing group at this position is favorable for activity.[3]

  • These compounds also demonstrated low cytotoxicity against mammalian Vero cells, suggesting a favorable selectivity profile.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for the key assays mentioned.

In Vitro Antifungal Assay

The in vitro antifungal activity of the synthesized compounds was determined using the mycelium growth rate method against five phytopathogenic fungi. The compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) to obtain final concentrations of 50 µg/mL. A 5 mm mycelial disc of each fungus was placed in the center of the PDA plates. The plates were incubated at 25 ± 1 °C. When the mycelial growth in the control plates reached the edge of the plate, the diameter of the mycelial colony in each plate was measured. The inhibition rate was calculated using the following formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial colony of the control, and T is the diameter of the mycelial colony of the treated plate. The EC50 values were then calculated by probit analysis.[1]

In Vitro Antiproliferative Assay (MTT Assay)

Human cancer cell lines (A549, HeLa, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals formed were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Antitubercular Activity Assay (Microplate Alamar Blue Assay)

The antitubercular activity was determined against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA). The compounds were dissolved in DMSO and serially diluted in 96-well plates. The M. tuberculosis H37Rv culture was added to each well. The plates were incubated at 37 °C for 7 days. After incubation, Alamar Blue solution was added to each well, and the plates were incubated for another 24 hours. The fluorescence was measured at an excitation of 530 nm and an emission of 590 nm. The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.[3]

Visualizing the Relationships

To better understand the concepts discussed, the following diagrams illustrate key aspects of SAR studies for 1,2,4-triazole derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis cluster_development Further Development start Lead Compound (1,2,4-Triazole Core) design Design Analogs (Vary Substituents) start->design synthesis Chemical Synthesis design->synthesis screening In Vitro Screening (e.g., Antifungal, Anticancer) synthesis->screening activity Determine Activity (e.g., EC50, IC50, MIC) screening->activity sar Establish SAR activity->sar optimization Lead Optimization sar->optimization optimization->design Iterative Process in_vivo In Vivo Studies optimization->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: General workflow for a structure-activity relationship (SAR) study.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Component of cyp51->ergosterol Catalyzes triazole 1,2,4-Triazole Antifungals triazole->cyp51 Inhibits

Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of 1,2,4-triazoles.

SAR_Logic node_core Core Scaffold 1,2,4-Triazole node_substituents Substituents (R-groups) Electronic Effects Steric Effects Lipophilicity node_core->node_substituents Modification node_activity Biological Activity Potency (IC50/EC50) Selectivity Toxicity node_substituents->node_activity Influences node_conclusion SAR Conclusion Identification of key structural features for activity node_activity->node_conclusion Leads to

Caption: Logical relationship in a typical SAR study.

References

A Comparative Analysis of the Antifungal Efficacy of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, particularly in immunocompromised individuals, has underscored the critical need for effective antifungal therapies. Triazole derivatives represent a cornerstone in the management of these infections, exhibiting broad-spectrum activity against a wide range of pathogenic fungi. This guide provides an objective comparison of the in vitro efficacy of prominent triazole antifungals, supported by quantitative data from comparative studies. Detailed experimental protocols and visual representations of the underlying mechanism of action and experimental workflows are included to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Comparison of Antifungal Efficacy

The in vitro activity of triazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates) for key triazole drugs against clinically important fungal species. Lower MIC values are indicative of higher antifungal potency.

Table 1: Comparative in vitro activity of triazole derivatives against Candida species (µg/mL)

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
Fluconazole 0.125 - 4[1]0.5 - >640.125 - 80.25 - 88 - >64
Itraconazole 0.016 - 10.063 - 20.016 - 0.50.03 - 10.125 - 2
Voriconazole 0.016 - 1[1]0.03 - 20.016 - 0.250.016 - 0.50.063 - 1
Posaconazole 0.016 - 0.50.063 - 10.016 - 0.250.016 - 0.50.125 - 1
Isavuconazole 0.008 - 0.1250.03 - 10.015 - 0.250.015 - 0.250.12 - 1

Table 2: Comparative in vitro activity of triazole derivatives against Aspergillus species (µg/mL)

Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
Itraconazole 0.125 - 20.25 - 20.5 - >80.25 - 2
Voriconazole 0.25 - 2[2]0.5 - 20.5 - 20.25 - 1
Posaconazole 0.125 - 1[2]0.25 - 10.25 - 10.125 - 0.5
Isavuconazole 0.25 - 2[2]0.5 - 20.5 - 20.5 - 1

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents exert their effect by disrupting the integrity of the fungal cell membrane.[3] Their primary mechanism of action involves the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, which is a cytochrome P450-dependent enzyme (CYP51).[3][4] This inhibition leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic 14α-methylated sterols.[3][4] The altered membrane structure and function ultimately inhibit fungal growth and replication.

Triazole Mechanism of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Triazole Intervention cluster_outcome Result Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Ergosterol Depletion Ergosterol Depletion Triazole Derivatives Triazole Derivatives Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazole Derivatives->Lanosterol 14α-demethylase (CYP51) Inhibition Toxic Sterol Accumulation Toxic Sterol Accumulation Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption Ergosterol Depletion->Fungal Cell Membrane Disruption Toxic Sterol Accumulation->Fungal Cell Membrane Disruption

Mechanism of action of triazole antifungal agents.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of data across different laboratories. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27 Broth Microdilution Method for Yeasts

The CLSI M27 standard provides a reference method for the in vitro susceptibility testing of yeasts.[5][6]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The triazole derivatives are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control) is observed.

EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts

The EUCAST protocol is another widely used standard for antifungal susceptibility testing.[7][8]

  • Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a specific optical density, resulting in a final inoculum concentration of 1-5 x 10⁵ CFU/mL in the test wells.

  • Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in RPMI 1640 medium supplemented with 2% glucose.

  • Inoculation and Incubation: The microtiter plates are inoculated and incubated at 35-37°C for 24 hours.

  • MIC Determination: The MIC endpoint is read as the lowest concentration showing a prominent decrease in turbidity (at least 50%) compared to the drug-free control.

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture B Prepare Inoculum Suspension A->B C Standardize Inoculum Concentration B->C E Inoculate Microtiter Plate C->E D Prepare Serial Dilutions of Triazoles D->E F Incubate at 35-37°C E->F G Read Results (e.g., Turbidity) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H I Compare Efficacy H->I

A typical workflow for antifungal susceptibility testing.

Logical Comparison of Triazole Efficacy

The selection of an appropriate triazole antifungal depends on several factors, including the infecting fungal species, the site of infection, and the immune status of the patient. The following diagram illustrates a simplified logical relationship of the general efficacy of different triazole generations against common fungal pathogens.

Triazole Efficacy Comparison cluster_generation Triazole Generations cluster_pathogens Fungal Pathogens FirstGen First-Generation (e.g., Fluconazole) Candida Candida spp. FirstGen->Candida Good Activity (except C. krusei, some C. glabrata) Aspergillus Aspergillus spp. FirstGen->Aspergillus Limited Activity Cryptococcus Cryptococcus neoformans FirstGen->Cryptococcus Good Activity Mucorales Mucorales FirstGen->Mucorales No Activity SecondGen Second-Generation (e.g., Voriconazole, Posaconazole, Isavuconazole) SecondGen->Candida Broad Activity SecondGen->Aspergillus Excellent Activity SecondGen->Cryptococcus Excellent Activity SecondGen->Mucorales Variable Activity (Posaconazole, Isavuconazole)

Logical comparison of triazole generations' efficacy.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate, a compound belonging to the 1,2,4-triazole class. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on established best practices for the disposal of analogous hazardous chemical waste.

Immediate Safety and Handling Considerations

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Protocol: A Step-by-Step Approach

The primary method for the disposal of chemical waste such as this compound is through a licensed hazardous waste disposal company. Incineration at a permitted facility is a common final disposal method for such organic compounds.

Table 1: Procedural Summary for Disposal of this compound Waste

StepProcedureKey Considerations
1. Waste Segregation Collect waste containing this compound in a designated and properly labeled waste container.Do not mix with other waste streams to avoid incompatible chemical reactions.
2. Container Selection Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are often suitable.Ensure the container is in good condition and free from contamination.
3. Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any known hazard pictograms.Include the accumulation start date and the name of the generating researcher or lab.
4. Storage Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.The storage area should have secondary containment to control potential spills.
5. Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.Provide the waste manifest or any other required documentation to the disposal company.
6. Decontamination Decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure.Dispose of all contaminated materials (e.g., wipes, absorbent pads) as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound waste from generation to final disposal.

cluster_generation Waste Generation & Collection cluster_storage Temporary On-Site Storage cluster_disposal Professional Disposal cluster_safety Contingency & Decontamination A Waste Generation (this compound) B Segregate Waste A->B J Decontaminate Work Area A->J C Select & Label Compatible Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Maintain Closed Container D->E F Contact EHS or Hazardous Waste Vendor E->F G Scheduled Waste Pickup F->G H Transportation to Treatment Facility G->H I Final Disposal (e.g., Incineration) H->I K Manage Spill Residue as Hazardous Waste J->K K->C

Disposal workflow for this compound.

Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations governing hazardous waste management.[1] Institutions often have specific protocols and waste management plans in place.[2] Always consult your organization's EHS department for guidance and to ensure full compliance.[3] Improper disposal of chemical waste can lead to significant environmental harm and legal consequences.[3][4]

Waste Minimization

In addition to proper disposal, laboratories should adopt practices to minimize the generation of chemical waste.[2] This includes ordering only the necessary quantities of chemicals, using smaller-scale experimental protocols where feasible, and maintaining an accurate chemical inventory to avoid the expiration and subsequent disposal of unused reagents.[2][4]

References

Personal protective equipment for handling Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS No: 100187-10-8). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management. The information is synthesized from available safety data sheets and general guidelines for handling triazole compounds and organic esters.

Hazard Identification and Classification

This compound is a solid substance that requires careful handling due to its potential health hazards.

  • GHS Pictogram : GHS07 (Exclamation Mark)

  • Signal Word : Warning[1]

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a risk of splashing.Protects against splashes and dust particles that can cause serious eye irritation.
Skin and Body Protection Chemically resistant gloves (e.g., nitrile or neoprene). A lab coat must be worn at all times. Closed-toe shoes are mandatory. For larger quantities, consider disposable gowns.Prevents skin contact, which can cause irritation and systemic toxicity. It is advisable to double-glove.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents inhalation of harmful dust or vapors, which may cause respiratory tract irritation.
Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling and Storage:

  • Engineering Controls : All work should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood. Safety showers and eyewash stations must be readily accessible.

  • Safe Handling Practices : Avoid direct contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure : Immediately alert others and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment and Cleanup :

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Use a vacuum cleaner with a HEPA filter.

    • Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination : Thoroughly clean the spill area with soap and water.

  • Personal Protective Equipment : Wear appropriate PPE during the entire cleanup process.

Waste Disposal:

  • Waste Collection : Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container for hazardous waste.[2] Do not mix this waste with other waste streams.[2]

  • Disposal Route : Dispose of the chemical waste as hazardous waste in accordance with all local, state, and federal regulations.[2] Contact a licensed professional waste disposal service to arrange for pickup and disposal. Incineration at a permitted facility is a common disposal method for such chemicals.[2]

Emergency Procedures
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Visual Workflow Guides

The following diagrams illustrate the standard operating and emergency procedures for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Solid Compound prep_fume_hood->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_waste->cleanup_dispose final_remove_ppe Remove PPE cleanup_dispose->final_remove_ppe final_wash Wash Hands Thoroughly final_remove_ppe->final_wash

Caption: Standard Operating Procedure for Handling.

Spill_Response_Workflow cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_decon Decontamination cluster_reporting Reporting initial_alert Alert Personnel & Evacuate Area initial_ppe Don Appropriate PPE initial_alert->initial_ppe contain_ventilate Ensure Proper Ventilation initial_ppe->contain_ventilate contain_sweep Carefully Sweep/Vacuum Solid contain_ventilate->contain_sweep contain_collect Collect in Hazardous Waste Container contain_sweep->contain_collect decon_clean Clean Spill Area with Soap & Water contain_collect->decon_clean decon_dispose Dispose of all Contaminated Materials decon_clean->decon_dispose report_incident Report Incident to Supervisor decon_dispose->report_incident

Caption: Emergency Response for a Chemical Spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.